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  • Product: 5-Bromo-2-isopropoxybenzoic acid
  • CAS: 62176-16-3

Core Science & Biosynthesis

Foundational

5-Bromo-2-isopropoxybenzoic acid chemical properties

An In-Depth Technical Guide to 5-Bromo-2-isopropoxybenzoic Acid Introduction 5-Bromo-2-isopropoxybenzoic acid is a halogenated aromatic carboxylic acid that has emerged as a pivotal building block in modern medicinal che...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-2-isopropoxybenzoic Acid

Introduction

5-Bromo-2-isopropoxybenzoic acid is a halogenated aromatic carboxylic acid that has emerged as a pivotal building block in modern medicinal chemistry. With the molecular formula C₁₀H₁₁BrO₃, this compound integrates three key functional groups—a carboxylic acid, an isopropoxy ether, and an aryl bromide—that impart a unique combination of reactivity and physicochemical properties.[1] While it does not possess a known mechanism of action on its own, its true value lies in its role as a sophisticated intermediate in the synthesis of high-value, biologically active molecules.[1]

Most notably, 5-Bromo-2-isopropoxybenzoic acid is a key precursor in the industrial-scale manufacturing of a new class of antidiabetic drugs known as Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors.[1][2] SGLT2 inhibitors represent a significant advancement in the treatment of type-2 diabetes by promoting the excretion of glucose in the urine, a mechanism independent of insulin pathways.[3][4] The successful scale-up of this intermediate's production underscores its importance in the pharmaceutical industry.[1]

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Bromo-2-isopropoxybenzoic acid, its synthesis and reactivity, spectroscopic profile, and critical safety considerations, designed for researchers, chemists, and drug development professionals.

Chemical Identity and Physicochemical Properties

The molecular architecture of 5-Bromo-2-isopropoxybenzoic acid is centered on a benzoic acid core, with a bromine atom at the 5-position and an isopropoxy group at the 2-position relative to the carboxyl function.[1] This specific arrangement of substituents dictates its physical and chemical behavior.

Compound Identification
IdentifierValue
IUPAC Name 5-bromo-2-propan-2-yloxybenzoic acid
CAS Number 62176-16-3
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.10 g/mol [1]
Canonical SMILES CC(C)OC1=C(C=C(C=C1)Br)C(=O)O
InChI Key KFUGUFQWYMSJBN-UHFFFAOYSA-N
Physicochemical Characteristics

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably estimated based on its structure and comparison with related analogs.

PropertyEstimated Value / DescriptionRationale and Context
Appearance White to off-white solid.As described by chemical suppliers.[1]
Melting Point ~140-160 °C (Estimated)Structurally similar compounds like 5-Bromo-2-chlorobenzoic acid have a melting point of 154-156 °C.[5] The isopropoxy group may slightly alter this value.
Solubility Sparingly soluble in water; soluble in organic solvents (e.g., methanol, ethanol, DMSO, DMF).The molecule has both hydrophilic (carboxylic acid) and lipophilic (aromatic ring, isopropoxy, bromine) regions, driving this solubility profile.[1]
pKa ~3.0 - 4.0 (Estimated)The pKa of benzoic acid is ~4.2. The electron-withdrawing bromine atom increases acidity (lowers pKa). For reference, 2-bromobenzoic acid has a pKa of 2.84.[1] The electron-donating isopropoxy group at the ortho position will slightly decrease acidity (increase pKa) through resonance, resulting in an intermediate value.
LogP ~3.0 - 3.5 (Estimated)The presence of the lipophilic bromine atom and the isopropoxy group significantly increases the octanol-water partition coefficient compared to simpler benzoic acids. The calculated XlogP for the similar 5-Bromo-2-chloro-4-isopropoxybenzoic acid is 3.5.[6]

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of 5-Bromo-2-isopropoxybenzoic acid. Below are the expected characteristics based on its molecular structure.

¹H NMR (Proton Nuclear Magnetic Resonance)

(Predicted for CDCl₃ solvent)

  • ~11.0-13.0 ppm (s, 1H): A broad singlet corresponding to the acidic proton of the carboxylic acid group. Its chemical shift can be highly variable and concentration-dependent.

  • ~8.0-8.2 ppm (d, 1H): A doublet for the aromatic proton at the C6 position. It is ortho to the carboxylic acid and meta to the bromine, leading to a downfield shift.

  • ~7.5-7.7 ppm (dd, 1H): A doublet of doublets for the aromatic proton at the C4 position, showing coupling to both C3 and C5 protons (meta and ortho coupling, respectively).

  • ~6.9-7.1 ppm (d, 1H): A doublet for the aromatic proton at the C3 position, adjacent to the electron-donating isopropoxy group, causing an upfield shift.

  • ~4.6-4.8 ppm (septet, 1H): A septet for the methine (-CH) proton of the isopropoxy group, split by the six equivalent methyl protons.

  • ~1.4 ppm (d, 6H): A doublet for the six equivalent methyl (-CH₃) protons of the isopropoxy group, split by the single methine proton.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

(Predicted)

  • ~165-170 ppm: Carboxylic acid carbonyl carbon (C=O).

  • ~155-160 ppm: Aromatic carbon attached to the isopropoxy group (C2).

  • ~115-140 ppm: Four aromatic carbons (C1, C3, C4, C6).

  • ~110-115 ppm: Aromatic carbon attached to the bromine atom (C5).

  • ~70-75 ppm: Isopropoxy methine carbon (-CH).

  • ~20-25 ppm: Isopropoxy methyl carbons (-CH₃).

FT-IR (Fourier-Transform Infrared Spectroscopy)
  • ~2500-3300 cm⁻¹ (broad): A very broad O-H stretching band characteristic of a hydrogen-bonded carboxylic acid.

  • ~2950-3000 cm⁻¹: C-H stretching from the isopropoxy and aromatic groups.

  • ~1680-1710 cm⁻¹ (strong): A strong, sharp C=O stretching absorption for the carboxylic acid carbonyl group.

  • ~1600, ~1475 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1250-1300 cm⁻¹: C-O stretching for the aryl ether bond.

  • ~550-650 cm⁻¹: C-Br stretching vibration.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): Expect a characteristic pair of peaks for the molecular ion due to the presence of bromine isotopes. The peaks will be at m/z 258 and m/z 260, with a nearly 1:1 intensity ratio, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Key Fragmentation: Common fragmentation patterns would include the loss of the isopropoxy group, the loss of the entire isopropyl group (-43 Da), and the loss of the carboxyl group (-45 Da).[1]

Synthesis and Purification

The synthesis of 5-Bromo-2-isopropoxybenzoic acid can be achieved via several strategic routes, typically involving the introduction of the three key functional groups onto the benzene ring. The choice of route often depends on the availability of starting materials and the desired scale of production. Common strategies include the bromination of 2-isopropoxybenzoic acid or the alkylation of 5-bromosalicylic acid.[1]

General Synthetic Workflow

The diagram below illustrates a common and logical synthetic pathway starting from the commercially available 2-isopropoxybenzoic acid. This pathway is advantageous as the directing effects of the existing substituents facilitate selective bromination at the desired position.

Synthesis_Workflow A 2-Isopropoxybenzoic Acid (Starting Material) B Bromination Reaction (+ NBS or Br₂ in Acetic Acid) A->B Step 1 C Reaction Work-up (Quenching & Extraction) B->C Step 2 D Purification (Recrystallization from Ethanol/Water) C->D Step 3 E 5-Bromo-2-isopropoxybenzoic Acid (Final Product) D->E Step 4

Caption: General workflow for synthesizing 5-Bromo-2-isopropoxybenzoic acid.

Protocol: Synthesis via Bromination of 2-Isopropoxybenzoic Acid

This protocol describes a laboratory-scale synthesis. The causality behind the choice of reagents is critical: N-Bromosuccinimide (NBS) is chosen as a safer and more selective brominating agent compared to liquid bromine, and acetic acid serves as a polar protic solvent that can facilitate the electrophilic aromatic substitution.

Materials:

  • 2-Isopropoxybenzoic acid (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Glacial Acetic Acid

  • Sodium thiosulfate solution (10% w/v)

  • Saturated sodium chloride (brine) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Ethanol & Deionized Water (for recrystallization)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-isopropoxybenzoic acid in glacial acetic acid (~5-10 mL per gram of acid).

  • Bromination: To the stirring solution, add N-Bromosuccinimide portion-wise over 15-20 minutes at room temperature. Rationale: Portion-wise addition helps control the reaction exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up - Quenching: Pour the reaction mixture slowly into a beaker containing ice-cold water (10x the volume of acetic acid used). A white precipitate should form.

  • Work-up - Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.

  • Work-up - Washing: Wash the combined organic layers sequentially with 10% sodium thiosulfate solution (to quench any remaining bromine), deionized water, and finally with brine. Rationale: The thiosulfate wash is a self-validating step to ensure no reactive bromine species carry over.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford pure 5-Bromo-2-isopropoxybenzoic acid as a white crystalline solid.

Chemical Reactivity and Derivatization

The reactivity of 5-Bromo-2-isopropoxybenzoic acid is governed by the interplay of its three functional groups.

  • Carboxylic Acid: Undergoes typical reactions such as esterification, conversion to acid chlorides, amides, and reduction to the corresponding alcohol.

  • Aromatic Ring: The ring is activated by the electron-donating isopropoxy group and deactivated by the electron-withdrawing bromine and carboxyl groups. The ortho-para directing isopropoxy group is the dominant director for further electrophilic aromatic substitution.

  • Aryl Bromide: The C-Br bond can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a powerful handle for introducing molecular complexity. It can also undergo nucleophilic aromatic substitution under harsh conditions.

Reactivity_Hub sub 5-Bromo-2-isopropoxy- benzoic Acid ester Ester sub->ester ROH, H⁺ acid_chloride Acid Chloride sub->acid_chloride SOCl₂ coupling Cross-Coupling Product sub->coupling Pd Catalyst, Boronic Acid amide Amide acid_chloride->amide R₂NH

Caption: Key reactivity sites and potential derivatizations of the title compound.

Protocol: Fischer Esterification to Methyl 5-bromo-2-isopropoxybenzoate

This protocol details the conversion of the carboxylic acid to its methyl ester, a common derivatization to protect the acid or modify solubility.

Materials:

  • 5-Bromo-2-isopropoxybenzoic acid (1.0 eq)

  • Methanol (large excess, acts as solvent and reagent)

  • Concentrated Sulfuric Acid (catalytic amount, ~2-3 drops)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Setup: Suspend 5-Bromo-2-isopropoxybenzoic acid in an excess of methanol in a round-bottom flask.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 3-5 hours, monitoring by TLC. Rationale: The reaction is an equilibrium; using a large excess of methanol drives it towards the product side.

  • Neutralization: Cool the reaction to room temperature and carefully neutralize the acid catalyst by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the product into ethyl acetate. Wash the organic layer with water and brine.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude methyl ester, which can be further purified by column chromatography if necessary.

Applications in Drug Discovery and Development

The primary and most significant application of 5-Bromo-2-isopropoxybenzoic acid is its use as a crucial building block in the synthesis of SGLT2 inhibitors.[1]

  • Intermediate for SGLT2 Inhibitors: This compound serves as a key fragment for constructing the core structure of several developmental and approved SGLT2 inhibitors.[1][2] The synthesis often involves coupling this acid (or a derivative) with a glucose-like moiety. The isopropoxy and bromo substituents are critical for modulating the final drug's binding affinity, selectivity, and pharmacokinetic profile.

  • Scaffold for Chemical Libraries: Due to its multiple reactive handles, it is a valuable scaffold for combinatorial chemistry. Researchers can systematically modify the acid, the ether, or the bromide position to generate libraries of new chemical entities for screening against various biological targets.[1]

  • Material Science: The unique electronic and structural features of the molecule give it potential for application in the development of novel polymers or functional materials, although this area is less explored than its pharmaceutical applications.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 5-Bromo-2-isopropoxybenzoic acid is paramount to ensure safety. The following guidelines are based on standard safety data for carboxylic acids and halogenated aromatic compounds.

  • Hazard Identification:

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.[7]

    • Organic bromine compounds may exhibit moderate toxicity.[1]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved particulate respirator may be necessary.

  • Handling and Storage:

    • Avoid contact with skin, eyes, and clothing.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • First-Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.

    • Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention.

Conclusion

5-Bromo-2-isopropoxybenzoic acid is a highly functionalized and synthetically versatile molecule. Its value is not in its intrinsic biological activity but in its enabling role as a key intermediate for complex target molecules, most notably the SGLT2 inhibitors that are transforming diabetes care. A thorough understanding of its physicochemical properties, spectroscopic signatures, and chemical reactivity is essential for scientists leveraging this compound in research and development, ensuring its efficient and safe application in the creation of next-generation therapeutics and materials.

References

  • Ali, A., et al. (2024). Breaking boundaries in diabetic nephropathy treatment: design and synthesis of novel steroidal SGLT2 inhibitors. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). US20170240520A1 - Process for preparing sglt2 inhibitors and intermediates thereof.
  • Castanedo, G., et al. (2010). Synthesis and SAR of Benzisothiazole- and Indolizine-β-d-glucopyranoside Inhibitors of SGLT2. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-3-isopropoxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-chloro-4-isopropoxybenzoic acid. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 5-Bromo-2-isopropoxybenzoic acid, 98% Purity. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. Retrieved from [Link]

  • Li, A. R., et al. (2011). Discovery of non-glucoside SGLT2 inhibitors. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromosalicylic acid. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 5-Bromo-2-isopropoxybenzoic Acid: A Key Intermediate in Modern Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 5-Bromo-2-isopropoxybenzoic acid, a pivotal building block in synthetic organic and medicinal chemistry. We will delve into its fundamental molecular an...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 5-Bromo-2-isopropoxybenzoic acid, a pivotal building block in synthetic organic and medicinal chemistry. We will delve into its fundamental molecular and physicochemical properties, outline a detailed and validated synthetic protocol, and discuss its strategic application in the development of complex pharmaceutical agents, notably SGLT2 inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their research and development endeavors.

Part 1: Core Molecular and Physicochemical Profile

Molecular Identity and Structure

5-Bromo-2-isopropoxybenzoic acid is a polysubstituted aromatic carboxylic acid. The molecule is built upon a benzoic acid core, with a bromine atom at the 5-position and an isopropoxy group at the 2-position relative to the carboxyl group.[1] This specific substitution pattern imparts a unique combination of steric and electronic properties that are highly valuable in synthetic design. The IUPAC name for this compound is 5-bromo-2-(propan-2-yloxy)benzoic acid.[1]

The structure features three key functional groups available for chemical modification:

  • Carboxylic Acid (-COOH): A versatile handle for forming amides, esters, and other derivatives.

  • Aryl Bromide (-Br): An ideal site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse molecular fragments.

  • Isopropoxy Ether (-OCH(CH₃)₂): A bulky, lipophilic group that influences the molecule's solubility and can provide steric shielding, directing reactions at other sites and modulating interactions of the final compound with biological targets.

Caption: Molecular structure of 5-Bromo-2-isopropoxybenzoic acid.

Physicochemical and Spectroscopic Data

A precise understanding of the compound's properties is critical for its application in synthesis, including reaction stoichiometry, solvent selection, and analytical characterization.

Property Value Reference
CAS Number 62176-16-3[1][2]
Molecular Formula C₁₀H₁₁BrO₃[1]
Molecular Weight 259.10 g/mol [1][2]
Appearance White to off-white solid[1]
Solubility Sparingly soluble in water; soluble in common organic solvents[1]
SMILES CC(C)OC1=C(C=C(C=C1)Br)C(=O)O[1]
InChI Key KFUGUFQWYMSJBN-UHFFFAOYSA-N[1]

Part 2: Synthesis Protocol and Workflow

Synthetic Strategy: The Williamson Ether Synthesis Approach

The synthesis of 5-Bromo-2-isopropoxybenzoic acid is most reliably achieved via a two-step process starting from the commercially available 5-Bromosalicylic acid. The causality behind this choice is rooted in efficiency and control. The phenolic hydroxyl group of 5-Bromosalicylic acid is a potent nucleophile once deprotonated, making the Williamson ether synthesis a highly effective method for introducing the isopropoxy group. Protecting the carboxylic acid as an ester is a critical preliminary step to prevent self-condensation or other side reactions under the basic conditions required for etherification.

synthesis_workflow start 5-Bromosalicylic Acid step1 Esterification (MeOH, H₂SO₄, Reflux) start->step1 intermediate Methyl 5-bromo-2-hydroxybenzoate step1->intermediate step2 Williamson Ether Synthesis (K₂CO₃, 2-Iodopropane, DMF) intermediate->step2 protected_product Methyl 5-bromo-2-isopropoxybenzoate step2->protected_product step3 Saponification (NaOH, H₂O/MeOH, Reflux) protected_product->step3 final_product 5-Bromo-2-isopropoxybenzoic Acid step3->final_product

Caption: A validated synthetic workflow for 5-Bromo-2-isopropoxybenzoic acid.

Detailed Experimental Protocol

This protocol is a self-validating system, with clear checkpoints for reaction completion and product purity.

Step 1: Esterification of 5-Bromosalicylic Acid

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 5-Bromosalicylic acid (1.0 eq).

  • Reagents: Add methanol (MeOH, ~10-15 volumes) as the solvent and a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.05 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Reduce the volume of methanol under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield Methyl 5-bromo-2-hydroxybenzoate, which can often be used in the next step without further purification.

Step 2: Williamson Ether Synthesis

  • Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the Methyl 5-bromo-2-hydroxybenzoate (1.0 eq) from the previous step in dimethylformamide (DMF, ~5-10 volumes).

  • Reagents: Add anhydrous potassium carbonate (K₂CO₃, ~2.0-3.0 eq) followed by 2-iodopropane (or 2-bromopropane, ~1.5 eq).

  • Reaction: Heat the mixture to 60-70 °C and stir vigorously. Monitor by TLC for the disappearance of the starting material (typically 3-5 hours).

  • Workup: Cool the reaction to room temperature and pour it into ice-water. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic extracts and wash with water and brine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude Methyl 5-bromo-2-isopropoxybenzoate.

Step 3: Saponification to the Final Product

  • Setup: Dissolve the crude ester from Step 2 in a mixture of methanol and water (e.g., 4:1 ratio).

  • Reagent: Add an excess of sodium hydroxide (NaOH, ~3.0-5.0 eq).

  • Reaction: Heat the mixture to reflux until the hydrolysis is complete as monitored by TLC (typically 1-2 hours).

  • Workup: Cool the mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes or ether to remove any non-acidic impurities.

  • Isolation: Carefully acidify the aqueous layer with cold 1M hydrochloric acid (HCl) until a precipitate forms (pH ~2-3). Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold water and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol/water to yield 5-Bromo-2-isopropoxybenzoic acid as a white to off-white solid.[1]

Part 3: Applications in Drug Development

A Key Intermediate for SGLT2 Inhibitors

5-Bromo-2-isopropoxybenzoic acid is not merely a laboratory reagent; it is a crucial intermediate in the industrial synthesis of sodium-glucose cotransporter-2 (SGLT2) inhibitors, a modern class of drugs for treating type 2 diabetes.[1] Its structure forms a significant portion of the final active pharmaceutical ingredient (API).

Why this scaffold? The 5-bromo-2-alkoxybenzoic acid motif is a common feature in many C-aryl glucoside SGLT2 inhibitors. The aryl bromide serves as a critical synthetic handle for a Suzuki coupling reaction, which attaches the C-glucoside portion of the molecule. The 2-alkoxy group (in this case, isopropoxy) helps to correctly orient the molecule within the SGLT2 transporter's binding pocket and contributes to the overall physicochemical properties required for drug efficacy. The successful scale-up of this intermediate's production has been a key enabler for the efficient manufacturing of these important medicines.[1]

Versatility in Medicinal Chemistry

Beyond SGLT2 inhibitors, this compound is a versatile starting material for creating diverse compound libraries for drug discovery.[1] Its three distinct functionalization points allow for a systematic exploration of the chemical space around the core scaffold. This enables medicinal chemists to perform structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties of new drug candidates.

References

  • Appchem. (n.d.). 5-Bromo-2,3-difluoro-4-isopropoxybenzoic acid | 2586125-77-9. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 5-Bromo-2-isopropoxybenzoic acid, 98% Purity, C10H11BrO3, 10 grams. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-chloro-4-isopropoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2022, August 22). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Retrieved from [Link]

Sources

Foundational

5-Bromo-2-isopropoxybenzoic acid CAS number 62176-16-3

An In-depth Technical Guide to 5-Bromo-2-isopropoxybenzoic Acid (CAS 62176-16-3) Executive Summary 5-Bromo-2-isopropoxybenzoic acid is a halogenated aromatic carboxylic acid that serves as a pivotal intermediate in advan...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2-isopropoxybenzoic Acid (CAS 62176-16-3)

Executive Summary

5-Bromo-2-isopropoxybenzoic acid is a halogenated aromatic carboxylic acid that serves as a pivotal intermediate in advanced organic synthesis.[1] With the molecular formula C₁₀H₁₁BrO₃ and a molecular weight of 259.10 g/mol , this compound's unique substitution pattern—a bromine atom at the 5-position and an isopropoxy group at the 2-position—makes it a highly valuable building block in medicinal chemistry.[1] Its primary significance lies in its role as a precursor for the synthesis of complex biologically active molecules, most notably as a key intermediate in the production of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a modern class of drugs for the treatment of diabetes.[1] This guide provides a comprehensive overview of its physicochemical properties, validated synthesis methodologies, analytical characterization techniques, and critical applications for professionals in research and drug development.

Physicochemical and Spectroscopic Profile

The structural attributes of 5-Bromo-2-isopropoxybenzoic acid dictate its physical and chemical behavior. The presence of a hydrophilic carboxylic acid group and more lipophilic features, including the aromatic ring, bromine atom, and isopropoxy group, results in limited water solubility but good solubility in common organic solvents.[1]

Core Compound Properties
PropertyValueReference
CAS Number 62176-16-3[1]
IUPAC Name 5-bromo-2-propan-2-yloxybenzoic acid[1]
Molecular Formula C₁₀H₁₁BrO₃[1]
Molecular Weight 259.10 g/mol [1]
Appearance White to off-white solid[1]
Canonical SMILES CC(C)OC1=C(C=C(C=C1)Br)C(=O)O[1]
InChI Key KFUGUFQWYMSJBN-UHFFFAOYSA-N[1]
Spectroscopic Data (Predicted and Typical)

Spectroscopic analysis is fundamental to confirming the identity and purity of the compound. The following data are typical for this structure.

TechniqueData & Interpretation
¹H NMR (400 MHz, CDCl₃, δ in ppm): ~7.95 (d, 1H, Ar-H), ~7.50 (dd, 1H, Ar-H), ~6.85 (d, 1H, Ar-H), ~4.65 (septet, 1H, -OCH(CH₃)₂), ~1.40 (d, 6H, -OCH(CH₃)₂). The splitting pattern of the aromatic protons confirms the 1,2,4-substitution pattern.
¹³C NMR (100 MHz, CDCl₃, δ in ppm): ~165 (C=O), ~158 (C-O), ~140 (Ar-C), ~125 (Ar-C), ~118 (Ar-C-Br), ~115 (Ar-C), ~113 (Ar-C), ~72 (-OCH), ~22 (-CH₃).
Mass Spec (EI) m/z: Molecular ion peak at 259/261 (M⁺, M⁺+2) due to the isotopic pattern of bromine.[1] Key fragmentation includes the loss of the isopropyl group and the carboxyl group.[1]
IR Spectroscopy (cm⁻¹): Broad O-H stretch (~3000), C=O stretch (~1700), C-O stretch (ether & acid, ~1250), aromatic C=C bands (~1600, ~1480).
UV-Vis (in Methanol): Primary absorption band in the ultraviolet region, typically around 250-280 nm, corresponding to π→π* transitions within the substituted aromatic system.[1]

Synthesis Methodologies: A Comparative Analysis

Two primary, field-proven synthetic routes are employed for the preparation of 5-Bromo-2-isopropoxybenzoic acid. The choice between them often depends on the availability of starting materials and desired scale.

Route A: Williamson Ether Synthesis

This classical and highly reliable method involves the SN2 reaction of a phenoxide with an alkyl halide.[2][3] It is an excellent choice for constructing the isopropoxy ether linkage onto a pre-brominated scaffold.

3.1.1 Mechanistic Rationale The synthesis begins with 5-bromo-2-hydroxybenzoic acid (5-bromosalicylic acid). A strong base is used to deprotonate the phenolic hydroxyl group, which is more acidic than an aliphatic alcohol, to form a nucleophilic phenoxide. This phenoxide then attacks an isopropyl halide (e.g., 2-bromopropane) in a classic SN2 displacement, forming the ether bond.[2][4] Using a secondary halide like 2-bromopropane requires careful temperature control to minimize the competing E2 elimination reaction.[4]

3.1.2 Detailed Experimental Protocol

  • Deprotonation: To a stirred solution of 5-bromo-2-hydroxybenzoic acid (1.0 eq) in an anhydrous polar aprotic solvent like DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar). The second equivalent of base is required to deprotonate the more acidic carboxylic acid proton.

  • Stirring: Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the dianion.

  • Alkylation: Add 2-bromopropane (1.5 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 60-70 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction to room temperature and carefully quench by pouring it into ice-cold water.

  • Acidification: Acidify the aqueous solution to pH 2-3 with 1 M HCl. This step protonates the carboxylate, causing the product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

3.1.3 Workflow Diagram: Williamson Ether Synthesis

Williamson_Synthesis cluster_start Starting Materials cluster_process Reaction & Work-up cluster_end Final Product SM 5-Bromo-2-hydroxybenzoic Acid Deprotonation Deprotonation in DMF SM->Deprotonation Base Sodium Hydride (NaH) Base->Deprotonation AlkylHalide 2-Bromopropane Alkylation SN2 Alkylation AlkylHalide->Alkylation Deprotonation->Alkylation QuenchAcidify Quench & Acidify (H₂O, HCl) Alkylation->QuenchAcidify Isolate Filter & Wash QuenchAcidify->Isolate Purify Recrystallization Isolate->Purify Product Pure 5-Bromo-2-isopropoxybenzoic Acid Purify->Product

Caption: Workflow for Williamson Ether Synthesis of the target compound.

Route B: Electrophilic Aromatic Bromination

This route builds the molecule by first synthesizing the ether and then performing a regioselective bromination. This approach leverages the powerful directing effects of the substituents on the aromatic ring.

3.2.1 Mechanistic Rationale Starting with 2-isopropoxybenzoic acid, this reaction is an electrophilic aromatic substitution. The isopropoxy group (-O-iPr) is a strongly activating, ortho-, para-directing group due to resonance donation of its oxygen lone pairs. The carboxylic acid group (-COOH) is a deactivating, meta-directing group. The powerful activating effect of the alkoxy group dominates, directing the incoming electrophile (Br⁺) to the positions ortho and para to it.[5] The position para to the isopropoxy group (C5) is sterically accessible and is the electronically favored position, leading to high regioselectivity for the desired 5-bromo isomer.[6][7]

3.2.2 Detailed Experimental Protocol

  • Dissolution: Dissolve 2-isopropoxybenzoic acid (1.0 eq) in a suitable solvent, such as glacial acetic acid.

  • Bromination: To this solution, add a solution of bromine (Br₂, 1.05 eq) in acetic acid dropwise at room temperature with vigorous stirring. The reaction is often exothermic and the addition should be controlled to maintain the temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction's completion by TLC or HPLC.

  • Work-up: Pour the reaction mixture into a stirred solution of ice-water containing sodium bisulfite. The sodium bisulfite quenches any excess bromine.

  • Isolation: The product will precipitate as a solid. Collect the crude product by vacuum filtration.

  • Washing: Wash the filter cake extensively with cold water to remove acetic acid and inorganic salts.

  • Purification: Dry the crude product and recrystallize from an ethanol/water mixture to obtain high-purity 5-Bromo-2-isopropoxybenzoic acid.

Bromination_Synthesis cluster_start Starting Materials cluster_process Reaction & Work-up cluster_end Final Product SM 2-Isopropoxybenzoic Acid Bromination Electrophilic Bromination SM->Bromination Reagent Bromine (Br₂) in Acetic Acid Reagent->Bromination Quench Quench (NaHSO₃ solution) Bromination->Quench Isolate Filter & Wash Quench->Isolate Purify Recrystallization Isolate->Purify Product Pure 5-Bromo-2-isopropoxybenzoic Acid Purify->Product

Caption: General workflow for HPLC-based purity analysis.

Applications in Drug Discovery

The primary utility of 5-Bromo-2-isopropoxybenzoic acid is as a sophisticated building block in the synthesis of pharmaceuticals. [1]Its structure is pre-functionalized, allowing for efficient incorporation into larger, more complex molecular architectures.

  • SGLT2 Inhibitors: The most prominent application is in the synthesis of SGLT2 inhibitors. A large-scale preparation of this compound has been successfully demonstrated, yielding 24% on a 70 kg/batch scale, underscoring its industrial relevance in producing these important anti-diabetic drugs. [1]* Medicinal Chemistry Scaffolding: The carboxylic acid group provides a handle for amide bond formation, esterification, or reduction, while the bromo-aromatic ring is primed for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. [8]* Material Science: The unique electronic properties conferred by the bromine and isopropoxy groups make it a candidate for investigation in the development of novel organic materials and polymers. [1]

Safety and Handling

As with any laboratory chemical, proper handling of 5-Bromo-2-isopropoxybenzoic acid is essential to ensure personnel safety.

AspectGuideline
Hazards Potential skin and eye irritant. [1]Avoid inhalation of dust. [9]
Handling Use in a well-ventilated area or fume hood. [10]Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. [10][11]Avoid dust generation. [9]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. [10]Keep container tightly closed. [12]
First Aid Eyes: Immediately flush with plenty of water for at least 15 minutes. [10]Skin: Wash off with soap and plenty of water. [13]Inhalation: Move person to fresh air. [10]Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician. [10]
Disposal Dispose of in accordance with local, state, and federal regulations. Do not let product enter drains. [10][13]

References

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 5-Bromo-2-isopropoxybenzoic Acid in Organic Solvents

Foreword: Navigating the Solubility Landscape for Drug Discovery In the realm of pharmaceutical research and drug development, understanding the solubility of an active pharmaceutical ingredient (API) is not merely a dat...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape for Drug Discovery

In the realm of pharmaceutical research and drug development, understanding the solubility of an active pharmaceutical ingredient (API) is not merely a data point; it is a cornerstone of successful formulation and, ultimately, therapeutic efficacy. Poor solubility can present significant hurdles, from inconsistent results in in vitro assays to challenges in achieving desired bioavailability. This guide is intended for researchers, scientists, and drug development professionals, offering a deep dive into the solubility characteristics of 5-Bromo-2-isopropoxybenzoic acid. While direct, publicly available quantitative solubility data for this specific compound is limited, this document provides a robust framework for understanding, predicting, and experimentally determining its solubility profile. By leveraging data from structurally analogous compounds and first principles of physical chemistry, we can construct a reliable predictive model for its behavior in various organic solvents.

Physicochemical Profile of 5-Bromo-2-isopropoxybenzoic Acid

To comprehend the solubility of 5-Bromo-2-isopropoxybenzoic acid, we must first dissect its molecular structure and inherent physicochemical properties.

  • Molecular Formula: C₁₀H₁₁BrO₃[1]

  • Molecular Weight: 259.10 g/mol [1]

  • Structure: The molecule consists of a benzoic acid core, substituted with a bromine atom at the 5-position and an isopropoxy group at the 2-position.

This unique combination of functional groups dictates its solubility behavior. The carboxylic acid moiety provides a site for hydrogen bonding and ionization, the aromatic ring and the isopropoxy group contribute to its lipophilicity, and the bromine atom further enhances its hydrophobicity.[1]

The Interplay of pKa and logP in Solubility

The interplay between the acid dissociation constant (pKa) and the partition coefficient (logP) is critical in determining a compound's solubility, particularly in relation to pH.

  • pKa (Acid Dissociation Constant): The pKa is a measure of the acidity of the carboxylic acid group. The bromine atom at the 5-position has an electron-withdrawing effect, which tends to increase the acidity (lower the pKa) of the carboxylic acid. Conversely, the isopropoxy group at the 2-position is electron-donating, which can decrease acidity (increase the pKa).[1] Based on similar substituted benzoic acids, the pKa of 5-Bromo-2-isopropoxybenzoic acid is estimated to be in the range of 3-4. For instance, the predicted pKa of the structurally similar 5-bromo-3-fluoro-2-isopropoxybenzoic acid is approximately 3.51.[2] In organic solvents, the ionization state of the carboxylic acid will be highly dependent on the nature of the solvent.

  • logP (Partition Coefficient): The logP value is a measure of a compound's lipophilicity, or its preference for a nonpolar (lipid-like) environment over a polar (aqueous) one. The presence of the benzene ring, the isopropoxy group, and the bromine atom all contribute to a higher logP value, indicating a preference for organic solvents over water. The predicted XlogP for a similar compound, 5-bromo-2-pentoxybenzoic acid, is 3.8, suggesting that 5-Bromo-2-isopropoxybenzoic acid is also significantly lipophilic.

Theoretical Framework for Solubility in Organic Solvents

The adage "like dissolves like" is a fundamental principle in solubility. This means that solutes tend to dissolve in solvents that have similar polarity and intermolecular forces.

Solvent Polarity and Hydrogen Bonding

The solubility of 5-Bromo-2-isopropoxybenzoic acid in a given organic solvent is primarily governed by the balance of intermolecular forces between the solute and the solvent molecules.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be excellent solvents for 5-Bromo-2-isopropoxybenzoic acid due to their ability to form strong hydrogen bonds with the carboxylic acid group.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide - DMSO, N,N-Dimethylformamide - DMF): These solvents can accept hydrogen bonds but do not have a hydrogen atom bonded to an electronegative atom to donate. They are also expected to be good solvents, as they can interact favorably with the polar carboxylic acid group.

  • Nonpolar Solvents (e.g., Toluene, Heptane): These solvents have low polarity and cannot form hydrogen bonds. The solubility of 5-Bromo-2-isopropoxybenzoic acid is expected to be lower in these solvents, as the energy required to break the strong solute-solute interactions (hydrogen bonding between carboxylic acid groups) is not sufficiently compensated by weak solute-solvent interactions.

Predictive Solubility Profile based on Analogous Compounds

In the absence of direct quantitative data, we can build a predictive solubility profile for 5-Bromo-2-isopropoxybenzoic acid by examining the solubility of structurally similar compounds. The following table summarizes qualitative and, where available, semi-quantitative solubility data for related bromobenzoic and alkoxybenzoic acids.

Solvent ClassSolventAnalogous CompoundSolubilityReference
Polar Protic Ethanol2-Bromobenzoic acidSoluble[3]
3-Bromobenzoic acidSoluble[4]
4-Bromobenzoic acidSoluble
Methanol2-Bromo-5-methoxybenzoic acidSoluble[5]
Polar Aprotic Acetone2-Bromobenzoic acidSoluble[3]
3-Bromobenzoic acidSoluble[4]
DichloromethaneBenzoic acidSoluble[6]
Ethyl AcetateBenzoic acidSoluble[6]
DMSO2-Bromo-5-methoxybenzoic acidSoluble[5]
Nonpolar TolueneBenzoic acidSlightly Soluble[6]
HeptaneBenzoic acidSparingly Soluble[5]

Based on this data, we can predict the following solubility trend for 5-Bromo-2-isopropoxybenzoic acid:

High Solubility: DMSO, DMF, Methanol, Ethanol, Acetone Moderate Solubility: Dichloromethane, Ethyl Acetate Low Solubility: Toluene, Heptane

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The "gold standard" for determining the true equilibrium solubility of a compound is the shake-flask method . This method ensures that the solution has reached a state of equilibrium with an excess of the solid compound, providing a reliable measure of its thermodynamic solubility.

The Rationale Behind the Shake-Flask Method

The shake-flask method is designed to create a saturated solution of the compound in the solvent of interest. By agitating an excess of the solid compound in the solvent for an extended period, we allow the system to reach a dynamic equilibrium where the rate of dissolution of the solid is equal to the rate of precipitation from the solution. This ensures that the measured concentration represents the maximum amount of the compound that can be dissolved in that solvent at a given temperature.

Step-by-Step Experimental Protocol

Materials and Equipment:

  • 5-Bromo-2-isopropoxybenzoic acid (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vials with screw caps (e.g., 2 mL or larger)

  • Orbital shaker or rotator

  • Constant temperature incubator or water bath

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Workflow Diagram:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess 5-Bromo-2-isopropoxybenzoic acid B Add to vial with a known volume of solvent A->B C Seal vial and place in orbital shaker B->C D Incubate at a constant temperature (e.g., 25°C) for 24-48 hours C->D E Allow solid to settle D->E F Withdraw supernatant using a syringe and filter E->F G Dilute the filtered supernatant F->G H Analyze by HPLC-UV G->H I Calculate solubility from a calibration curve H->I

Caption: Workflow for Thermodynamic Solubility Determination by the Shake-Flask Method.

Procedure:

  • Preparation of Stock Solutions and Calibration Curve:

    • Prepare a stock solution of 5-Bromo-2-isopropoxybenzoic acid of a known concentration in a suitable solvent (e.g., methanol or acetonitrile).

    • From the stock solution, prepare a series of calibration standards of different concentrations.

    • Inject the calibration standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

  • Sample Preparation:

    • To a series of vials, add an excess amount of solid 5-Bromo-2-isopropoxybenzoic acid (e.g., 5-10 mg). The key is to have undissolved solid remaining at the end of the experiment.

    • Accurately add a known volume of the desired organic solvent to each vial (e.g., 1 mL).

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker or rotator in a constant temperature environment (e.g., 25°C).

    • Agitate the samples for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being ideal to ensure equilibrium is reached for poorly soluble compounds.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a portion of the supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the supernatant into a clean vial. This step is crucial to remove any undissolved solid particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

    • Using the calibration curve, determine the concentration of 5-Bromo-2-isopropoxybenzoic acid in the diluted sample.

    • Calculate the original solubility in the organic solvent by accounting for the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents.

Table 1: Experimentally Determined Solubility of 5-Bromo-2-isopropoxybenzoic Acid at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)
Methanol[Insert Experimental Value][Insert Experimental Value]
Ethanol[Insert Experimental Value][Insert Experimental Value]
Acetone[Insert Experimental Value][Insert Experimental Value]
Dichloromethane[Insert Experimental Value][Insert Experimental Value]
Ethyl Acetate[Insert Experimental Value][Insert Experimental Value]
Toluene[Insert Experimental Value][Insert Experimental Value]
Heptane[Insert Experimental Value][Insert Experimental Value]
DMSO[Insert ExperimentalValue][Insert Experimental Value]
DMF[Insert Experimental Value][Insert Experimental Value]

Logical Relationship Diagram:

G cluster_properties Molecular Properties cluster_solvents Solvent Properties cluster_solubility Predicted Solubility A Carboxylic Acid (H-bond donor/acceptor) F High Solubility A->F Strong H-bonding B Isopropoxy & Bromine (Lipophilicity) H Low Solubility B->H Dominant lipophilicity C Polar Protic (e.g., Ethanol) C->F D Polar Aprotic (e.g., Acetone) D->F Dipole-dipole & H-bond accepting G Moderate Solubility D->G E Nonpolar (e.g., Heptane) E->H

Caption: Factors Influencing the Solubility of 5-Bromo-2-isopropoxybenzoic Acid.

Conclusion and Future Directions

For future work, it is highly recommended that the experimental protocol outlined in this guide be performed to generate a comprehensive and quantitative solubility dataset for 5-Bromo-2-isopropoxybenzoic acid. This data would be invaluable to the scientific community and would serve to further validate the predictive models discussed herein.

References

  • Solubility of Things. (n.d.). 2-Bromobenzoic acid. Retrieved from [Link]

  • ChemBK. (2022, October 16). M-BROMOBENZOIC ACID. Retrieved from [Link]

  • ACD/Labs. (2025, July 24). What is the pKa of my compound?. Retrieved from [Link]

  • ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 5-bromo-2-(pentyloxy)-. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the pKa and Ionization Behavior of 5-Bromo-2-isopropoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, permeability, protein binding, and overall pharmacokinetic profile.[1][2][3][4] For ionizable molecules like 5-Bromo-2-isopropoxybenzoic acid, understanding its ionization state at various physiological pH levels is paramount for predicting its behavior in biological systems and for rational drug design.[1][3][5] This guide provides a comprehensive overview of the theoretical and experimental considerations for determining the pKa of 5-Bromo-2-isopropoxybenzoic acid, its ionization behavior, and the implications for pharmaceutical development.

Theoretical Framework: Substituent Effects on Acidity

The acidity of a substituted benzoic acid is governed by the electronic effects of its substituents on the stability of the corresponding carboxylate anion.[6][7][8][9] In the case of 5-Bromo-2-isopropoxybenzoic acid, two key substituents influence the pKa of the carboxylic acid group: a bromo group at the 5-position and an isopropoxy group at the 2-position.

  • The Bromo Group (Electron-Withdrawing): The bromine atom is an electronegative substituent that exerts an electron-withdrawing inductive effect (-I). This effect helps to stabilize the negative charge of the carboxylate anion, thereby increasing the acidity of the benzoic acid and lowering its pKa.[9][10] For instance, 2-bromobenzoic acid has a pKa of 2.84 at 25°C, which is significantly lower than that of unsubstituted benzoic acid (pKa ≈ 4.2), demonstrating the acid-strengthening effect of the bromine substituent.[11]

  • The Isopropoxy Group (Electron-Donating): The isopropoxy group, an alkoxy group, exhibits a dual electronic effect. It has an electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom. However, it also has a strong electron-donating resonance effect (+R) where the lone pairs on the oxygen can delocalize into the aromatic ring. In the case of alkoxy groups, the resonance effect typically outweighs the inductive effect, leading to an overall electron-donating character that destabilizes the carboxylate anion and decreases acidity (increases pKa).[8] For example, 4-isopropoxybenzoic acid has a pKa of 4.68 at 20°C, indicating a decrease in acidity compared to benzoic acid.[11]

Predicting the pKa of 5-Bromo-2-isopropoxybenzoic acid:

Experimental Determination of pKa

For a definitive pKa value, experimental determination is essential. The two most common and reliable methods for pKa determination of sparingly soluble compounds are potentiometric titration and UV-Vis spectrophotometry.[15][16]

Potentiometric Titration

This method involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (5-Bromo-2-isopropoxybenzoic acid) and monitoring the pH change.[17][18][19] The pKa is determined from the midpoint of the buffer region on the titration curve, where the concentrations of the protonated and deprotonated species are equal.[17]

Experimental Protocol: Potentiometric Titration

  • Preparation of Solutions:

    • Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH) in deionized water.

    • Prepare a solution of 5-Bromo-2-isopropoxybenzoic acid at a known concentration (e.g., 1 mM) in a suitable solvent system. Due to its limited water solubility, a co-solvent system (e.g., water-methanol mixture) may be necessary.[11][15]

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[17]

  • Calibration:

    • Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10 to ensure accurate measurements.[17]

  • Titration Procedure:

    • Place a known volume of the 5-Bromo-2-isopropoxybenzoic acid solution into a reaction vessel equipped with a magnetic stirrer.[19]

    • Add the KCl solution to maintain a constant ionic strength.

    • Immerse the calibrated pH electrode into the solution.

    • Begin the titration by adding small, precise increments of the standardized NaOH solution.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH has passed the equivalence point and stabilized at a high value.

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve.

    • The pKa is equal to the pH at the half-equivalence point (the point where half the volume of NaOH required to reach the equivalence point has been added).[17]

Workflow for Potentiometric pKa Determination

Potentiometric_Titration cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Prep_Analyte Prepare Analyte Solution Titrate Titrate Analyte with NaOH Prep_Analyte->Titrate Prep_Titrant Prepare Standardized Titrant (NaOH) Prep_Titrant->Titrate Prep_Ionic Prepare Ionic Strength Adjuster (KCl) Prep_Ionic->Titrate Calibrate Calibrate pH Meter Calibrate->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot Equiv_Point Determine Equivalence Point Plot->Equiv_Point Half_Equiv Determine Half-Equivalence Point Equiv_Point->Half_Equiv pKa_Value pKa = pH at Half-Equivalence Point Half_Equiv->pKa_Value

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore close to the ionizable center and exhibit a change in their UV-Vis absorbance spectrum upon ionization.[20][21][22] The pKa is determined by measuring the absorbance of the compound in a series of buffer solutions with different pH values.

Experimental Protocol: UV-Vis Spectrophotometry

  • Preparation of Solutions:

    • Prepare a series of buffer solutions with known pH values covering a range of at least 2 pH units above and below the expected pKa.

    • Prepare a stock solution of 5-Bromo-2-isopropoxybenzoic acid in a suitable solvent (e.g., DMSO or methanol).[21]

  • Measurement:

    • For each buffer solution, add a small, constant amount of the stock solution to a cuvette to achieve a final concentration suitable for UV-Vis analysis.

    • Record the UV-Vis spectrum (e.g., from 200-400 nm) for each sample.

  • Data Analysis:

    • Identify the wavelength(s) where the absorbance changes significantly with pH.

    • Plot the absorbance at a selected wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.

    • The pKa corresponds to the pH at the inflection point of this curve.[23]

    • Alternatively, the data can be fitted to the Henderson-Hasselbalch equation to determine the pKa.[20]

Workflow for Spectrophotometric pKa Determination

Spectrophotometric_Titration cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Prep_Analyte_Stock Prepare Analyte Stock Solution Mix Mix Analyte with Buffers Prep_Analyte_Stock->Mix Prep_Buffers Prepare Buffer Series (Varying pH) Prep_Buffers->Mix Record_Spectra Record UV-Vis Spectra at each pH Mix->Record_Spectra Plot_Abs_pH Plot Absorbance vs. pH Record_Spectra->Plot_Abs_pH Inflection_Point Determine Inflection Point Plot_Abs_pH->Inflection_Point pKa_Value pKa = pH at Inflection Point Inflection_Point->pKa_Value

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Ionization Behavior of 5-Bromo-2-isopropoxybenzoic Acid

The ionization of 5-Bromo-2-isopropoxybenzoic acid is an equilibrium process governed by its pKa. The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the deprotonated (ionized) and protonated (non-ionized) forms of the molecule.

Henderson-Hasselbalch Equation:

pH = pKa + log ( [A⁻] / [HA] )

Where:

  • [A⁻] is the concentration of the deprotonated (carboxylate) form.

  • [HA] is the concentration of the protonated (carboxylic acid) form.

Ionization Profile:

  • At pH < pKa: The protonated, non-ionized form (HA) of 5-Bromo-2-isopropoxybenzoic acid predominates.

  • At pH = pKa: The concentrations of the protonated (HA) and deprotonated (A⁻) forms are equal.

  • At pH > pKa: The deprotonated, ionized form (A⁻) of 5-Bromo-2-isopropoxybenzoic acid is the major species in solution.[11]

Equilibrium Diagram

Ionization_Equilibrium Protonated [HA] (Non-ionized) Deprotonated [A⁻] (Ionized) Protonated->Deprotonated pKa H_ion + H⁺

Caption: Ionization equilibrium of 5-Bromo-2-isopropoxybenzoic acid.

Implications for Drug Development

The pKa and ionization behavior of 5-Bromo-2-isopropoxybenzoic acid have significant implications for its development as a potential therapeutic agent.[4]

Property Implication of pKa and Ionization
Solubility The ionized form of a drug is generally more water-soluble than the non-ionized form.[24][25] Therefore, the solubility of 5-Bromo-2-isopropoxybenzoic acid will be pH-dependent, increasing significantly at pH values above its pKa.[26][27]
Absorption The non-ionized form of a drug is typically more lipophilic and can more readily cross biological membranes via passive diffusion.[1] The absorption of 5-Bromo-2-isopropoxybenzoic acid from the gastrointestinal tract will be influenced by the local pH and its pKa.
Distribution The extent of drug distribution into tissues can be affected by its ionization state. The ability to cross the blood-brain barrier, for instance, is often favored for less polar, non-ionized molecules.[3]
Formulation Knowledge of the pKa is crucial for developing stable and effective drug formulations. For injectable formulations, the pH of the solution can be adjusted to ensure the drug is in its more soluble, ionized form.[5]
Target Binding The ionization state of a drug can influence its binding to the target receptor. Ionic interactions, such as salt bridges, may be critical for binding affinity and potency.[2]

Conclusion

A thorough understanding of the pKa and ionization behavior of 5-Bromo-2-isopropoxybenzoic acid is fundamental for its successful development as a drug candidate. While theoretical estimations based on substituent effects provide a valuable starting point, precise experimental determination via methods such as potentiometric titration or UV-Vis spectrophotometry is essential. The insights gained from these studies will guide formulation strategies, aid in the interpretation of pharmacokinetic data, and ultimately contribute to the rational design of safer and more effective medicines.

References

  • Smolecule. (n.d.). Buy 5-Bromo-2-isopropoxybenzoic acid | 62176-16-3.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software.
  • Pion. (2023, December 13). What is pKa and how is it used in drug development?.
  • Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.
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  • Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa benzoic acid. The Research Portal.
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  • CompuDrug. (n.d.). pKalc.
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  • University of Mustansiriyah. (n.d.). Exp. 11 The influence of pH on solubility in water Theory:.
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Exploratory

The 5-Bromo-2-isopropoxybenzoic Acid Scaffold: A Versatile Platform for Medicinal Chemistry Exploration

Abstract 5-Bromo-2-isopropoxybenzoic acid, a seemingly unassuming substituted benzoic acid, represents a rich and underexplored scaffold for the development of novel therapeutics. While its role as a key intermediate in...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-isopropoxybenzoic acid, a seemingly unassuming substituted benzoic acid, represents a rich and underexplored scaffold for the development of novel therapeutics. While its role as a key intermediate in the synthesis of Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors is established, its intrinsic potential as a pharmacologically active agent remains largely untapped. This technical guide delves into the nuanced medicinal chemistry of the 5-Bromo-2-isopropoxybenzoic acid core, extrapolating from the known biological activities of structurally related compounds to propose novel therapeutic applications. We will explore its potential in metabolic diseases, inflammation, oncology, and infectious diseases, providing a scientific rationale for each, supported by detailed structure-activity relationship (SAR) analysis and proposed experimental workflows for validation. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for next-generation drug discovery.

Introduction: Beyond an Intermediate, A Scaffold of Opportunity

The landscape of drug discovery is perpetually in search of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets.[1] Benzoic acid and its derivatives have long been recognized for their diverse biological activities, serving as the foundation for drugs ranging from anti-inflammatory agents to anticancer therapeutics.[2] The subject of this guide, 5-Bromo-2-isopropoxybenzoic acid, possesses a unique combination of structural features that make it a compelling candidate for exploration beyond its current role as a synthetic intermediate.[3]

The strategic placement of a bromine atom at the 5-position and a bulky isopropoxy group at the 2-position of the benzoic acid ring creates a unique electronic and steric profile. The bromine atom, a halogen, can participate in halogen bonding and other non-covalent interactions, potentially enhancing binding affinity and selectivity for target proteins. The isopropoxy group, in the ortho position to the carboxylic acid, can influence the acidity of the carboxyl group and provide a lipophilic handle for membrane permeability and interaction with hydrophobic pockets of target proteins. This guide will dissect the potential of this scaffold, moving from its known associations to novel, data-informed hypotheses.

Known Utility: An Anchor in Antidiabetic Drug Synthesis

The primary documented application of 5-Bromo-2-isopropoxybenzoic acid and its close analogs, such as 5-bromo-2-chlorobenzoic acid, is as a crucial building block in the synthesis of SGLT2 inhibitors.[3] SGLT2 inhibitors are a class of oral antidiabetic drugs that lower blood glucose levels by promoting its excretion in the urine.

Role in SGLT2 Inhibitor Synthesis

In the synthesis of many SGLT2 inhibitors, the 5-bromo-2-alkoxy/chloro-benzoic acid moiety serves as a precursor to one of the aromatic rings of the final drug molecule. The bromine atom often facilitates cross-coupling reactions to build the complex C-aryl glucoside structure characteristic of this drug class.

Below is a generalized workflow illustrating the role of a substituted benzoic acid in SGLT2 inhibitor synthesis:

SGLT2_Synthesis_Workflow A 5-Bromo-2-alkoxy/chloro benzoic acid B Activation of Carboxylic Acid A->B e.g., SOCl₂ C Coupling with C-aryl glucoside precursor B->C Amide or Ester bond formation D SGLT2 Inhibitor C->D Further synthetic steps

Caption: Generalized workflow for the use of a substituted benzoic acid in SGLT2 inhibitor synthesis.

Potential Therapeutic Applications: A World of Possibilities

Based on the structure-activity relationships of analogous compounds, the 5-Bromo-2-isopropoxybenzoic acid scaffold holds significant promise in several therapeutic areas.

Anti-inflammatory and Analgesic Potential

Salicylic acid (2-hydroxybenzoic acid) and its derivatives are the cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs). The substitution pattern of 5-Bromo-2-isopropoxybenzoic acid bears a striking resemblance to these well-established therapeutic agents.

Scientific Rationale: Derivatives of 5-halosalicylic acids have demonstrated significant anti-inflammatory activity. For instance, N-(5-chlorosalicyloyl)phenethylamine has been shown to be a potent inhibitor of NF-κB, a key transcription factor in the inflammatory response, and is more effective than 5-aminosalicylic acid in a rat model of colitis.[4] Furthermore, a newly synthesized 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid has been shown to reduce inflammatory responses in activated microglia, suggesting a potential role in neuroinflammation.[5] The isopropoxy group in our scaffold of interest, being more lipophilic than a hydroxyl group, could enhance membrane permeability and access to intracellular targets like cyclooxygenase (COX) enzymes or components of the NF-κB signaling pathway.

Proposed Mechanism of Action: The 5-Bromo-2-isopropoxybenzoic acid scaffold could exert anti-inflammatory effects through the inhibition of key inflammatory mediators. The proposed mechanism involves the blockade of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines and enzymes.

Anti_Inflammatory_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS IKK IKK LPS->IKK MAPK MAPK (ERK, JNK) LPS->MAPK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates Scaffold 5-Bromo-2-isopropoxybenzoic acid derivative Scaffold->IKK Inhibits Scaffold->MAPK Inhibits DNA DNA NFkappaB_nuc->DNA binds mRNA Pro-inflammatory mRNA DNA->mRNA transcription

Caption: Proposed anti-inflammatory mechanism of action via inhibition of NF-κB and MAPK pathways.

Experimental Protocol: In Vitro Evaluation of Anti-inflammatory Activity

  • Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1 monocytes in appropriate media.

  • Cell Viability Assay: Determine the non-toxic concentration range of 5-Bromo-2-isopropoxybenzoic acid and its derivatives using an MTT or similar assay.

  • Nitric Oxide (NO) Production Assay: Pre-treat cells with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours. Measure NO production in the culture supernatant using the Griess reagent.

  • Pro-inflammatory Cytokine Measurement: Treat cells as in step 3. After 24 hours, collect the supernatant and measure the levels of TNF-α, IL-6, and IL-1β using ELISA kits.

  • Western Blot Analysis: Lyse the treated cells and perform Western blot analysis to determine the expression levels of iNOS, COX-2, and the phosphorylation status of key proteins in the NF-κB (IκBα, p65) and MAPK (ERK, JNK, p38) signaling pathways.

Anticancer Potential

Benzoic acid derivatives are present in a number of approved anticancer drugs and are a focus of ongoing research in oncology.[2] The substitution pattern of 5-Bromo-2-isopropoxybenzoic acid provides a unique scaffold for the design of novel anticancer agents.

Scientific Rationale: Halogenated and alkoxy-substituted aromatic compounds have demonstrated potent anticancer activities through various mechanisms. For example, some benzothiazole derivatives with bromo substitutions have shown promising anti-cancer activities.[6] The presence of the bromine atom can enhance the compound's ability to interact with biological targets through halogen bonding, while the isopropoxy group can modulate its solubility and pharmacokinetic properties.

Potential Molecular Targets and Experimental Validation:

Potential TargetRationaleExperimental Validation
Tubulin Polymerization Many anticancer drugs, such as combretastatin A-4, inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. The rigid aromatic core of the scaffold could allow it to bind to the colchicine binding site on tubulin.In vitro tubulin polymerization assay. Cell cycle analysis by flow cytometry. Immunofluorescence staining of the microtubule network.
Kinase Inhibition The scaffold could be derivatized to target specific protein kinases involved in cancer cell proliferation and survival.Kinase inhibition assays using a panel of cancer-relevant kinases. Western blot analysis to assess the phosphorylation of downstream targets.
HDAC Inhibition While some hydroxamic acid derivatives of 2-aroyl benzofurans have shown potent tubulin inhibition with weak HDAC inhibition, the benzoic acid scaffold could be modified to enhance HDAC inhibitory activity.[7]In vitro HDAC activity assays. Western blot analysis of acetylated histones.
Antimicrobial and Antiviral Activity

The presence of a halogen on an aromatic ring is a common feature in many antimicrobial and antiviral agents. This suggests that 5-Bromo-2-isopropoxybenzoic acid could serve as a scaffold for the development of new anti-infective drugs.

Scientific Rationale: Halogenated phenols and benzoic acid derivatives have well-documented antimicrobial properties.[8] The lipophilicity conferred by the bromine and isopropoxy groups could facilitate the penetration of microbial cell membranes. For antiviral applications, benzoic acid esters have been identified as novel scaffolds for inhibiting human adenovirus (HAdV) infection.[9] A phosphonated benzoic acid has also been proposed as a potential anti-viral candidate against SARS-CoV-2.[10]

Experimental Workflow for Antimicrobial Screening:

Antimicrobial_Screening A Synthesize 5-Bromo-2-isopropoxybenzoic acid derivatives B Primary Screening: Broth Microdilution Assay (MIC determination) A->B C Secondary Screening: Bactericidal/Fungicidal Assay (MBC/MFC determination) B->C Active Compounds D Mechanism of Action Studies: - Membrane permeability assays - Enzyme inhibition assays - Biofilm formation inhibition C->D Potent Compounds E Lead Optimization D->E

Caption: A stepwise workflow for the screening of antimicrobial activity.

Synthesis and Derivatization Strategies

The 5-Bromo-2-isopropoxybenzoic acid scaffold can be readily synthesized and derivatized to explore its structure-activity relationships.

Synthesis of the Core Scaffold

A plausible synthetic route to 5-Bromo-2-isopropoxybenzoic acid starts from the commercially available 5-bromosalicylic acid.

Step-by-step Protocol:

  • Protection of the Carboxylic Acid: The carboxylic acid of 5-bromosalicylic acid is first protected, for example, as a methyl ester, to prevent unwanted side reactions.

  • Williamson Ether Synthesis: The protected 5-bromosalicylic acid is then reacted with 2-bromopropane in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetone) to introduce the isopropoxy group.

  • Deprotection: The protecting group on the carboxylic acid is removed by hydrolysis (e.g., with NaOH followed by acidification) to yield the final product, 5-Bromo-2-isopropoxybenzoic acid.

Library Synthesis for SAR Studies

To explore the full potential of this scaffold, a library of derivatives can be synthesized by modifying the carboxylic acid group.

Protocol for Amide Library Synthesis:

  • Activation of the Carboxylic Acid: 5-Bromo-2-isopropoxybenzoic acid is activated using a coupling agent such as HATU or by converting it to the acid chloride with thionyl chloride.

  • Amide Coupling: The activated carboxylic acid is then reacted with a diverse range of primary and secondary amines to generate a library of amides.

  • Purification and Characterization: The synthesized compounds are purified by column chromatography or recrystallization and their structures are confirmed by NMR and mass spectrometry.

Conclusion and Future Directions

5-Bromo-2-isopropoxybenzoic acid is more than just a synthetic intermediate; it is a promising scaffold with the potential for development into novel therapeutics across multiple disease areas. Its unique substitution pattern offers opportunities for fine-tuning its pharmacological properties through systematic medicinal chemistry efforts. Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives to fully elucidate the structure-activity relationships and identify lead compounds for further development. In silico modeling and screening can also be employed to guide the design of more potent and selective analogs. The exploration of this versatile scaffold could pave the way for the discovery of next-generation drugs with improved efficacy and safety profiles.

References

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed. Available at: [Link] [Accessed January 17, 2026].

  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. ResearchGate. Available at: [Link] [Accessed January 17, 2026].

  • Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. ResearchGate. Available at: [Link] [Accessed January 17, 2026].

  • The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. PubMed. Available at: [Link] [Accessed January 17, 2026].

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available at: [Link] [Accessed January 17, 2026].

  • Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. PubMed. Available at: [Link] [Accessed January 17, 2026].

  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. ResearchGate. Available at: [Link] [Accessed January 17, 2026].

  • Structure-activity Relationship of Salicylic Acid Derivatives on Inhibition of TNF-α Dependent NFκB Activity: Implication on Anti-Inflammatory Effect of N-(5-chlorosalicyloyl)phenethylamine Against Experimental Colitis. PubMed. Available at: [Link] [Accessed January 17, 2026].

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. Available at: [Link] [Accessed January 17, 2026].

  • Synthesis and Biological Evaluation of Marine-Inspired Benzothiazole Derivatives as Retinoid X Receptor-α Antagonists with Anti-Cancer Activities. MDPI. Available at: [Link] [Accessed January 17, 2026].

  • (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) Benzoate Protects Against Oxidative Stress Injury in PC12 Cells Exposed to H2O2 Through Activation of Nrf2 Pathway. National Institutes of Health. Available at: [Link] [Accessed January 17, 2026].

  • Possible structure-activity profile of salicylate derivatives: their relationship on induction of systemic acquired resistance. ResearchGate. Available at: [Link] [Accessed January 17, 2026].

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  • Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. MDPI. Available at: [Link] [Accessed January 17, 2026].

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Foundational

discovery and history of 5-Bromo-2-isopropoxybenzoic acid

An In-depth Technical Guide to 5-Bromo-2-isopropoxybenzoic Acid: Synthesis, Properties, and Applications Introduction 5-Bromo-2-isopropoxybenzoic acid is a halogenated aromatic carboxylic acid with the molecular formula...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2-isopropoxybenzoic Acid: Synthesis, Properties, and Applications

Introduction

5-Bromo-2-isopropoxybenzoic acid is a halogenated aromatic carboxylic acid with the molecular formula C₁₀H₁₁BrO₃.[1] This compound, a white to off-white solid, is characterized by a benzoic acid core functionalized with a bromine atom at the 5-position and an isopropoxy group at the 2-position.[1] While sparingly soluble in water, it exhibits good solubility in various organic solvents, a property that facilitates its use in a range of chemical reactions.[1] Although a definitive historical account of its initial discovery is not prominent in the scientific literature, its synthesis relies on well-established and fundamental reactions in organic chemistry. The compound has gained significance primarily as a key intermediate in the synthesis of complex organic molecules, most notably in the pharmaceutical sector.[1]

This guide provides a comprehensive overview of 5-Bromo-2-isopropoxybenzoic acid, detailing its logical synthesis pathways, physicochemical properties, and key application areas. The content is tailored for researchers and professionals in chemical synthesis and drug development, offering insights into the causality behind synthetic choices and detailed experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Bromo-2-isopropoxybenzoic acid is provided in the table below. These properties are crucial for its handling, purification, and application in synthetic protocols.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁BrO₃[1]
Molecular Weight ~259.10 g/mol [1]
Appearance White to off-white solid[1]
CAS Number 62176-16-3
Solubility Sparingly soluble in water; Soluble in organic solvents[1]

Synthesis of 5-Bromo-2-isopropoxybenzoic Acid: A Tale of Two Pathways

The synthesis of 5-Bromo-2-isopropoxybenzoic acid can be logically approached via two primary and equally viable synthetic routes, the choice of which often depends on the availability of starting materials. These pathways are:

  • Route A: Williamson Ether Synthesis - Alkylation of 5-bromo-2-hydroxybenzoic acid.

  • Route B: Electrophilic Aromatic Substitution - Bromination of 2-isopropoxybenzoic acid.

The following sections will delve into the theoretical and practical aspects of each route.

Route A: Williamson Ether Synthesis

This route is a classic and robust method for forming the ether linkage. It begins with the precursor 5-bromo-2-hydroxybenzoic acid (also known as 5-bromosalicylic acid), a compound with a well-documented history of synthesis dating back to the early 20th century. An improved synthesis method for 5-bromosalicylic acid was described as early as 1937 by Hirwe and Patil.[2]

Logical Framework & Causality

The Williamson ether synthesis is an Sₙ2 reaction involving an alkoxide nucleophile and an alkyl halide.[3][4] In this specific synthesis, the phenolic hydroxyl group of 5-bromosalicylic acid is deprotonated by a suitable base to form a more nucleophilic phenoxide. This phenoxide then attacks an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) to form the isopropoxy ether.

Choice of Reagents:

  • Base: A moderately strong base is required to deprotonate the phenolic hydroxyl group. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydroxide (KOH). Potassium carbonate is often preferred for its ease of handling and moderate reactivity, which minimizes side reactions.

  • Alkylating Agent: 2-bromopropane or 2-iodopropane are suitable isopropyl sources. 2-iodopropane is more reactive but also more expensive.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone is ideal. These solvents can dissolve the ionic phenoxide intermediate and do not interfere with the Sₙ2 reaction.

Experimental Protocol: Synthesis of 5-Bromo-2-isopropoxybenzoic acid via Williamson Ether Synthesis
  • Preparation of the Phenoxide:

    • To a solution of 5-bromo-2-hydroxybenzoic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5-2.0 eq).

    • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the potassium phenoxide.

  • Alkylation:

    • To the stirred suspension, add 2-bromopropane (1.2-1.5 eq) dropwise.

    • Heat the reaction mixture to 60-80 °C and maintain for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After cooling to room temperature, pour the reaction mixture into cold water.

    • Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of ~2-3 to precipitate the carboxylic acid product.

    • Collect the solid precipitate by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 5-Bromo-2-isopropoxybenzoic acid.

Visualization of the Williamson Ether Synthesis Pathway

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 5-Bromosalicylic_Acid 5-Bromo-2-hydroxybenzoic Acid Deprotonation Deprotonation 5-Bromosalicylic_Acid->Deprotonation Isopropyl_Bromide 2-Bromopropane SN2_Attack Sₙ2 Attack Isopropyl_Bromide->SN2_Attack Base Base (e.g., K₂CO₃) Base->Deprotonation Deprotonation->SN2_Attack Phenoxide Intermediate Final_Product 5-Bromo-2-isopropoxybenzoic Acid SN2_Attack->Final_Product

Caption: Williamson Ether Synthesis of 5-Bromo-2-isopropoxybenzoic acid.

Route B: Electrophilic Aromatic Substitution

This alternative pathway involves the direct bromination of 2-isopropoxybenzoic acid. This is a classic example of an electrophilic aromatic substitution reaction, where the position of the incoming bromine atom is directed by the existing substituents on the benzene ring.

Logical Framework & Causality

The isopropoxy group (-O-iPr) is an ortho-, para-directing and activating group due to the lone pairs on the oxygen atom which can be donated into the ring through resonance. The carboxylic acid group (-COOH) is a meta-directing and deactivating group. In this case, the powerful activating effect of the isopropoxy group dominates, directing the incoming electrophile (Br⁺) to the positions ortho and para to it. The position para to the isopropoxy group is also the position meta to the carboxylic acid, making it the most electronically favored site for substitution.

Choice of Reagents:

  • Brominating Agent: Molecular bromine (Br₂) is a common choice. N-Bromosuccinimide (NBS) can also be used, often providing a lower and more controlled concentration of bromine.[5]

  • Solvent: A non-polar solvent like dichloromethane (CH₂Cl₂) or a polar solvent like acetic acid can be used. Acetic acid can help to solvate the reactants and facilitate the reaction.[6]

  • Catalyst: While the isopropoxy group is activating, a Lewis acid catalyst is typically not required for the bromination of such an activated ring.

Experimental Protocol: Synthesis of 5-Bromo-2-isopropoxybenzoic acid via Bromination
  • Reaction Setup:

    • Dissolve 2-isopropoxybenzoic acid (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

    • Protect the reaction from light to prevent radical side reactions.

  • Bromination:

    • Prepare a solution of molecular bromine (1.0-1.1 eq) in glacial acetic acid.

    • Add the bromine solution dropwise to the stirred solution of 2-isopropoxybenzoic acid at room temperature. The characteristic red-brown color of bromine should dissipate as it is consumed.

  • Work-up and Purification:

    • After the addition is complete, stir the reaction mixture for an additional 1-2 hours at room temperature.

    • Pour the reaction mixture into a solution of sodium thiosulfate to quench any unreacted bromine.

    • The product will often precipitate from the aqueous solution. Collect the solid by vacuum filtration and wash thoroughly with water.

    • Recrystallize the crude product from a suitable solvent to obtain pure 5-Bromo-2-isopropoxybenzoic acid.

Visualization of the Electrophilic Bromination Pathway

Electrophilic_Bromination cluster_reactants Reactants cluster_process Process cluster_product Product 2-Isopropoxybenzoic_Acid 2-Isopropoxybenzoic Acid Electrophilic_Attack Electrophilic Attack 2-Isopropoxybenzoic_Acid->Electrophilic_Attack Bromine Bromine (Br₂) Bromine->Electrophilic_Attack Deprotonation_Rearomatization Deprotonation & Rearomatization Electrophilic_Attack->Deprotonation_Rearomatization Sigma Complex Intermediate Final_Product 5-Bromo-2-isopropoxybenzoic Acid Deprotonation_Rearomatization->Final_Product

Caption: Electrophilic Bromination of 2-Isopropoxybenzoic Acid.

Applications and Significance

The primary significance of 5-Bromo-2-isopropoxybenzoic acid lies in its role as a versatile building block in organic synthesis. Its trifunctional nature (carboxylic acid, aryl bromide, and ether) allows for a variety of subsequent chemical transformations.

  • Pharmaceutical Research: The most notable application is as an intermediate in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes.[1] The successful scale-up of its production to kilogram batches underscores its industrial relevance in this field.[1]

  • Chemical Synthesis: The aryl bromide moiety can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds to construct more complex molecular architectures.[7] The carboxylic acid group can be converted into esters, amides, or other functional groups.[1]

  • Material Science: While less explored, its structural features suggest potential applications in the development of novel polymers or functional materials.[7]

Conclusion

5-Bromo-2-isopropoxybenzoic acid, while not a compound with a storied history of discovery, serves as an excellent case study in the application of fundamental organic reactions to create molecules of significant industrial and pharmaceutical value. Its synthesis, achievable through either Williamson ether synthesis or electrophilic bromination, is a testament to the predictive power of mechanistic organic chemistry. As the demand for complex pharmaceutical agents continues to grow, the importance of such versatile and strategically functionalized intermediates is set to increase, ensuring that 5-Bromo-2-isopropoxybenzoic acid and similar compounds will remain mainstays in the synthetic chemist's toolbox.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Williamson Ether Synthesis of 5-Bromo-2-hydroxybenzaldehyde.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • Brauer, G. M., & Morris, R. W. (1965). Synthesis of 2-propoxy-5-methylbenzoic acid. Journal of Research of the National Bureau of Standards, Section A: Physics and Chemistry, 69A(4), 331–333.
  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • chemeurope.com. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

  • Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4-5), 1396-1405.
  • Field, R. J., & Försterling, H. D. (1999). Bromination Reactions Important in the Mechanism of the Belousov-Zhabotinsky System. The Journal of Physical Chemistry A, 103(8), 1033–1039.
  • Li, H., et al. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 10(12), 2011-2019.
  • Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. ResearchGate. Retrieved from [Link]

  • Leah4sci. (2011, December 24). Bromination Mechanism [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 2-Isopropoxybenzoic acid. Retrieved from [Link]

  • Enthoven, W. T. M., et al. (2017). 5-Bromo-2-(phenylamino)benzoic acid.
  • Feilden, A. D. (1992). Alkylation of Salicylic Acids (Doctoral dissertation, Durham University). Retrieved from [Link]

  • Master Organic Chemistry. (2013, November 25). What is Allylic Bromination?. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ISOPROPYL BENZOATE. Retrieved from [Link]

  • Bringmann, G., et al. (1998). Crystal structure of 2-bromo-5-isopropoxybenzoic acid, С₆Н₃Вr(СООН)(ОС₃Н₇). Zeitschrift für Kristallographie - New Crystal Structures, 213(1-4), 31-32.
  • Hirwe, N. W., & Patil, B. V. (1937). Part XI. Bromo-Salicylic Acids and their Methyl Ethers. Proceedings of the Indian Academy of Sciences - Section A, 5(4), 321-325.
  • SciELO. (2017). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Retrieved from [Link]

  • Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Semantic Scholar. (n.d.). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromosalicylic acid. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 5-Bromo-2-isopropoxybenzoic acid from 2-isopropoxybenzoic acid

An In-Depth Guide to the Regioselective Synthesis of 5-Bromo-2-isopropoxybenzoic Acid Abstract This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 5-Bromo-2-isopropoxybenzo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Regioselective Synthesis of 5-Bromo-2-isopropoxybenzoic Acid

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 5-Bromo-2-isopropoxybenzoic acid, a key intermediate in pharmaceutical research and organic synthesis. The procedure starts from the readily available 2-isopropoxybenzoic acid and employs N-Bromosuccinimide (NBS) as a regioselective brominating agent. This guide delves into the underlying principles of electrophilic aromatic substitution, explains the causality behind experimental choices, and offers a self-validating protocol complete with safety measures, purification techniques, and analytical characterization. It is designed for researchers, scientists, and drug development professionals seeking a reliable and scalable method for producing this valuable compound with high purity and yield.

Introduction and Significance

5-Bromo-2-isopropoxybenzoic acid (CAS No: 62176-16-3) is a versatile substituted aromatic carboxylic acid. Its molecular structure, featuring a bromine atom, a carboxylic acid group, and an isopropoxy group, makes it a valuable building block for more complex molecular architectures.[1] Specifically, it serves as a crucial intermediate in the synthesis of various biologically active compounds, including SGLT2 inhibitors, a class of drugs used in the treatment of diabetes.[1] The controlled, regioselective bromination of 2-isopropoxybenzoic acid is paramount to ensure the correct isomer is formed, which is critical for its subsequent use in multi-step syntheses.

This document presents a robust and optimized protocol for the bromination of 2-isopropoxybenzoic acid, focusing on the use of N-Bromosuccinimide (NBS) for enhanced safety and selectivity over elemental bromine.

Reaction Principle: Electrophilic Aromatic Substitution

The synthesis of 5-Bromo-2-isopropoxybenzoic acid is achieved through an electrophilic aromatic substitution (SEAr) reaction.[2][3] This class of reactions involves an electrophile replacing an atom, typically hydrogen, on an aromatic ring.

Mechanism & Regioselectivity:

The reaction proceeds via a two-step mechanism:[2]

  • Attack by the Nucleophile: The electron-rich aromatic ring of 2-isopropoxybenzoic acid acts as a nucleophile, attacking the electrophilic bromine species (Br⁺), which is generated from the brominating agent. This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]

  • Restoration of Aromaticity: A base in the reaction mixture removes a proton from the carbon atom bearing the new bromine substituent. This is a fast step that restores the stable aromatic system.[2]

The directing effects of the substituents on the starting material are crucial for the regioselectivity of the reaction.

  • -OCH(CH₃)₂ (Isopropoxy) Group: This is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.

  • -COOH (Carboxylic Acid) Group: This is a meta-directing and deactivating group, withdrawing electron density from the ring.

The powerful activating and directing effect of the isopropoxy group dominates the deactivating effect of the carboxylic acid group.[4] Therefore, the incoming electrophile (Br⁺) is directed to the positions ortho and para to the isopropoxy group. The position para to the isopropoxy group (C5) is sterically more accessible and is the major product, leading to the desired 5-Bromo-2-isopropoxybenzoic acid.

Caption: Overall reaction scheme for the bromination of 2-isopropoxybenzoic acid.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate considerations for heat transfer and reagent addition rates.

Materials and Equipment
Reagents & Materials CAS No. Recommended Purity Supplier Example
2-Isopropoxybenzoic acid17289-63-5>98%Sigma-Aldrich
N-Bromosuccinimide (NBS)128-08-5>98%Thermo Fisher Scientific
Glacial Acetic Acid64-19-7ACS GradeVWR
Sodium Thiosulfate7772-98-7ACS GradeFisher Scientific
Deionized Water7732-18-5--
Ethanol64-17-5Reagent Grade-
Equipment
250 mL Round-bottom flask
Magnetic stirrer and stir bar
Condenser
Thermometer / Temperature probe
Buchner funnel and filter flask
Standard laboratory glassware
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
Fume Hood
Safety Precautions: A Self-Validating System

Trustworthiness through Safety: A successful protocol is a safe protocol. Adherence to these safety measures is non-negotiable.

  • General: Conduct the entire experiment in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses/goggles, and nitrile gloves.

  • N-Bromosuccinimide (NBS): NBS is corrosive, an oxidizer, and causes severe skin burns and eye damage.[5][6][7] It is also a lachrymator. Avoid inhalation of dust and contact with skin and eyes. Handle with care, ensuring it does not come into contact with combustible materials.

  • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. The vapor is irritating to the respiratory system. Handle in the fume hood.

  • Waste Disposal: Neutralize any residual NBS in the filtrate with an aqueous solution of sodium thiosulfate before disposal. Dispose of all chemical waste according to institutional and local regulations.

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-isopropoxybenzoic acid (5.0 g, 27.7 mmol).

    • Add glacial acetic acid (50 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved. Causality: Acetic acid serves as a polar protic solvent that effectively dissolves the starting material and facilitates the electrophilic substitution reaction.[8]

  • Addition of Brominating Agent:

    • While stirring the solution, add N-Bromosuccinimide (NBS) (5.15 g, 28.9 mmol, 1.05 equivalents) in small portions over 15-20 minutes.

    • Causality: Adding NBS in portions helps to control the reaction exotherm and maintain a consistent temperature, preventing the formation of over-brominated byproducts. Using a slight excess of NBS ensures the complete consumption of the starting material.

  • Reaction Execution:

    • After the addition of NBS is complete, stir the reaction mixture at room temperature (20-25 °C) for 4-6 hours.

    • Causality: The isopropoxy group is sufficiently activating that the reaction proceeds efficiently at room temperature without the need for heating, which could increase side reactions.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

    • Prepare a TLC plate and spot the starting material, a co-spot, and the reaction mixture.

    • Elute the plate using a solvent system such as 30% Ethyl Acetate in Hexane.

    • Visualize the spots under UV light (254 nm). The reaction is complete when the starting material spot is no longer visible.

  • Work-up and Product Isolation:

    • Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water while stirring. A white precipitate will form.

    • Causality: The product, 5-Bromo-2-isopropoxybenzoic acid, is sparingly soluble in water, causing it to precipitate out of the aqueous solution while the succinimide byproduct remains dissolved.

    • Continue stirring the slurry in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual acetic acid and succinimide.[9]

    • Dry the crude product under vacuum or in a desiccator.

  • Purification by Recrystallization:

    • Transfer the crude solid to a 250 mL Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.

    • Slowly add hot deionized water dropwise until the solution becomes slightly turbid.

    • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Causality: Recrystallization is an effective method for purifying solid organic compounds. The ethanol/water solvent system is chosen because the product is soluble in hot ethanol but less soluble in the cold mixture, while impurities may have different solubility profiles, allowing for separation.[10]

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

Product Characterization

Confirm the identity and purity of the final product using the following methods:

  • Melting Point: Determine the melting point of the dried solid.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the isopropoxy group, and the carboxylic acid proton.[1]

  • ¹³C NMR Spectroscopy: The carbon NMR will distinguish the different carbon environments in the molecule.[1]

  • Mass Spectrometry: To confirm the molecular weight (259.10 g/mol for C₁₀H₁₁BrO₃) and isotopic pattern characteristic of a bromine-containing compound.

Data Summary and Visualization

Reaction Parameters
Parameter Value Notes
Starting Material2-Isopropoxybenzoic acid (5.0 g, 27.7 mmol)1.0 eq
Brominating AgentN-Bromosuccinimide (5.15 g, 28.9 mmol)1.05 eq
SolventGlacial Acetic Acid50 mL
TemperatureRoom Temperature (20-25 °C)
Reaction Time4-6 hoursMonitor by TLC
Theoretical Yield7.18 g
Expected Actual Yield85-95%
Expected Analytical Data

Analysis Expected Result
AppearanceWhite to off-white solid[1]
Melting Point~115-120 °C
¹H NMR (CDCl₃, δ ppm)
Carboxylic Acid (-COOH)~10-13 (broad singlet, 1H)[1]
Aromatic (C6-H)~7.9 (doublet, 1H)
Aromatic (C4-H)~7.6 (doublet of doublets, 1H)
Aromatic (C3-H)~6.9 (doublet, 1H)
Isopropoxy (-CH)~4.7 (septet, 1H)[1]
Isopropoxy (-CH₃)~1.4 (doublet, 6H)[1]

digraph "Experimental_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124", penwidth=2, color="#4285F4"];
edge [color="#5F6368", penwidth=1.5];
A[label="1. Dissolve Starting Material\n(2-Isopropoxybenzoic Acid in Acetic Acid)"];
B[label="2. Add NBS\n(Portion-wise at RT)"];
C [label="3. Stir & Monitor\n(4-6h at RT, check by TLC)"];
D [label="4. Quench & Precipitate\n(Pour into ice water)"];
E [label="5. Isolate Crude Product\n(Vacuum Filtration & Wash)"];
F [label="6. Purify by Recrystallization\n(Ethanol/Water System)"];
G [label="7. Isolate & Dry Final Product\n(Vacuum Filtration & Drying)"];
H [label="8. Characterize Product\n(MP, NMR, MS)"];

A -> B[label="Setup Complete"];
B -> C [label="Addition Complete"];
C -> D [label="Reaction Complete"];
D -> E;
E -> F [label="Crude Product Obtained"];
F -> G [label="Crystals Formed"];
G -> H [label="Pure Product Obtained"];

}

Caption: Step-by-step experimental workflow for the synthesis of 5-Bromo-2-isopropoxybenzoic acid.

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time.- Deactivated NBS (old reagent).- Extend reaction time and continue monitoring by TLC.- Use a fresh bottle of NBS.
Low Yield - Incomplete precipitation during work-up.- Product loss during recrystallization.- Ensure the aqueous mixture is thoroughly chilled before filtration.- Use the minimum amount of hot solvent for recrystallization; ensure slow cooling.
Presence of Dibrominated Impurity - Reaction temperature was too high.- Excess NBS was used.- Maintain strict temperature control.- Use closer to 1.0 equivalent of NBS. Purify carefully by recrystallization.
Oily Product Precipitates - Product "oiled out" during work-up or recrystallization.- Ensure vigorous stirring during precipitation.- During recrystallization, ensure the solution is not supersaturated before cooling. Re-heat to dissolve and cool more slowly.

Conclusion

This application note details a reliable and efficient protocol for the regioselective . By leveraging the directing effects of the substituents and employing the manageable brominating agent N-Bromosuccinimide, this method consistently produces the target compound in high yield and purity. The provided causal explanations, safety protocols, and troubleshooting guide offer researchers a robust framework for successfully implementing this important transformation in a laboratory setting.

References

  • Chad's Prep. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. YouTube. [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link]

  • Wikipedia. Electrophilic aromatic substitution. [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Organic Syntheses. 2,4,6-tribromobenzoic acid. [Link]

  • Common Organic Chemistry. Bromination - Common Conditions. [Link]

  • NIH National Center for Biotechnology Information. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]

Sources

Application

Application Note: A Validated Protocol for the Regioselective Synthesis of 5-Bromo-2-isopropoxybenzoic Acid via Electrophilic Bromination

Abstract This application note provides a comprehensive, field-tested protocol for the synthesis of 5-Bromo-2-isopropoxybenzoic acid, a key intermediate in pharmaceutical research and development, notably in the producti...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 5-Bromo-2-isopropoxybenzoic acid, a key intermediate in pharmaceutical research and development, notably in the production of SGLT2 inhibitors for diabetes treatment.[1] The described method is centered on the electrophilic aromatic substitution (EAS) of 2-isopropoxybenzoic acid. We delve into the mechanistic rationale for the high regioselectivity of the bromination reaction, detailing the directing effects of the substituent groups. The protocol includes a step-by-step guide from reaction setup to product purification and characterization, alongside critical safety procedures for handling hazardous reagents like elemental bromine. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-characterized synthetic method.

Introduction and Scientific Rationale

5-Bromo-2-isopropoxybenzoic acid (C₁₀H₁₁BrO₃, MW: 259.10 g/mol ) is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry.[1] Its utility as a building block for more complex molecules necessitates a robust and scalable synthetic route. The most direct approach is the bromination of the readily available precursor, 2-isopropoxybenzoic acid.

The success of this synthesis hinges on controlling the regioselectivity of the bromination. The benzene ring in the starting material is substituted with two groups: an isopropoxy group (-OCH(CH₃)₂) at the C2 position and a carboxylic acid group (-COOH) at the C1 position. In electrophilic aromatic substitution reactions, these substituents exert powerful directing effects that determine the position of the incoming electrophile (in this case, Br⁺).

  • Isopropoxy Group (-OR): This is a strongly activating, ortho, para-directing group due to the lone pairs on the oxygen atom, which can donate electron density to the ring through resonance, stabilizing the carbocation intermediate (the arenium ion).[2]

  • Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group. Its carbonyl group withdraws electron density from the ring, destabilizing the ortho and para arenium ion intermediates.[2]

The powerful ortho, para-directing effect of the activating isopropoxy group overrides the meta-directing effect of the deactivating carboxylic acid group. The para position relative to the isopropoxy group (C5) is sterically more accessible than the ortho position (C3), leading to the preferential formation of the 5-bromo isomer. This inherent electronic and steric control makes the reaction highly efficient and predictable.

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of an activated benzene ring is a classic example of Electrophilic Aromatic Substitution (EAS).[3] The reaction proceeds through a well-established two-step mechanism.[4][5]

  • Generation of the Electrophile: Elemental bromine (Br₂) is not electrophilic enough to attack the aromatic ring directly without a catalyst. A Lewis acid, such as iron(III) bromide (FeBr₃), polarizes the Br-Br bond, creating a highly electrophilic bromine species (a bromonium ion, Br⁺) complexed with the catalyst.[6][7]

  • Nucleophilic Attack and Formation of the Arenium Ion: The electron-rich aromatic ring of 2-isopropoxybenzoic acid attacks the electrophilic bromine. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex.[3][4] This is the slow, rate-determining step of the reaction.[5]

  • Deprotonation and Restoration of Aromaticity: A weak base (like FeBr₄⁻) removes a proton from the carbon atom bearing the new bromine substituent. This final, fast step restores the stable aromatic system and regenerates the Lewis acid catalyst, yielding the final product, 5-Bromo-2-isopropoxybenzoic acid.[6]

Experimental Protocol

This protocol details the synthesis on a laboratory scale. All operations involving bromine must be conducted in a certified chemical fume hood.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )QuantitySupplier Notes
2-Isopropoxybenzoic acidC₁₀H₁₂O₃180.2010.0 gPurity ≥98%
Acetic Acid, GlacialCH₃COOH60.05100 mLACS Grade
BromineBr₂159.813.0 mL (9.3 g)EXTREMELY TOXIC & CORROSIVE
Iron PowderFe55.850.1 gCatalyst
Sodium ThiosulfateNa₂S₂O₃158.11~10 gFor quenching
Sodium BicarbonateNaHCO₃84.01As neededFor neutralization
Ethyl AcetateC₄H₈O₂88.11~200 mLFor extraction
HexanesC₆H₁₄86.18~100 mLFor recrystallization
Anhydrous Sodium SulfateNa₂SO₄142.04As neededFor drying
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Addition funnel

  • Heating mantle with temperature control

  • Ice bath

  • Separatory funnel (500 mL)

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Critical Safety Precautions

Bromine is a highly volatile, corrosive, and toxic substance that can cause severe skin and tissue damage upon contact or inhalation.[8]

  • Personal Protective Equipment (PPE): Always wear heavy-duty nitrile or butyl rubber gloves, chemical splash goggles, a face shield, and a lab coat.[9][10]

  • Ventilation: All handling of bromine must occur within a high-performance chemical fume hood.[9]

  • Spill and Emergency Response: Keep a 1 M solution of sodium thiosulfate readily available to neutralize any bromine spills.[9] In case of skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[11] For inhalation, move to fresh air immediately and seek emergency medical care.[11]

  • Disposal: All bromine-contaminated waste must be disposed of according to institutional and local environmental regulations.

Step-by-Step Synthesis Procedure
  • Reaction Setup: Equip a 250 mL three-neck flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Place the flask in a heating mantle.

  • Charge Reactants: To the flask, add 2-isopropoxybenzoic acid (10.0 g) and glacial acetic acid (100 mL). Stir the mixture until the solid dissolves. Add the iron powder catalyst (0.1 g) to the solution.

  • Bromine Addition: In the fume hood, carefully measure bromine (3.0 mL) and dilute it with 10 mL of glacial acetic acid in the addition funnel.

  • Reaction Execution: Heat the flask contents to 40-50°C. Add the bromine solution dropwise from the addition funnel over a period of 30-45 minutes. A color change and evolution of HBr gas (which should be scrubbed if not contained by the fume hood) will be observed.

  • Reaction Monitoring: After the addition is complete, maintain the temperature at 50°C and stir for an additional 2-3 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Workup - Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly pour the mixture into a beaker containing 200 mL of ice-cold water and ~5 g of sodium thiosulfate to quench any unreacted bromine. Stir until the red-brown color of bromine disappears.

  • Product Isolation: The crude product will precipitate as a solid. Isolate the solid by vacuum filtration using a Büchner funnel. Wash the filter cake with cold water (2 x 50 mL).

  • Purification - Recrystallization: Transfer the crude solid to a beaker and recrystallize from a suitable solvent system, such as an ethyl acetate/hexanes mixture, to yield a pure, crystalline product.

  • Drying: Dry the purified product under vacuum to obtain the final 5-Bromo-2-isopropoxybenzoic acid.

Workflow Visualization

The following diagram outlines the complete workflow for the synthesis and purification of the target compound.

G cluster_prep Reaction Setup & Execution cluster_workup Workup & Isolation cluster_purify Purification & Analysis A 1. Dissolve 2-Isopropoxybenzoic Acid & Fe catalyst in Acetic Acid B 2. Add Br₂ solution dropwise at 40-50°C A->B C 3. Stir for 2-3 hours (Monitor by TLC) B->C D 4. Cool and pour into ice water with Na₂S₂O₃ C->D E 5. Isolate crude product via vacuum filtration D->E F 6. Wash solid with cold water E->F G 7. Recrystallize from Ethyl Acetate/Hexanes F->G H 8. Dry under vacuum G->H I 9. Characterize final product (FTIR, NMR, MS, MP) H->I

Sources

Method

Application Notes and Protocols for Isopropoxy Group Introduction in Benzoic Acids

< Introduction: The Significance of Isopropoxy Benzoic Acids in Medicinal Chemistry The incorporation of isopropoxy groups into benzoic acid scaffolds is a crucial tactic in modern drug discovery and development. This st...

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Significance of Isopropoxy Benzoic Acids in Medicinal Chemistry

The incorporation of isopropoxy groups into benzoic acid scaffolds is a crucial tactic in modern drug discovery and development. This structural modification can significantly enhance the pharmacological profile of a molecule. The bulky yet lipophilic nature of the isopropoxy group can improve metabolic stability by sterically shielding metabolically labile sites, enhance binding affinity to target proteins through favorable hydrophobic interactions, and optimize pharmacokinetic properties such as oral bioavailability.[1][2] Consequently, isopropoxy benzoic acid derivatives are integral components of numerous pharmaceutical agents.[3][4][5] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary synthetic methodologies for introducing isopropoxy groups, complete with in-depth protocols and expert insights.

Methodology 1: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry and remains one of the most widely used methods for preparing isopropoxy benzoic acids.[6][7] The reaction proceeds via an SN2 mechanism, where a phenoxide ion, generated by deprotonating a hydroxybenzoic acid, acts as a nucleophile to displace a halide from an isopropyl alkylating agent.[6][7][8]

Scientific Principles and Mechanistic Causality

The success of the Williamson ether synthesis hinges on several key factors. Firstly, the phenolic proton of the starting hydroxybenzoic acid must be abstracted by a suitable base to form the nucleophilic phenoxide. The choice of base is critical; for aryl ethers, bases such as potassium carbonate (K2CO3), sodium hydroxide (NaOH), or potassium hydroxide (KOH) are often effective.[9] Stronger bases like sodium hydride (NaH) can also be employed, offering the advantage of an irreversible deprotonation.[8][10]

Secondly, the choice of the isopropyl alkylating agent is paramount. Isopropyl halides (e.g., 2-bromopropane or 2-iodopropane) are common choices. However, as secondary alkyl halides, they are susceptible to a competing E2 elimination reaction, which can reduce the yield of the desired ether.[8][11] To mitigate this, reaction conditions must be carefully controlled. The use of polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can enhance the rate of the desired SN2 reaction.[6][9][12]

A significant consideration is the potential for C-alkylation in addition to the desired O-alkylation, particularly with alkali phenoxides.[9] Careful optimization of reaction temperature and the judicious choice of solvent and base can help to favor O-alkylation.

Visualizing the Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification Hydroxybenzoic_Acid Hydroxybenzoic Acid Deprotonation Deprotonation (Formation of Phenoxide) Hydroxybenzoic_Acid->Deprotonation Base Base (e.g., K2CO3) Base->Deprotonation Isopropyl_Halide Isopropyl Halide (e.g., 2-Bromopropane) SN2_Attack SN2 Nucleophilic Attack Isopropyl_Halide->SN2_Attack Solvent Solvent (e.g., DMF) Solvent->SN2_Attack Deprotonation->SN2_Attack Phenoxide Intermediate Quenching Reaction Quenching SN2_Attack->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Purification (e.g., Recrystallization) Extraction->Purification Final_Product Isopropoxy Benzoic Acid Purification->Final_Product

Caption: Workflow for Williamson Ether Synthesis.

Detailed Protocol: Synthesis of 4-Isopropoxybenzoic Acid

This protocol details the synthesis of 4-isopropoxybenzoic acid from 4-hydroxybenzoic acid.

Materials:

  • 4-Hydroxybenzoic acid

  • Potassium carbonate (K2CO3), anhydrous

  • 2-Bromopropane

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred solution of 4-hydroxybenzoic acid (1.0 eq.) in DMF (5-10 mL per gram of hydroxybenzoic acid) in a round-bottom flask, add anhydrous potassium carbonate (2.0-3.0 eq.).

  • Heat the mixture to 60-80 °C and stir for 30 minutes to ensure complete formation of the phenoxide.

  • Add 2-bromopropane (1.5-2.0 eq.) dropwise to the reaction mixture.

  • Maintain the reaction at 60-80 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to pH 2-3 with 1 M HCl. A precipitate of the crude product should form.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 4-isopropoxybenzoic acid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).[13][14]

Quantitative Data Summary:

ParameterValueRationale
Equivalents of Base2.0 - 3.0Ensures complete deprotonation of the phenolic hydroxyl group.
Equivalents of Alkylating Agent1.5 - 2.0An excess is used to drive the reaction to completion.
Reaction Temperature60 - 80 °CBalances reaction rate and minimizes potential side reactions.
Typical Yield70 - 90%Dependent on substrate and optimization of conditions.

Methodology 2: The Mitsunobu Reaction

The Mitsunobu reaction offers a powerful and mild alternative for the synthesis of isopropoxy benzoic acids, particularly when dealing with sterically hindered substrates.[15][16] This reaction facilitates the condensation of an alcohol and a nucleophile (in this case, the hydroxybenzoic acid) using a combination of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[17]

Scientific Principles and Mechanistic Causality

The Mitsunobu reaction proceeds through a complex mechanism.[17] Initially, triphenylphosphine and the azodicarboxylate react to form a phosphonium salt intermediate.[18] This intermediate then activates the alcohol (isopropanol), converting the hydroxyl group into a good leaving group. The deprotonated hydroxybenzoic acid then acts as a nucleophile, attacking the activated alcohol in an SN2 fashion, leading to the formation of the ether with inversion of configuration at the alcohol's stereocenter (though this is not relevant for isopropanol).[18][19]

A key advantage of the Mitsunobu reaction is its mild reaction conditions, often performed at or below room temperature.[20] However, a significant drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine dicarboxylate byproduct, which can complicate purification.[21] The acidity of the nucleophile is also a critical factor; the pKa should generally be less than 13 to avoid side reactions.[17] For sterically hindered phenols or alcohols, reaction rates can be slow, but the use of high concentrations and sonication has been shown to dramatically accelerate the reaction.[15][16]

Visualizing the Mitsunobu Reaction Mechanism

Mitsunobu_Reaction PPh3 PPh3 Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD DEAD->Betaine Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium Phenoxide Phenoxide Betaine->Phenoxide Alcohol Isopropanol Alcohol->Alkoxyphosphonium Hydroxybenzoic_Acid Hydroxybenzoic Acid Hydroxybenzoic_Acid->Phenoxide Product Isopropoxy Benzoic Acid Alkoxyphosphonium->Product SN2 Attack TPPO Triphenylphosphine Oxide Alkoxyphosphonium->TPPO Phenoxide->Product Hydrazine_Deriv Hydrazine Derivative Phenoxide->Hydrazine_Deriv

Caption: Simplified Mitsunobu Reaction Mechanism.

Detailed Protocol: Synthesis of 3-Isopropoxybenzoic Acid

This protocol describes the synthesis of 3-isopropoxybenzoic acid from 3-hydroxybenzoic acid using Mitsunobu conditions.

Materials:

  • 3-Hydroxybenzoic acid

  • Isopropanol

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxybenzoic acid (1.0 eq.), isopropanol (1.2 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (1.2 eq.) dropwise to the stirred solution. The order of addition is crucial.[17][22]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • The crude product is often contaminated with triphenylphosphine oxide. Purification can be achieved by column chromatography on silica gel.

Quantitative Data Summary:

ParameterValueRationale
Equivalents of PPh31.2A slight excess ensures complete reaction.
Equivalents of DIAD1.2Used in slight excess to drive the reaction.
Reaction Temperature0 °C to RTMild conditions to minimize side reactions.
Typical Yield60 - 85%Highly dependent on substrate and purification efficiency.

Methodology 3: Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a highly efficient and environmentally friendly method for conducting alkylation reactions.[23] It is particularly advantageous for the synthesis of isopropoxy benzoic acids as it allows for the use of inexpensive inorganic bases and avoids the need for anhydrous or hazardous solvents.[23][24]

Scientific Principles and Mechanistic Causality

In a typical PTC setup for this transformation, the hydroxybenzoic acid is dissolved in an aqueous solution of an inorganic base like sodium hydroxide, forming the sodium phenoxide. The alkylating agent, 2-bromopropane, resides in an immiscible organic solvent such as toluene. The phase-transfer catalyst, usually a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase.[24] Once in the organic phase, the "naked" and highly reactive phenoxide anion rapidly reacts with the 2-bromopropane to form the desired ether. The catalyst then returns to the aqueous phase to transport another phenoxide anion, thus completing the catalytic cycle. Vigorous stirring is essential to maximize the interfacial area between the two phases.[24]

This method offers several advantages, including milder reaction conditions, higher yields, and simplified work-up procedures.[24] The choice of catalyst is important; its lipophilicity must be balanced to ensure it can effectively shuttle between the two phases.[24]

Visualizing the Phase-Transfer Catalysis Cycle

PTC_Cycle cluster_aqueous Aqueous Phase cluster_organic Organic Phase Phenoxide_aq Phenoxide Anion (ArO-) QuatPhenoxide_org [Q+ ArO-] (Organic Soluble) Phenoxide_aq->QuatPhenoxide_org Base_aq NaOH (aq) Base_aq->Phenoxide_aq HBA_aq Hydroxybenzoic Acid HBA_aq->Phenoxide_aq Deprotonation Product_org Isopropoxy Benzoic Acid (ArO-iPr) AlkylHalide_org Isopropyl Bromide (iPr-Br) AlkylHalide_org->QuatPhenoxide_org QuatPhenoxide_org->Product_org SN2 Reaction

Caption: Catalytic Cycle in Phase-Transfer Catalysis.

Detailed Protocol: Synthesis of 4-Isopropoxybenzoic Acid via PTC

Materials:

  • 4-Hydroxybenzoic acid

  • Sodium hydroxide (NaOH)

  • 2-Bromopropane

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve 4-hydroxybenzoic acid (1.0 eq.) in a 20% (w/v) aqueous solution of sodium hydroxide.

  • Add toluene to the flask, followed by the phase-transfer catalyst, TBAB (0.05 eq.).

  • Add 2-bromopropane (1.5 eq.) to the biphasic mixture.

  • Heat the reaction to 80-90 °C and stir vigorously for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and separate the two phases.

  • Wash the organic phase with water.

  • Acidify the aqueous phase with 1 M HCl to precipitate any unreacted starting material.

  • Combine the organic layer with an ether extract of the acidified aqueous layer.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product by recrystallization.

Quantitative Data Summary:

ParameterValueRationale
Catalyst Loading0.05 eq.A catalytic amount is sufficient to facilitate the reaction.
Base Concentration20% (w/v) NaOHA concentrated base solution drives the initial deprotonation.
Reaction Temperature80 - 90 °CProvides sufficient energy for the reaction to proceed efficiently.
Typical Yield85 - 95%Often provides high yields due to the efficiency of the catalysis.

Characterization of Isopropoxy Benzoic Acids

The successful synthesis of isopropoxy benzoic acids must be confirmed by appropriate analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is invaluable for confirming the presence of the isopropoxy group, which will exhibit a characteristic septet for the methine proton and a doublet for the two methyl groups.[25][26] 13C NMR will show the corresponding signals for the isopropoxy carbons.[25][27]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.[27][28] The fragmentation pattern can also provide structural information.[28]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the carboxylic acid (broad O-H stretch and C=O stretch) and the ether linkage (C-O stretch).[27]

Conclusion

The selection of an appropriate alkylation method for the synthesis of isopropoxy benzoic acids depends on several factors, including the specific substrate, the desired scale of the reaction, and the available laboratory resources. The Williamson ether synthesis is a classic and reliable method, while the Mitsunobu reaction offers a mild alternative for more sensitive or sterically demanding substrates. Phase-transfer catalysis presents a green and efficient option that is well-suited for industrial applications. By understanding the principles and protocols outlined in this guide, researchers can effectively synthesize these valuable compounds for their drug discovery and development programs.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263. [Link]

  • Florida Atlantic University. (n.d.). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

  • SpectraBase. (n.d.). p-Isopropoxybenzoic acid. [Link]

  • Organic-Chemistry.org. (2019, August 26). Mitsunobu Reaction. [Link]

  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. [Link]

  • PubChem. (n.d.). 4-Isopropoxybenzoic acid. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

  • Industrial Phase-Transfer Catalysis. (n.d.). Industrial Phase-Transfer Catalysis. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • Taylor & Francis Online. (n.d.). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 5). Phase Transfer Catalysis. [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

  • LookChem. (n.d.). Cas 13205-46-4,4-ISOPROPOXYBENZOIC ACID. [Link]

  • ResearchGate. (2025, August 5). Phase-transfer catalyzed benzylation of sodium benzoate using aliquat 336 as catalyst in liquid–liquid system. [Link]

  • Google Patents. (n.d.).
  • YouTube. (2018, August 29). Williamson Ether Synthesis. [Link]

  • PubChem. (n.d.). 3-Isopropoxybenzoic acid. [Link]

  • Google Patents. (n.d.).
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2013, September 30). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. [Link]

  • ResearchGate. (2025, August 5). Ortho Selective Alkylation of Phenol with 2-Propanol Without Catalyst in Supercritical Water. [Link]

  • YMER. (n.d.). A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. [Link]

  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

  • Organic Syntheses Procedure. (n.d.). p-HYDROXYBENZOIC ACID. [Link]

  • ResearchGate. (2025, August 6). Alkylation of phenol with isopropanol over SAPO-11 zeolites. [Link]

  • YouTube. (2015, February 2). Purification of Benzoic Acid by Crystallization. [Link]

  • Reddit. (2021, November 24). Help with purification of benzoic acid by extraction. Details below. [Link]

  • Google Patents. (n.d.). Process for the production of p-hydroxy benzoic acid.
  • Google Patents. (n.d.).
  • PubMed Central. (2014, June 19). Hydroxybenzoic acid isomers and the cardiovascular system. [Link]

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Application

Application Note &amp; Protocol: Leveraging 5-Bromo-2-isopropoxybenzoic Acid as a Core Intermediate for the Synthesis of C-Aryl Glucoside SGLT2 Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals in Medicinal and Process Chemistry. Senior Application Scientist's Foreword: The advent of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors has marke...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals in Medicinal and Process Chemistry.

Senior Application Scientist's Foreword: The advent of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors has marked a paradigm shift in the management of type 2 diabetes, offering a unique insulin-independent mechanism of action.[1][2][3] These drugs, primarily C-aryl glucosides, function by inhibiting glucose reabsorption in the proximal tubules of the kidney, thereby promoting urinary glucose excretion.[4][5][6] The synthesis of these complex molecules relies on the strategic assembly of a glucose moiety and a substituted diarylmethane scaffold. The selection of appropriately functionalized starting materials is paramount to the efficiency, scalability, and ultimate success of the synthetic route.

This document provides a detailed technical guide on the utilization of 5-Bromo-2-isopropoxybenzoic acid as a versatile and pivotal intermediate in the construction of SGLT2 inhibitors. We will move beyond a simple recitation of steps to explore the underlying chemical logic, from the initial activation of the benzoic acid to the critical C-C bond formations and stereoselective reductions that define the final active pharmaceutical ingredient (API). The protocols described herein are designed as self-validating systems, incorporating in-process controls and analytical checkpoints to ensure the integrity of each synthetic transformation.

The Strategic Importance of 5-Bromo-2-isopropoxybenzoic Acid

5-Bromo-2-isopropoxybenzoic acid is not merely a starting material; it is a carefully designed building block for C-aryl glucoside synthesis. Its structure provides several key advantages:

  • Activated Carboxylic Acid: The carboxyl group is the primary handle for the initial and crucial C-C bond-forming reaction, typically a Friedel-Crafts acylation.

  • Ortho-Isopropoxy Group: This bulky alkoxy group serves to sterically and electronically direct subsequent reactions and is a common feature in several SGLT2 inhibitor scaffolds.

  • Meta-Bromo Group: The bromine atom is a versatile functional group. It serves as a reactive site for downstream cross-coupling reactions or, more critically in many established routes, for the generation of an organometallic species (e.g., aryllithium) required for the glycosylation step.

Table 1: Physicochemical Properties of 5-Bromo-2-isopropoxybenzoic Acid
PropertyValueSource
Molecular Formula C₁₀H₁₁BrO₃[7]
Molecular Weight 259.10 g/mol [7]
Appearance White to off-white solid[7]
Solubility Sparingly soluble in water; soluble in common organic solvents[7]

Overall Synthetic Workflow

The transformation of 5-Bromo-2-isopropoxybenzoic acid into a C-aryl glucoside SGLT2 inhibitor is a multi-step process. The general strategy involves constructing the aglycone (non-sugar) portion first, followed by coupling it to a protected glucose derivative, and concluding with a stereoselective reduction and deprotection.

G A 5-Bromo-2-isopropoxybenzoic acid B Step 1: Acyl Chloride Formation (Activation) A->B SOCl₂ or (COCl)₂ C Step 2: Friedel-Crafts Acylation (Aglycone Core Synthesis) B->C Lewis Acid (e.g., AlCl₃) + Aryl Partner D Activated Aglycone Intermediate C->D E Step 3: Aryl-Glucoside Coupling (Glycosylation) D->E 1. n-BuLi 2. Protected Gluconolactone F Protected C-Glucoside Intermediate E->F G Step 4: Stereoselective Reduction & Deprotection F->G Et₃SiH / BF₃·OEt₂ then Deprotection H Final SGLT2 Inhibitor API G->H

Caption: High-level workflow from the starting intermediate to the final API.

Detailed Protocols and Methodologies

The following protocols outline an illustrative synthesis of a Dapagliflozin analogue, demonstrating the application of 5-Bromo-2-isopropoxybenzoic acid.

Protocol 3.1: Step 1 - Synthesis of 5-Bromo-2-isopropoxybenzoyl chloride

Rationale: The carboxylic acid is converted to a more reactive acyl chloride to facilitate the subsequent electrophilic aromatic substitution (Friedel-Crafts acylation). Thionyl chloride is an effective and common reagent for this transformation.

Materials:

  • 5-Bromo-2-isopropoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Bromo-2-isopropoxybenzoic acid (1.0 eq).

  • Add anhydrous toluene to form a slurry.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 2-3 hours, monitoring the reaction by TLC or quenching a small aliquot for LC-MS analysis.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure.

  • The resulting crude 5-Bromo-2-isopropoxybenzoyl chloride (a yellow oil or low-melting solid) is typically used directly in the next step without further purification.

In-Process Control (IPC): Completion is confirmed when the starting benzoic acid spot is no longer visible by TLC.

Protocol 3.2: Step 2 - Friedel-Crafts Acylation to Form the Diaryl Ketone

Rationale: This is a cornerstone reaction that forms the central C-C bond of the aglycone.[8][9] The acylium ion, generated in situ from the acyl chloride and a Lewis acid catalyst (AlCl₃), acts as the electrophile that attacks an electron-rich aromatic ring (in this case, phenetole).

Materials:

  • 5-Bromo-2-isopropoxybenzoyl chloride (from Step 1)

  • Phenetole (4-ethoxybenzene)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1M HCl)

  • Separatory funnel, ice bath

Procedure:

  • In a dry flask under an inert atmosphere, suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM at 0°C (ice bath).

  • In a separate flask, dissolve the crude acyl chloride (1.0 eq) and phenetole (1.1 eq) in anhydrous DCM.

  • Slowly add the acyl chloride/phenetole solution to the AlCl₃ suspension at 0°C.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor progress by HPLC.

  • Upon completion, carefully quench the reaction by pouring it into a flask containing crushed ice and 1M HCl.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) or recrystallization to yield the pure diaryl ketone intermediate.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.

Caption: Reaction scheme for the synthesis of the aglycone core.

Protocol 3.3: Step 3 - Aryl-Glucoside Coupling via Organolithium Intermediate

Rationale: This critical step forms the C-glycosidic bond. The bromo-aromatic aglycone is converted to a highly nucleophilic aryllithium species via lithium-halogen exchange. This species then attacks the electrophilic carbonyl of a protected gluconolactone. The use of silyl protecting groups on the gluconolactone is common as they are stable under the reaction conditions and can be removed later.[10]

Materials:

  • Diaryl ketone intermediate (from Step 2)

  • 2,3,4,6-Tetra-O-trimethylsilyl-D-gluconolactone

  • n-Butyllithium (n-BuLi, solution in hexanes)

  • Tetrahydrofuran (THF, anhydrous)

  • Dry ice/acetone bath (-78°C)

Procedure:

  • Dissolve the diaryl ketone intermediate (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70°C. Stir for 1 hour at -78°C.

  • In a separate flask, dissolve 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone (1.2 eq) in anhydrous THF and cool to -78°C.

  • Transfer the aryllithium solution to the gluconolactone solution via cannula, keeping the temperature at -78°C.

  • Stir the reaction at -78°C for 2-3 hours.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x).

  • Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting crude lactol is typically taken directly to the next step.

Protocol 3.4: Step 4 - Stereoselective Reduction and Deprotection

Rationale: The intermediate lactol is reduced to form the final C-glucoside linkage. The combination of a silane reducing agent (Et₃SiH) and a Lewis acid (BF₃·OEt₂) is known to stereoselectively favor the formation of the desired β-anomer.[1][11] The final deprotection step unmasks the hydroxyl groups on the glucose ring to yield the final API.

Materials:

  • Crude protected lactol (from Step 3)

  • Triethylsilane (Et₃SiH)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for deprotection

Procedure:

  • Reduction: Dissolve the crude lactol in a mixture of anhydrous DCM and acetonitrile at -40°C.

  • Add triethylsilane (2.5 eq) followed by the slow, dropwise addition of BF₃·OEt₂ (2.5 eq).

  • Stir the reaction, allowing it to slowly warm to 0°C over 3-4 hours.

  • Quench the reaction with a saturated NaHCO₃ solution.

  • Extract with DCM, wash the combined organic layers with brine, dry, and concentrate.

  • Deprotection: Dissolve the crude protected C-glucoside in methanol.

  • Add a catalytic amount of acid (e.g., HCl in MeOH) or base (e.g., NaOH solution) and stir at room temperature until deprotection is complete (monitor by HPLC/LC-MS).[12]

  • Neutralize the reaction mixture and remove the solvent under reduced pressure.

  • Final Purification: The final product is purified using methods such as preparative HPLC or co-crystallization with an amino acid to achieve high purity.[11][13]

Data Summary and Characterization

Rigorous analytical validation is essential at each stage to ensure the desired product is formed with high purity.

Table 2: Illustrative Synthesis Parameters
StepKey ReagentsMolar Ratio (to starting material)Typical YieldPurity Target (HPLC)
1. Acyl Chloride SOCl₂, DMF (cat.)1.5>95% (crude)N/A (used directly)
2. Acylation AlCl₃, Phenetole1.2, 1.175-85%>98%
3. Coupling n-BuLi, Protected Lactone1.1, 1.2>90% (crude)N/A (used directly)
4. Reduction/Deprotection Et₃SiH, BF₃·OEt₂2.5, 2.560-70% (over 2 steps)>99.5% (API)
Table 3: Key Analytical Characterization Data
CompoundTechniqueExpected Observations
Diaryl Ketone ¹H NMRAromatic protons in distinct regions; singlets for isopropoxy and ethoxy groups.
MS (ESI+)Peak corresponding to [M+H]⁺ or [M+Na]⁺.
Final SGLT2 Inhibitor ¹H NMRComplex aliphatic region (3.0-4.0 ppm) for glucose protons; anomeric proton (β-anomer) typically a doublet around 4.1 ppm.
¹³C NMRSignals corresponding to all carbons in the molecule.
HPLCSingle major peak at the expected retention time.
Chiral HPLCConfirmation of the desired β-anomeric configuration.

Conclusion for the Field Professional

5-Bromo-2-isopropoxybenzoic acid stands out as a highly effective and strategically sound starting point for the synthesis of a variety of SGLT2 inhibitors. Its pre-installed functional groups guide a logical and convergent synthetic pathway, enabling the efficient construction of the complex C-aryl glucoside core. The protocols detailed in this note, grounded in established organometallic and carbohydrate chemistry, provide a robust framework for laboratory-scale synthesis and process development. By understanding the causality behind each reaction—from activation and C-C bond formation to stereocontrolled reduction—research and development teams can effectively troubleshoot, optimize, and scale the production of this vital class of antidiabetic agents.

References

  • Synthesis and SAR of Thiazolylmethylphenyl Glucoside as Novel C-Aryl Glucoside SGLT2 Inhibitors. (2010).
  • Strategy for the synthesis of c-aryl glucosides as sodium glucose cotransporter 2 inhibitors. (2023).
  • Synthesis and SAR of Thiazolylmethylphenyl Glucoside as Novel C-Aryl Glucoside SGLT2 Inhibitors. (2010).
  • Synthesis and SAR of Thiazolylmethylphenyl Glucoside as Novel C-Aryl Glucoside SGLT2 Inhibitors. (2025).
  • Process For The Purification Of Sflt2 Inhibitors. Quick Company.
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  • 5-Bromo-2-isopropoxybenzoic acid. Smolecule.
  • Breaking boundaries in diabetic nephropathy treatment: design and synthesis of novel steroidal SGLT2 inhibitors. (2024).
  • A Practical Stereoselective Synthesis and Novel Cocrystallizations of an Amphiphatic SGLT-2 Inhibitor.
  • A REVIEW ON ANALYTICAL METHODS USED IN SGLT2 INHIBITOR (EMPAGLIFLOZIN). (2022).
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  • Synthesis and SAR of Benzisothiazole- and Indolizine-β-d-glucopyranoside Inhibitors of SGLT2. (2010).
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Method

Application Note: A Detailed Protocol for the Synthesis of Dapagliflozin from 5-Bromo-2-isopropoxybenzoic Acid

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of Dapagliflozin, a potent and selective Sodium-Glucose Co-transporter 2 (SGLT2) inhibitor. The described synthetic route commences with 5-Bromo-2-isopropoxybenzoic acid, a readily accessible starting material. The protocol is designed for researchers and scientists in drug development and medicinal chemistry, offering in-depth technical guidance, explanations for experimental choices, and methods for in-process validation. The synthesis encompasses five primary stages: Friedel-Crafts acylation to form the core diaryl ketone, reduction to the diaryl methane intermediate, lithium-halogen exchange followed by C-glycosylation with a protected gluconolactone, and final deprotection/reduction to yield Dapagliflozin.

Introduction

Dapagliflozin is a C-aryl glucoside approved for the treatment of type-2 diabetes mellitus. It functions by selectively inhibiting SGLT2 in the proximal renal tubules, thereby reducing the reabsorption of glucose from the glomerular filtrate and promoting its excretion in the urine.[1][2] Unlike many other anti-diabetic agents, its mechanism of action is independent of insulin secretion or action. The core structure of Dapagliflozin features a glucose moiety linked to a diaryl methane aglycone via a carbon-carbon bond, which confers greater metabolic stability against glycosidases compared to natural O-glycosides.[1]

Efficient and scalable synthesis of this C-glycoside is a key focus in pharmaceutical manufacturing. While many reported syntheses start from 5-bromo-2-chlorobenzoic acid, this protocol details a robust pathway utilizing 5-Bromo-2-isopropoxybenzoic acid. The isopropoxy group, being an electron-donating group, influences the reactivity of the aromatic ring, particularly in the key Friedel-Crafts acylation step, necessitating carefully considered reaction conditions.

Retrosynthetic Analysis & Strategy

The synthetic strategy is built around the formation of the crucial C-C bond between the aglycone and the glucose ring. Our retrosynthetic analysis deconstructs Dapagliflozin back to its primary starting materials.

G Dapagliflozin Dapagliflozin Intermediate_V Lactol Intermediate Dapagliflozin->Intermediate_V Reductive Deprotection Aglycone Aglycone: 5-bromo-2-isopropoxy-1-(4-ethoxybenzyl)benzene Intermediate_V->Aglycone C-Glycosylation Gluconolactone Protected D-Glucono-1,5-lactone Intermediate_V->Gluconolactone Ketone Diaryl Ketone: (5-bromo-2-isopropoxyphenyl)(4-ethoxyphenyl)methanone Aglycone->Ketone Ketone Reduction Acid Starting Material: 5-Bromo-2-isopropoxybenzoic Acid Ketone->Acid Friedel-Crafts Acylation Phenetole Phenetole Ketone->Phenetole

Caption: Retrosynthetic pathway for Dapagliflozin.

This approach involves first constructing the diaryl methane aglycone from 5-Bromo-2-isopropoxybenzoic acid and phenetole. The aglycone is then functionalized via an organometallic intermediate to couple with a protected glucose precursor, followed by a final reduction and deprotection sequence to furnish the target molecule.

Overall Synthetic Workflow

The forward synthesis is a multi-step process requiring careful control of reaction conditions, particularly temperature and atmospheric moisture, due to the use of organometallic reagents.

G cluster_0 Aglycone Synthesis cluster_1 Glycosylation & Final Steps Step1 Step 1: Acid Activation (Acyl Chloride Formation) Step2 Step 2: Friedel-Crafts Acylation Step1->Step2 Step3 Step 3: Ketone Reduction Step2->Step3 Step4 Step 4: C-Glycosylation (Lithiation & Coupling) Step3->Step4 Aglycone Intermediate Step5 Step 5: Reductive Deprotection Step4->Step5 FinalProduct Purification Step5->FinalProduct Crude Dapagliflozin

Sources

Application

purification of 5-Bromo-2-isopropoxybenzoic acid by recrystallization

An Application Note and Detailed Protocol for the Purification of 5-Bromo-2-isopropoxybenzoic Acid by Recrystallization For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a co...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Purification of 5-Bromo-2-isopropoxybenzoic Acid by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the purification of 5-Bromo-2-isopropoxybenzoic acid via recrystallization. As a key intermediate in the synthesis of various bioactive molecules, ensuring the high purity of this compound is critical for downstream applications in pharmaceutical development and chemical research.[1] This application note details the principles of solvent selection, a step-by-step recrystallization protocol, and methods for troubleshooting common issues. The causality behind each experimental choice is explained to provide a deeper understanding of the purification process.

Introduction: The Principle of Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[2] The fundamental principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[3][4] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[3][5] Conversely, impurities should either be highly soluble at all temperatures or largely insoluble in the hot solvent.[5]

For 5-Bromo-2-isopropoxybenzoic acid, a molecule with both polar (carboxylic acid) and non-polar (brominated aromatic ring, isopropoxy group) characteristics, selecting an appropriate solvent is paramount for successful purification.[6] Its structure suggests limited solubility in water but good solubility in various organic solvents.[6]

Potential Impurities in 5-Bromo-2-isopropoxybenzoic Acid Synthesis

Understanding the potential impurities is crucial for designing an effective purification strategy. The synthesis of 5-Bromo-2-isopropoxybenzoic acid can introduce several types of impurities:

  • Starting Materials: Unreacted 2-isopropoxybenzoic acid or the brominating agent.

  • Isomeric By-products: Formation of other brominated isomers, such as 3-bromo- or 4-bromo-2-isopropoxybenzoic acid, can occur. The synthesis of the similar 5-bromo-2-chlorobenzoic acid, for instance, is known to produce the 4-bromo isomer as an impurity.[7]

  • Over-brominated Products: Di- or tri-brominated species may form if the reaction conditions are not carefully controlled.

  • Hydrolysis Products: If the isopropoxy group is labile, hydrolysis back to 5-bromo-2-hydroxybenzoic acid could occur.

Materials and Equipment

Materials:

  • Crude 5-Bromo-2-isopropoxybenzoic acid

  • A selection of potential recrystallization solvents (e.g., Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane, Deionized Water)

  • Activated Carbon (decolorizing grade)

  • Celatom® or Filter Aid (optional)

Equipment:

  • Erlenmeyer flasks

  • Hotplate with stirring capability

  • Magnetic stir bars

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Glass funnel (for hot filtration)

  • Watch glass

  • Spatula

  • Melting point apparatus

  • Balance

Experimental Protocol

Part 1: Solvent System Selection

The choice of solvent is the most critical step in recrystallization. A systematic screening process is recommended.

Procedure:

  • Place approximately 50 mg of crude 5-Bromo-2-isopropoxybenzoic acid into several test tubes.

  • To each tube, add a different solvent dropwise at room temperature, gently agitating after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, heat the test tube in a water bath or on a heating block. Continue adding the solvent in small portions until the solid dissolves. Record the approximate volume of solvent required.

  • Allow the clear solution to cool slowly to room temperature, and then in an ice-water bath.

  • Observe the formation of crystals. The ideal solvent will yield a large quantity of crystalline solid upon cooling.

Data Interpretation:

SolventSolubility at Room Temp.Solubility at Elevated Temp.Crystal Formation on CoolingAssessment
EthanolSparingly SolubleSolubleGoodPotential Candidate
WaterInsolubleSparingly SolublePoorUnsuitable alone, potential for mixed solvent
HeptaneInsolubleInsoluble-Unsuitable
TolueneSolubleVery SolublePoorUnsuitable
Ethanol/WaterSparingly SolubleSolubleExcellentPromising Candidate

Based on the structure of 5-Bromo-2-isopropoxybenzoic acid, a mixed solvent system of ethanol and water is a promising starting point. Ethanol should effectively dissolve the compound when hot, and the addition of water as an anti-solvent will decrease the solubility upon cooling, promoting crystallization.

Part 2: Recrystallization Workflow

The following workflow is based on a hypothetical successful screening with an ethanol/water solvent system.

Caption: Workflow for the recrystallization of 5-Bromo-2-isopropoxybenzoic acid.

Detailed Steps:

  • Dissolution:

    • Place the crude 5-Bromo-2-isopropoxybenzoic acid into an Erlenmeyer flask.

    • Heat ethanol in a separate flask on a hotplate.

    • Add the minimum amount of hot ethanol to the crude solid with swirling until it completely dissolves. It is crucial to use the minimum volume to ensure the solution is saturated.[3]

  • Decolorization and Hot Filtration (if necessary):

    • If the solution is colored, it indicates the presence of colored impurities. Remove the flask from the heat and add a small amount of activated carbon.

    • Swirl and gently heat the solution for a few minutes.

    • Perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the carbon and any insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Heat the clear filtrate and add hot deionized water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.

    • Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of a cold ethanol/water mixture to remove any residual soluble impurities.

    • Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a temperature well below the melting point.

Troubleshooting

IssuePotential CauseSolution
No crystals form Too much solvent was used; the solution is not saturated.Boil off some of the solvent to concentrate the solution and allow it to cool again.
Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.
Add a "seed" crystal of the pure compound.
Oiling out The boiling point of the solvent is higher than the melting point of the solute; the solution is supersaturated.Re-heat the solution to dissolve the oil, add more of the primary solvent (ethanol), and cool again.
Low recovery Too much solvent was used; crystals were not cooled sufficiently; premature crystallization during hot filtration.Ensure the minimum amount of hot solvent is used and the solution is thoroughly cooled. Ensure the filtration apparatus is pre-heated.
Colored crystals Impurities were not fully removed.Repeat the recrystallization, ensuring the use of activated carbon.

Characterization of Purified Product

The purity of the recrystallized 5-Bromo-2-isopropoxybenzoic acid should be assessed by:

  • Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2°C).[8] Impurities will cause a depression and broadening of the melting point range.[8]

  • Chromatography (TLC or HPLC): Compare the purified product to the crude material to confirm the removal of impurities.

  • Spectroscopy (NMR, IR): Confirm the chemical structure and absence of impurity signals.

Safety Considerations

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • When heating flammable organic solvents like ethanol, use a hotplate with a water bath, not an open flame.

  • Handle hot glassware with appropriate clamps or tongs.

References

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Chemistry Stack Exchange. (2012, April 25). Are there any general rules for choosing solvents for recrystallization? Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Unknown. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallisation of benzoic acid. Retrieved from [Link]

  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. Retrieved from [Link]

  • Li, W., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 27(15), 4933. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 5-Bromo-2-isopropoxybenzoic acid, 98% Purity, C10H11BrO3, 10 grams. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. Retrieved from [Link]

  • Google Patents. (n.d.). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.

Sources

Method

Application Notes and Protocols for the Characterization of 5-Bromo-2-isopropoxybenzoic Acid

Introduction 5-Bromo-2-isopropoxybenzoic acid is a substituted aromatic carboxylic acid with the molecular formula C₁₀H₁₁BrO₃ and a molecular weight of 259.10 g/mol .[1] It typically presents as a white to off-white soli...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-isopropoxybenzoic acid is a substituted aromatic carboxylic acid with the molecular formula C₁₀H₁₁BrO₃ and a molecular weight of 259.10 g/mol .[1] It typically presents as a white to off-white solid.[1] This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, notably as a building block for SGLT2 inhibitors used in the treatment of diabetes.[1] Given its role in drug development, the comprehensive characterization of 5-Bromo-2-isopropoxybenzoic acid is paramount to ensure its identity, purity, and quality.

This document provides a detailed guide to the analytical methods for the characterization of 5-Bromo-2-isopropoxybenzoic acid, intended for researchers, scientists, and drug development professionals. The protocols herein are designed to be robust and are grounded in established principles of analytical chemistry and regulatory guidelines.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Bromo-2-isopropoxybenzoic acid is fundamental for the development of appropriate analytical methods.

PropertyValue/DescriptionSource(s)
Molecular FormulaC₁₀H₁₁BrO₃[1]
Molecular Weight259.10 g/mol [1]
AppearanceWhite to off-white solid[1]
SolubilitySparingly soluble in water, soluble in organic solvents.[1]

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of 5-Bromo-2-isopropoxybenzoic acid and for quantifying the compound. A reversed-phase method is most suitable, leveraging the non-polar nature of the substituted benzene ring.

Rationale for Method Selection

Reversed-phase HPLC with a C18 stationary phase is selected for its broad applicability and effectiveness in separating aromatic carboxylic acids from their potential impurities, such as starting materials, isomers, and degradation products.[2] The use of an acidic mobile phase modifier ensures that the carboxylic acid group is protonated, leading to better retention and improved peak shape. UV detection is appropriate due to the presence of the chromophoric benzene ring, which is expected to absorb in the 250-280 nm range.[1]

Experimental Protocol: Purity Determination by RP-HPLC

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Accurately weigh 5-Bromo-2-isopropoxybenzoic acid reference standard and sample B Dissolve in diluent (e.g., Acetonitrile/Water) A->B C Filter through 0.45 µm filter B->C D Inject onto HPLC system C->D E Separation on C18 column D->E F UV Detection E->F G Integrate peaks F->G H Calculate purity by area percent G->H

Caption: Workflow for HPLC Purity Analysis.

1. Instrumentation and Equipment:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

2. Reagents and Solvents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or Phosphoric acid (analytical grade).

  • 5-Bromo-2-isopropoxybenzoic acid reference standard.

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient50% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength255 nm
Injection Volume10 µL

4. Preparation of Solutions:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of 5-Bromo-2-isopropoxybenzoic acid reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the 5-Bromo-2-isopropoxybenzoic acid sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

5. System Suitability: Before sample analysis, inject the standard solution in replicate (n=5). The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is not more than 2.0%.

6. Data Analysis: The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of 5-Bromo-2-isopropoxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Rationale: ¹H NMR will confirm the presence and connectivity of the aromatic and isopropoxy protons, while ¹³C NMR will identify all unique carbon environments.

¹H NMR (400 MHz, CDCl₃):

  • Aromatic Protons: Expected in the range of δ 7.0-8.0 ppm.[1] The splitting pattern will be indicative of the substitution on the benzene ring.

  • Isopropoxy Methine Proton (-OCH(CH₃)₂): A septet is expected.

  • Isopropoxy Methyl Protons (-OCH(CH₃)₂): A doublet is expected.

  • Carboxylic Acid Proton (-COOH): A broad singlet, which may be exchangeable with D₂O.

¹³C NMR (100 MHz, CDCl₃):

  • Carbonyl Carbon (-COOH): Expected around δ 170-180 ppm.

  • Aromatic Carbons: Multiple signals expected in the range of δ 110-160 ppm.

  • Isopropoxy Carbons: Signals corresponding to the methine and methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Rationale: The presence of a bromine atom will result in a characteristic isotopic pattern in the mass spectrum, providing strong evidence for its presence.[3][4] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, which will lead to two molecular ion peaks (M⁺ and M+2) of almost equal intensity.[3][4]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol) into the mass spectrometer.

  • Acquire the mass spectrum in the positive ion mode.

  • Observe the molecular ion region for the characteristic M⁺ and M+2 peaks separated by 2 m/z units and with nearly equal abundance.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Rationale: The infrared spectrum will show characteristic absorption bands for the carboxylic acid and other functional groups.

Expected Characteristic Absorption Bands:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.[5]

  • C-H Stretch (Aromatic and Aliphatic): Around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

  • C=O Stretch (Carboxylic Acid): A strong, sharp band in the range of 1700-1650 cm⁻¹.[1]

  • C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

  • C-O Stretch: In the 1320-1210 cm⁻¹ region.[5]

Method Validation

All analytical methods used for the characterization of pharmaceutical intermediates must be validated to ensure they are fit for their intended purpose. The validation should be performed in accordance with ICH Q2(R2) guidelines.[6][7][8][9]

Validation Parameters

Validation_Parameters cluster_validation Analytical Method Validation (ICH Q2(R2)) Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Range Range Robustness Robustness LOQ Limit of Quantitation (LOQ) LOD Limit of Detection (LOD)

Caption: Key Parameters for Analytical Method Validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 5-6 concentrations.

  • Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

References

  • ICH Q2(R2) Validation of Analytical Procedures. (2024, March). US Food and Drug Administration. Retrieved from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, November 16). European Medicines Agency. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2023, November 30). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). GMP-Verlag. Retrieved from [Link]

  • Organic Compounds Containing Halogen Atoms. (2020, August 22). Chemistry LibreTexts. Retrieved from [Link]

  • Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

Sources

Application

Application Note: A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 5-Bromo-2-isopropoxybenzoic acid

Introduction 5-Bromo-2-isopropoxybenzoic acid is a substituted aromatic carboxylic acid, a class of molecules that often serve as crucial building blocks in the synthesis of pharmaceuticals and other high-value chemical...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-isopropoxybenzoic acid is a substituted aromatic carboxylic acid, a class of molecules that often serve as crucial building blocks in the synthesis of pharmaceuticals and other high-value chemical entities.[1] Accurate structural elucidation is the bedrock of chemical development, ensuring purity, confirming identity, and validating synthetic pathways. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the unambiguous determination of molecular structure in solution.[2]

This comprehensive guide provides a detailed protocol and in-depth spectral analysis for the characterization of 5-Bromo-2-isopropoxybenzoic acid using both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of data to explain the causal relationships between the molecule's structure and its spectral features, embodying the principles of scientific integrity and expertise.

Part 1: Theoretical Framework and Structural Prediction

Before any analysis, a robust theoretical prediction of the NMR spectrum provides a roadmap for interpretation. The electronic environment of each nucleus is dictated by the interplay of inductive and resonance effects from the three substituents on the benzene ring:

  • Carboxylic Acid (-COOH): An electron-withdrawing group (EWG) through induction and a deactivating meta-director.

  • Isopropoxy (-OCH(CH₃)₂): An electron-donating group (EDG) through resonance (due to oxygen's lone pairs) and an activating ortho-, para-director.

  • Bromine (-Br): An electron-withdrawing group through induction but an ortho-, para-director due to resonance effects of its lone pairs.

The synergy of these groups creates a unique electronic landscape, leading to distinct and predictable chemical shifts for each proton and carbon atom.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the atoms of 5-Bromo-2-isopropoxybenzoic acid are numbered as follows.

Caption: Structure of 5-Bromo-2-isopropoxybenzoic acid with atom numbering.

Part 2: Experimental Protocol

Obtaining high-quality, reproducible NMR data is contingent upon meticulous sample preparation.[2] This protocol outlines a self-validating system for analysis.

A. The Critical Choice of Solvent

The selection of a deuterated solvent is the most crucial step in sample preparation.[3] It must dissolve the analyte without interfering with its signals.[4][5] For carboxylic acids, two solvents are typically considered: Deuterated Chloroform (CDCl₃) and Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Deuterated Chloroform (CDCl₃): A non-polar solvent suitable for many organic compounds.[6] However, the acidic proton of the carboxylic acid (-COOH) often undergoes rapid chemical exchange, resulting in a very broad signal that can be difficult to observe or integrate accurately.[7] Hydrogen bonding with the solvent is minimal.

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): A polar aprotic solvent with excellent solubilizing power for polar compounds like carboxylic acids.[6] It forms stronger hydrogen bonds with the acidic proton, slowing down exchange and typically resulting in a sharp, observable singlet far downfield (>12 ppm).[8] This makes DMSO-d₆ the superior choice for unambiguous identification of the carboxylic acid proton.

Recommendation: DMSO-d₆ is the recommended solvent for a comprehensive analysis of 5-Bromo-2-isopropoxybenzoic acid.

B. Sample Preparation and Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Sample (10-20 mg for ¹H, 20-50 mg for ¹³C) dissolve 2. Dissolve in Solvent (0.7 mL DMSO-d₆) weigh->dissolve vortex 3. Vortex/Sonicate (Ensure complete dissolution) dissolve->vortex transfer 4. Transfer to NMR Tube (Filter if particulates are visible) vortex->transfer instrument 5. Insert into Spectrometer (e.g., 400 MHz or higher) transfer->instrument lock 6. Lock & Shim (Lock on DMSO-d₆, optimize field homogeneity) instrument->lock acquire_h1 7. Acquire ¹H Spectrum (Tune probe, set gain) lock->acquire_h1 acquire_c13 8. Acquire ¹³C Spectrum (Proton-decoupled mode) acquire_h1->acquire_c13 process 9. Data Processing (Fourier Transform, Phase/Baseline Correction) acquire_c13->process

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Protocol:

  • Weighing: Accurately weigh 10-20 mg of 5-Bromo-2-isopropoxybenzoic acid for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[2]

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Mixing: Gently vortex or sonicate the sample to ensure complete dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. If any solid particles are visible, filter the solution through a small plug of glass wool in the pipette.[2]

  • Acquisition: Insert the sample into the NMR spectrometer. Perform standard instrument setup procedures, including locking on the deuterium signal of the solvent, shimming to optimize magnetic field homogeneity, tuning the probe, and setting receiver gain.[3]

  • Analysis: Acquire the ¹H and ¹³C spectra. For ¹³C, a proton-decoupled experiment is standard to ensure each unique carbon appears as a singlet.

Part 3: Data Interpretation and Spectral Assignment

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for 5-Bromo-2-isopropoxybenzoic acid. These predictions are based on established substituent effects and spectral data of analogous compounds.[9][10]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Atom Label Approx. Chem. Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale
H-COOH ~13.0 Broad Singlet N/A 1H Highly deshielded acidic proton, exchange-broadened but sharp in DMSO.[8][11]
H6 ~7.75 Doublet (d) J ≈ 2.5 Hz 1H ortho to Bromine (deshielding), meta to Isopropoxy. Exhibits only meta-coupling to H4.
H4 ~7.60 Doublet of Doublets (dd) J ≈ 8.8, 2.5 Hz 1H meta to both -COOH and Isopropoxy. Exhibits ortho-coupling to H3 and meta-coupling to H6.
H3 ~7.15 Doublet (d) J ≈ 8.8 Hz 1H ortho to the strongly electron-donating Isopropoxy group (shielded). Exhibits ortho-coupling to H4.
H8 (CH) ~4.70 Septet J ≈ 6.0 Hz 1H Methine proton deshielded by adjacent oxygen. Split by 6 equivalent methyl protons (n+1=7).

| H9/H10 (CH₃) | ~1.30 | Doublet (d) | J ≈ 6.0 Hz | 6H | Equivalent methyl protons, shielded aliphatic region. Split by the single methine proton (n+1=2). |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Atom Label Approx. Chem. Shift (δ, ppm) Rationale
C7 (COOH) ~166.0 Carbonyl carbon of a carboxylic acid, highly deshielded.[7][12]
C2 ~158.0 Aromatic carbon directly attached to the electronegative oxygen of the isopropoxy group (deshielded).
C6 ~136.0 Aromatic CH carbon ortho to the bromine atom.
C4 ~133.0 Aromatic CH carbon para to the isopropoxy group.
C1 ~122.0 Quaternary aromatic carbon attached to the carboxylic acid group.
C5 ~117.0 Aromatic carbon directly attached to bromine (shielded by halogen, but deshielded by other effects).
C3 ~116.0 Aromatic CH carbon ortho to the electron-donating isopropoxy group (shielded).
C8 (CH) ~72.0 Aliphatic carbon attached to oxygen.[12]

| C9/C10 (CH₃) | ~21.5 | Equivalent aliphatic methyl carbons. Due to symmetry, these two carbons give a single signal.[13] |

Part 4: Expert Insights and Troubleshooting

  • Causality of Solvent Choice: The use of DMSO-d₆ is a deliberate choice to overcome the common issue of acidic proton exchange seen in less polar solvents like CDCl₃.[14][15] Observing a sharp singlet for the -COOH proton above 12 ppm is a key validation step, confirming the presence of the carboxylic acid functionality.

  • Impurity Identification: A common impurity is water, which will appear as a broad peak around 3.3 ppm in DMSO-d₆. The residual solvent peak for DMSO-d₆ itself appears as a quintet at ~2.50 ppm. Proper drying of the sample and glassware can minimize the water signal.[14]

  • Quaternary Carbons: In the ¹³C NMR spectrum, the signals for quaternary carbons (C1, C2, C5) are often of lower intensity compared to protonated carbons. This is due to a longer relaxation time and the lack of a Nuclear Overhauser Effect (NOE) enhancement in standard proton-decoupled experiments. Increasing the relaxation delay (d1) or the number of scans can help improve the signal-to-noise ratio for these peaks.

  • Advanced Confirmation: For unambiguous assignment of the aromatic protons (H3, H4, H6), a 2D COSY (Correlation Spectroscopy) experiment can be performed. This would show a cross-peak between H3 and H4 (strong, ortho-coupling) and between H4 and H6 (weaker, meta-coupling), confirming their connectivity.

References

  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR.
  • Alfa Chemistry. (n.d.). Deuterated Solvents for NMR - Isotope Science.
  • Allan Chemical Corporation. (2025). Deuterated Solvents for NMR: Guide.
  • UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis.
  • TCI AMERICA. (n.d.). Deuterated Compounds for NMR.
  • Proprep. (n.d.). Interpret the NMR spectrum of benzoic acid, focusing on the shifts caused by its functional groups.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-((2-Aminophenyl)thio)benzoic acid.
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
  • Smolecule. (n.d.). Buy 5-Bromo-2-isopropoxybenzoic acid | 62176-16-3.
  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • Master Organic Chemistry. (2022). 13C NMR - How Many Signals.
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy.
  • YouTube. (2024). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids.
  • University of Calgary. (n.d.). Chemical shifts.
  • YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR).
  • ResearchGate. (n.d.). Substituent effects on the N.M.R. spectra of carboxylic acid derivatives. III. Correlation of C N.M.R. spectra of para substituted acetanilides and 4'-nitrophenyl 4-substituted benzoates with infrared carbonyl stretching frequencies, H N.M.R., rate and equilibrium dat.

Sources

Method

mass spectrometry fragmentation pattern of 5-Bromo-2-isopropoxybenzoic acid

An Application Note from the Gemini Science Group Elucidating the Gas-Phase Chemistry: Mass Spectrometry Fragmentation Analysis of 5-Bromo-2-isopropoxybenzoic Acid Audience: Researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Gemini Science Group

Elucidating the Gas-Phase Chemistry: Mass Spectrometry Fragmentation Analysis of 5-Bromo-2-isopropoxybenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note provides a detailed guide to the structural elucidation of 5-Bromo-2-isopropoxybenzoic acid using electrospray ionization tandem mass spectrometry (ESI-MS/MS). We present a comprehensive theoretical framework for the fragmentation of this molecule, grounded in the established principles of gas-phase ion chemistry. A detailed, field-proven protocol for data acquisition on a standard quadrupole time-of-flight (Q-TOF) mass spectrometer is provided for both positive and negative ionization modes. The anticipated fragmentation patterns, including key neutral losses and characteristic product ions, are discussed in depth and visualized through fragmentation pathway diagrams. This guide serves as an essential resource for analysts requiring structural confirmation and characterization of halogenated and substituted aromatic compounds.

Introduction and Scientific Context

5-Bromo-2-isopropoxybenzoic acid (Molecular Formula: C₁₀H₁₁BrO₃, Molecular Weight: 259.10 g/mol ) is a substituted aromatic carboxylic acid used as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and materials.[1] Accurate structural confirmation is a critical step in the synthesis and quality control pipeline. Tandem mass spectrometry (MS/MS) is an indispensable tool for this purpose, providing high-confidence structural information by analyzing the fragmentation patterns of a selected precursor ion.[2]

The fragmentation behavior of an ion in the gas phase is not random; it is governed by fundamental chemical principles. The pathways are dictated by the relative stabilities of the resulting product ions and neutral losses.[3][4] In the case of 5-Bromo-2-isopropoxybenzoic acid, the fragmentation is influenced by three key structural motifs: the carboxylic acid group, the ortho-isopropoxy substituent, and the bromine atom on the aromatic ring. This document outlines the expected fragmentation pathways under Collision-Induced Dissociation (CID) and provides a robust protocol for empirical verification.

Theoretical Basis for Fragmentation

Electrospray Ionization (ESI) is a soft ionization technique that typically generates even-electron ions, such as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.[5] These ions have low internal energy and often do not fragment extensively in the ion source.[6] Applying CID in a tandem mass spectrometer imparts sufficient energy to induce fragmentation through predictable pathways, which are primarily driven by the elimination of small, stable neutral molecules.[5][6]

For 5-Bromo-2-isopropoxybenzoic acid, we anticipate the following key fragmentation drivers:

  • Carboxylic Acid Group: In negative ion mode, this group readily loses CO₂ (44 Da). In positive ion mode, it can facilitate the loss of H₂O (18 Da).[7][8]

  • Isopropoxy Group: The ether linkage is prone to cleavage. A characteristic and highly favorable fragmentation pathway for alkoxy groups is the neutral loss of an alkene via a rearrangement—in this case, the loss of propene (C₃H₆, 42 Da).[7]

  • Aromatic Ring: The stable phenyl core often remains intact, but subsequent fragmentations can involve the loss of carbon monoxide (CO, 28 Da) from phenolic structures generated by other fragmentation events.[9]

  • Bromine Atom: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic isotopic pattern for all bromine-containing ions, with two peaks separated by 2 m/z units of nearly equal intensity. This provides a powerful diagnostic tool for tracking the fragmentation pathway.

Experimental Protocol

This protocol is designed for a standard ESI-Q-TOF or Triple Quadrupole (QqQ) mass spectrometer. Instrument-specific parameters may require minor optimization.

3.1. Sample and Reagent Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of 5-Bromo-2-isopropoxybenzoic acid in HPLC-grade methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1-5 µg/mL using an appropriate solvent system for infusion.

    • For Positive Mode (+ESI): Use 50:50 methanol:water with 0.1% formic acid. The acid ensures efficient protonation to form [M+H]⁺.

    • For Negative Mode (-ESI): Use 50:50 methanol:water with 0.1% ammonia solution or 5 mM ammonium acetate. The base facilitates deprotonation to form [M-H]⁻.

  • System Blank: Prepare a vial of the working solution solvent (without the analyte) to run as a blank for background subtraction.

3.2. Mass Spectrometer Configuration and Data Acquisition

  • Ion Source: Electrospray Ionization (ESI).

  • Infusion: Introduce the working solution directly into the source via a syringe pump at a flow rate of 5-10 µL/min.

  • Full Scan MS (MS1): First, acquire a full scan spectrum to identify the precursor ion.

    • Scan Range: m/z 50-500

    • Ion Mode: Positive and Negative (separate runs)

    • Source Parameters (Typical):

      • Capillary Voltage: +3.5 kV (+ESI), -3.0 kV (-ESI)

      • Source Temperature: 120 °C

      • Desolvation Gas (N₂) Flow: 600 L/hr

      • Desolvation Temperature: 350 °C

  • Tandem MS (MS/MS): Select the isotopic cluster of the precursor ion ([M+H]⁺ at m/z 260/262 or [M-H]⁻ at m/z 258/260) for fragmentation.

    • Isolation Width: 1.5 - 2.0 Da to include both bromine isotopes.

    • Collision Gas: Argon.

    • Collision Energy (CE): Perform a CE ramp (e.g., 10-40 eV). This is crucial as different fragmentation pathways are activated at different energy levels, providing a more complete picture of the fragmentation landscape.

Results and Discussion: Predicted Fragmentation Pathways

Based on established chemical principles, a detailed fragmentation scheme for 5-Bromo-2-isopropoxybenzoic acid can be predicted. The following tables summarize the expected key ions.

Table 1: Predicted Key Fragment Ions in Negative Ion Mode (-ESI)

m/z (⁷⁹Br/⁸¹Br) Proposed Structure / Neutral Loss Notes
258 / 260 [C₁₀H₁₀BrO₃]⁻ Deprotonated precursor ion, [M-H]⁻.
215 / 217 [M-H - C₃H₆]⁻ Loss of propene (42 Da) from the isopropoxy group. A highly characteristic loss for this substituent.
214 / 216 [M-H - CO₂]⁻ Decarboxylation (loss of 44 Da) from the carboxylic acid. A classic fragmentation for this functional group.

| 171 / 173 | [M-H - C₃H₆ - CO₂]⁻ | Subsequent loss of CO₂ from the m/z 215/217 ion. |

4.1. Negative Ion Mode Fragmentation Pathway

In negative ion mode, fragmentation is initiated by the deprotonation of the highly acidic carboxylic acid. The primary pathways are the loss of propene from the isopropoxy group and decarboxylation.

G cluster_neg Negative Ion Mode Fragmentation parent_neg [M-H]⁻ m/z 258/260 frag1_neg [M-H - C₃H₆]⁻ m/z 215/217 parent_neg->frag1_neg - C₃H₆ (Propene) frag2_neg [M-H - CO₂]⁻ m/z 214/216 parent_neg->frag2_neg - CO₂ frag3_neg [M-H - C₃H₆ - CO₂]⁻ m/z 171/173 frag1_neg->frag3_neg - CO₂ G cluster_pos Positive Ion Mode Fragmentation parent_pos [M+H]⁺ m/z 260/262 frag1_pos [M+H - C₃H₆]⁺ m/z 218/220 parent_pos->frag1_pos - C₃H₆ (Propene) frag2_pos [M+H - H₂O]⁺ m/z 242/244 parent_pos->frag2_pos - H₂O frag3_pos [M+H - C₃H₆ - CO]⁺ m/z 190/192 frag1_pos->frag3_pos - CO

Caption: Predicted fragmentation pathway of 5-Bromo-2-isopropoxybenzoic acid in positive ESI mode.

Conclusion

The tandem mass spectrometry fragmentation of 5-Bromo-2-isopropoxybenzoic acid is characterized by predictable and structurally informative pathways. In negative ion mode, the key cleavages are the loss of propene and carbon dioxide. In positive ion mode, the dominant fragmentation is the loss of propene, followed by the loss of carbon monoxide. The presence of the bromine isotopic pattern serves as an unambiguous marker for all bromine-containing fragments. The protocol and theoretical framework presented here provide a reliable system for the structural confirmation of this compound and can be adapted for the analysis of related substituted aromatic molecules, making it a valuable tool for quality control and chemical research.

References

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • Azevedo, W. F. et al. (2021). Mass spectrometry analysis of caramboxin: a neurotoxin from star fruit. SciELO. [Link]

  • NIST. Benzoic acid, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. [Link]

  • Doc Brown's Chemistry. mass spectrum of benzoic acid. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Kertesz, V. & Van Berkel, G. J. (2010). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. NIH. [Link]

  • NIST. Benzoic acid, 5-bromo-2-hydroxy- IR Spectrum. NIST Chemistry WebBook. [Link]

  • All-About-Mass-Spectrometry. (2023). Fragmentation in Mass Spectrometry. YouTube. [Link]

  • Vuori, L. et al. (2020). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. [Link]

  • Demarque, D. P. et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. [Link]

Sources

Application

Application Notes and Protocols for Developing Novel Materials with 5-Bromo-2-isopropoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unlocking the Potential of a Versatile Building Block 5-Bromo-2-isopropoxybenzoic acid is a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Building Block

5-Bromo-2-isopropoxybenzoic acid is a unique aromatic carboxylic acid that holds significant promise as a precursor for the development of novel functional materials. Its structure, featuring a carboxylic acid for polymerization and metal-organic framework (MOF) formation, a bromo group for further functionalization or influencing material properties, and an isopropoxy group to enhance solubility and modify electronic characteristics, makes it a highly versatile building block.[1] This guide provides detailed protocols and expert insights for the synthesis and characterization of advanced polymers and MOFs derived from this promising molecule, with potential applications in drug delivery and other advanced materials science domains.

The strategic placement of the bromo and isopropoxy groups on the benzoic acid ring allows for fine-tuning of the resulting material's properties. The bulky isopropoxy group can disrupt polymer chain packing, leading to increased solubility and potentially amorphous materials, while the bromo substituent can enhance thermal stability and provide a reactive site for post-synthetic modifications.[2]

This document will explore two primary avenues for material development: the synthesis of aromatic polyesters via polycondensation and the fabrication of a zinc-based metal-organic framework through solvothermal synthesis. For each, we will provide a detailed, step-by-step protocol, explain the scientific rationale behind the experimental choices, and outline the expected characterization outcomes.

Part 1: Synthesis and Characterization of Aromatic Polyesters

Aromatic polyesters are a class of polymers known for their excellent thermal and mechanical properties.[3] By incorporating 5-Bromo-2-isopropoxybenzoic acid into a polyester backbone, we can introduce unique functionalities that may lead to materials with tailored solubility, thermal stability, and potential for further chemical modification.

Scientific Rationale: Designing a Functional Polyester

The synthesis of an aromatic polyester from 5-Bromo-2-isopropoxybenzoic acid can be achieved through polycondensation. To create a polyester, a diol is required to react with the carboxylic acid. In this protocol, we will first convert the carboxylic acid to a more reactive acyl chloride, which will then be reacted with a bisphenol, such as Bisphenol A. This approach is chosen to achieve a high molecular weight polymer under relatively mild conditions. The isopropoxy group is anticipated to enhance the solubility of the resulting polyester in common organic solvents, a common challenge with rigid aromatic polymers.[4] The bromo group can increase the polymer's flame retardancy and provides a handle for post-polymerization modifications, such as cross-linking or grafting of other functional moieties via reactions like the Suzuki or Ullmann couplings.[5][6]

Experimental Protocol: Synthesis of Poly(5-bromo-2-isopropoxy-1,4-phenylene terephthaloyl-oxy-1,4-phenylene-isopropylidene-1,4-phenylene-oxy)

Step 1: Synthesis of 5-Bromo-2-isopropoxybenzoyl Chloride

This initial step activates the carboxylic acid for polymerization.

  • Materials:

    • 5-Bromo-2-isopropoxybenzoic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) (2.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Pyridine (catalytic amount)

  • Procedure:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 5-Bromo-2-isopropoxybenzoic acid in anhydrous DCM.

    • Add a catalytic amount of pyridine.

    • Slowly add thionyl chloride dropwise to the suspension at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the reaction mixture becomes a clear solution.

    • Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure.

    • The resulting crude 5-Bromo-2-isopropoxybenzoyl chloride can be used in the next step without further purification.

Step 2: Polycondensation with Bisphenol A

This step forms the polyester backbone through the reaction of the acyl chloride with a diol.

  • Materials:

    • 5-Bromo-2-isopropoxybenzoyl chloride (1.0 eq)

    • Bisphenol A (1.0 eq)

    • Anhydrous Pyridine

    • Anhydrous N-Methyl-2-pyrrolidone (NMP)

    • Methanol

  • Procedure:

    • In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve Bisphenol A in a mixture of anhydrous NMP and anhydrous pyridine.

    • Cool the solution to 0 °C in an ice bath.

    • Dissolve the crude 5-Bromo-2-isopropoxybenzoyl chloride in a minimal amount of anhydrous NMP and add it to the dropping funnel.

    • Add the acyl chloride solution dropwise to the stirred Bisphenol A solution over 30-60 minutes.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 80-100 °C for 12-24 hours.

    • The viscosity of the solution will increase as the polymerization proceeds.

    • After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polymer.

    • Collect the fibrous polymer precipitate by filtration, wash thoroughly with methanol, and then with hot water to remove any remaining salts and solvent.

    • Dry the purified polymer in a vacuum oven at 60-80 °C for 24 hours.

Diagram of the Polyester Synthesis Workflow:

polyester_synthesis cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Polycondensation start1 5-Bromo-2-isopropoxybenzoic acid reagents1 SOCl₂, Pyridine (cat.) in DCM reaction1 Reflux start1->reaction1 Reactant reagents1->reaction1 product1 5-Bromo-2-isopropoxybenzoyl chloride reaction1->product1 reaction2 Stirring at 0°C to 100°C product1->reaction2 start2 Bisphenol A reagents2 Pyridine, NMP start2->reaction2 Co-monomer reagents2->reaction2 polymer Aromatic Polyester reaction2->polymer precipitation Precipitate in Methanol polymer->precipitation final_product Purified Polyester precipitation->final_product

Caption: Workflow for the synthesis of an aromatic polyester.

Expected Characterization Data

The synthesized polyester should be thoroughly characterized to confirm its structure, molecular weight, and thermal properties.

Technique Expected Observations
FT-IR Appearance of a strong ester carbonyl (C=O) stretching band around 1740 cm⁻¹. Disappearance of the broad O-H stretch from the carboxylic acid and the phenolic O-H from Bisphenol A. Presence of C-O stretching bands around 1250 and 1100 cm⁻¹.[7][8]
¹H NMR Complex aromatic signals corresponding to the protons on both monomer units. A singlet for the isopropylidene protons of Bisphenol A around 1.7 ppm. Signals for the isopropoxy group (a septet around 4.5 ppm and a doublet around 1.3 ppm).
¹³C NMR A peak for the ester carbonyl carbon around 165 ppm. Aromatic carbon signals in the range of 110-160 ppm. Signals for the isopropylidene and isopropoxy carbons.
GPC Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). A higher molecular weight indicates a successful polymerization.
TGA Assessment of thermal stability. Aromatic polyesters are expected to be stable up to 300-400 °C.[3]
DSC Determination of the glass transition temperature (Tg), which is expected to be relatively high for an aromatic polyester, indicating a rigid polymer backbone.[3]

Part 2: Synthesis and Characterization of a Zinc-Based Metal-Organic Framework (MOF)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area and tunable pore environment make them promising candidates for applications such as gas storage, catalysis, and drug delivery.[9][10]

Scientific Rationale: Engineering a Functional MOF

5-Bromo-2-isopropoxybenzoic acid can serve as a functionalized linker for the synthesis of a novel MOF. We propose the synthesis of a zinc-based MOF due to the versatile coordination chemistry of zinc and the often-good stability of zinc-MOFs.[9][10] The solvothermal synthesis method is chosen as it is a common and effective technique for producing high-quality MOF crystals.[11][12]

The presence of the isopropoxy group on the linker is expected to increase the hydrophobicity of the MOF's pores, which could be advantageous for the encapsulation and controlled release of hydrophobic drug molecules.[13] The bromo group can act as a site for post-synthetic modification, allowing for the introduction of further functionalities within the MOF structure.

Experimental Protocol: Solvothermal Synthesis of a Zinc-Based MOF
  • Materials:

    • 5-Bromo-2-isopropoxybenzoic acid (1.0 eq)

    • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (1.5 eq)

    • N,N-Dimethylformamide (DMF)

    • Ethanol

    • Chloroform

  • Procedure:

    • In a 20 mL glass vial, dissolve 5-Bromo-2-isopropoxybenzoic acid in DMF.

    • In a separate vial, dissolve zinc nitrate hexahydrate in DMF.

    • Combine the two solutions in a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat it in an oven at 100-120 °C for 24-48 hours.

    • After the reaction time, allow the autoclave to cool slowly to room temperature.

    • Collect the resulting crystalline product by filtration or centrifugation.

    • To remove unreacted starting materials and solvent molecules from the pores, wash the crystals with fresh DMF, followed by a solvent exchange with ethanol and then chloroform.

    • Activate the MOF by heating the chloroform-exchanged sample under vacuum at 120-150 °C for 12 hours to remove the solvent molecules from the pores.

Diagram of the MOF Synthesis and Activation Workflow:

mof_synthesis cluster_synthesis Solvothermal Synthesis cluster_activation Activation linker 5-Bromo-2-isopropoxybenzoic acid in DMF reaction Heat in Autoclave (100-120°C, 24-48h) linker->reaction metal Zn(NO₃)₂·6H₂O in DMF metal->reaction as_synthesized As-synthesized MOF Crystals reaction->as_synthesized washing Wash with DMF, Ethanol, Chloroform as_synthesized->washing heating Heat under Vacuum (120-150°C, 12h) washing->heating activated_mof Activated Porous MOF heating->activated_mof

Caption: Workflow for the solvothermal synthesis and activation of a MOF.

Expected Characterization Data

The synthesized MOF should be characterized to confirm its crystallinity, structure, porosity, and thermal stability.

Technique Expected Observations
PXRD A diffraction pattern with sharp peaks, indicating a crystalline material. The peak positions can be compared to simulated patterns or those of isoreticular MOFs to gain insight into the crystal structure.[6][14][15][16]
FT-IR Disappearance of the broad O-H stretching band of the carboxylic acid and the appearance of strong asymmetric and symmetric stretching bands for the carboxylate group coordinated to the zinc centers (typically around 1610 and 1385 cm⁻¹).
SEM/TEM Visualization of the crystal morphology and size.
TGA Determination of the thermal stability of the framework. A first weight loss step will correspond to the removal of guest solvent molecules, followed by the decomposition of the framework at higher temperatures.[3][17]
N₂ Sorption Measurement of the Brunauer-Emmett-Teller (BET) surface area and pore volume after activation, confirming the porosity of the material.

Part 3: Potential Applications in Drug Delivery

The novel materials derived from 5-Bromo-2-isopropoxybenzoic acid offer exciting possibilities in the field of drug delivery.

Aromatic Polyesters as Drug Delivery Vehicles

The synthesized aromatic polyester can be formulated into nanoparticles or films for drug encapsulation. The bromo and isopropoxy groups can influence the drug-polymer interactions and the drug release kinetics. For instance, the hydrophobic nature imparted by the isopropoxy groups may be suitable for the sustained release of hydrophobic drugs. The polymer's biodegradability (if designed with ester linkages susceptible to hydrolysis) would also be a key factor for in vivo applications.

MOFs as Drug Carriers

The zinc-based MOF, with its porous structure and potentially hydrophobic channels, could be an excellent candidate for loading and releasing therapeutic agents.[10] The high surface area allows for a high drug loading capacity. The release of the drug can be triggered by changes in pH or other stimuli, depending on the stability of the MOF and the nature of the drug-framework interactions.[1] The bromo groups on the linker could also be used to attach targeting ligands for site-specific drug delivery.

MOF-Polymer Composites for Enhanced Drug Delivery

A promising strategy involves the fabrication of MOF-polymer composites, where the synthesized MOF is embedded within the aromatic polyester matrix.[11][18][19][20] This approach can combine the high drug loading capacity of the MOF with the processability and mechanical properties of the polymer. The polymer matrix can also serve as a secondary barrier to control the drug release rate, potentially mitigating the "burst release" effect often seen with MOFs alone.[18][19]

Diagram of a MOF-Polymer Composite for Drug Delivery:

drug_delivery cluster_composite MOF-Polymer Composite cluster_release Controlled Drug Release Polymer Aromatic Polyester Matrix MOF Porous MOF Crystal Drug Molecules Stimulus Trigger (e.g., pH, Water) MOF:d->Stimulus Drug Diffusion Release Sustained Release of Drug Molecules Stimulus->Release

Caption: MOF-polymer composite for controlled drug release.

Safety, Handling, and Storage

  • 5-Bromo-2-isopropoxybenzoic acid and its derivatives should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in these protocols.

  • Store all chemicals in a cool, dry, and well-ventilated area, away from incompatible materials.

References

  • ACS Publications. (n.d.). Odd−Even Effects and the Influence of Length and Specific Positioning of Alkoxy Side Chains on the Optical Properties of PPE−PPV Polymers. Chemistry of Materials. Retrieved from [Link]

  • Diamond Light Source. (2020, June 26). A polymer coating makes Metal Organic Frameworks better at delivering drugs. Retrieved from [Link]

  • Department of Engineering Science, University of Oxford. (2020, January 6). Elucidating the Drug Release from Metal–Organic Framework Nanocomposites via In Situ Synchrotron Microspectroscopy and Theoret. Retrieved from [Link]

  • MDPI. (2023, September 23). Biodegradable Polymer Composites of Metal Organic Framework-5 (MOF-5) for the Efficient and Sustained Delivery of Cephalexin and Metronidazole. Retrieved from [Link]

  • ACS Publications. (n.d.). Advancing Drug Delivery: Design and Applications of MOF-Polyurethane Composites for Controlled Release Systems. ACS Omega. Retrieved from [Link]

  • Sci-Hub. (n.d.). Synthesis, thermal and radiation sensitivities of halogen-containing decamethylene-spacered aromatic polyesters. Retrieved from [Link]<37::AID-PAT728>3.0.CO;2-V

  • ResearchGate. (n.d.). Odd−Even Effects and the Influence of Length and Specific Positioning of Alkoxy Side Chains on the Optical Properties of PPE−PPV Polymers | Request PDF. Retrieved from [Link]

  • Iraqi Journal of Science. (n.d.). Synthesis and Characterization of New Polyesters Derived From 4, 4'- Azodibenzoic Acid, Malic Acid and Adipic Acid With Aromatic. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Alkoxy Side Chains in Low Band Gap Co-Polymers: Impact on Conjugation and Frontier Energy Levels. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of the n-Hexoxy Group on the Properties of Fluoroalkoxyphosphazene Polymers. Retrieved from [Link]

  • International Journal of Biology and Chemistry. (2018). Synthesis of metal organic framework materials by performing linker exchanges using solvotherm. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvothermal synthesis of new metal organic framework structures in the zinc–terephthalic acid–dimethyl formamide system | Request PDF. Retrieved from [Link]

  • Dalton Transactions. (2023, August 25). Drug release and solubility properties of two zeolitic metal–organic frameworks influenced by their hydrophobicity/hydrophilicity. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of poly(ether-ester)s. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Retrieved from [Link]

  • ResearchGate. (n.d.). Powder X-ray diffraction patterns of hydrated MOF materials exposed to.... Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal studies: (a) TGA and (b) DSC of the samples. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum of polyester derived from 4-(4-hydroxyphenoxy). Retrieved from [Link]

  • MDPI. (2022, January 30). Aromatic Polyesters Containing Ether and a Kinked Aromatic Amide Structure in the Main Chain: Synthesis and Characterisation. Retrieved from [Link]

  • ResearchGate. (n.d.). Alternating Intramolecular and Intermolecular Catalyst-Transfer Suzuki-Miyaura Condensation Polymerization: Synthesis of Boronate-Terminated π-Conjugated Polymers Using Excess Dibromo Monomers. Retrieved from [Link]

  • Journal of Materials and Environmental Science. (2017). Synthesis and Characterization of a new hybrid material (MOF-5/Mag-H+) based on a Metal-Organic Framework and a Proton Exchanged. Retrieved from [Link]

  • Dalton Transactions. (2020, September 14). Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. Retrieved from [Link]

  • eScholarship.org. (n.d.). Mixed-linker Approach toward the Structural Design of Metal-Organic Frameworks. Retrieved from [Link]

  • RSC Publishing. (n.d.). A Zn based metal organic framework nanocomposite: synthesis, characterization and application for preconcentration of cadmium prior to its determination by FAAS. Retrieved from [Link]

  • AZoM. (2023, March 27). The Characterization of Polymers Using Thermal Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Powder X-ray diffraction patterns of simulated M-MOF-74 (black),.... Retrieved from [Link]

  • C-Therm Technologies Ltd. (n.d.). Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques. Retrieved from [Link]

  • Nexus Analytics. (n.d.). Thermal Characterization of Polymers. Retrieved from [Link]

  • FAO AGRIS. (2017). Direct arylation polymerization toward a narrow bandgap donor–acceptor conjugated polymer of alternating 5,6‐difluoro‐2,1,3‐benzothiadiazole and alkyl‐quarternarythiophene: From synthesis, optoelectronic properties to devices. Retrieved from [Link]

  • MDPI. (2021, November 17). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Spectroscopy Online. (2022, October 1). Infrared Spectroscopy of Polymers, VIII: Polyesters and the Rule of Three. Retrieved from [Link]

  • Research Collection, ETH Zurich. (n.d.). Synthesis of Conjugated Rod–Coil Block Copolymers by RuPhos Pd-Catalyzed Suzuki–Miyaura Catalyst-Transfer Polycondensation: Initiation from Coil-Type Polymers. Retrieved from [Link]

  • Polymer Chemistry. (2020, October 9). Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators. Retrieved from [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Polymer Chemistry. (n.d.). Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Bromo-2-isopropoxybenzoic Acid

Welcome to the technical support center for the synthesis of 5-Bromo-2-isopropoxybenzoic acid (Chemical Formula: C₁₀H₁₁BrO₃, MW: 259.10 g/mol ). This guide is designed for researchers, chemists, and drug development prof...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-isopropoxybenzoic acid (Chemical Formula: C₁₀H₁₁BrO₃, MW: 259.10 g/mol ). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides, diagnostic protocols, and frequently asked questions to ensure the integrity and purity of your synthesis.

I. Overview of Synthetic Strategies

The synthesis of 5-Bromo-2-isopropoxybenzoic acid is typically approached via two primary routes. Each pathway has a unique impurity profile that must be understood and controlled.

  • Route A: Williamson Ether Synthesis. This classic SN2 reaction involves the O-alkylation of 5-bromosalicylic acid (5-bromo-2-hydroxybenzoic acid) with an isopropylating agent. It is a convergent and often high-yielding route, but is susceptible to specific side reactions.

  • Route B: Electrophilic Aromatic Bromination. This route starts with 2-isopropoxybenzoic acid, which is then brominated. The isopropoxy group is an ortho-, para-director, making the regioselectivity of the bromination a critical control point.

Below is a logical workflow for troubleshooting issues encountered during synthesis.

Synthesis_Troubleshooting_Workflow cluster_synthesis Synthetic Route Selection cluster_analysis Problem Identification & Analysis cluster_troubleshooting Troubleshooting & Optimization RouteA Route A: Williamson Ether Synthesis (Isopropylation of 5-Bromosalicylic Acid) Analysis Crude Product Analysis (TLC, HPLC, ¹H NMR) RouteA->Analysis RouteB Route B: Electrophilic Bromination (Bromination of 2-Isopropoxybenzoic Acid) RouteB->Analysis LowYield Problem: Low Yield Analysis->LowYield Impurity Problem: Impurity Detected Analysis->Impurity TS_Yield Address Low Yield: - Incomplete Reaction - Poor Nucleophile/Base - Suboptimal Conditions LowYield->TS_Yield Investigate Cause TS_A Troubleshoot Route A Impurities: - Unreacted Starting Material - C-Alkylated Isomer - Base/Solvent Issues Impurity->TS_A If Route A TS_B Troubleshoot Route B Impurities: - Unreacted Starting Material - Regioisomers (e.g., 3-Bromo) - Di-brominated Product Impurity->TS_B If Route B Purification Purification Strategy: Recrystallization or Chromatography TS_A->Purification TS_B->Purification TS_Yield->Purification Optimize & Purify

Caption: Logical workflow for troubleshooting the synthesis of 5-Bromo-2-isopropoxybenzoic acid.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues.

Route A: Williamson Ether Synthesis Troubleshooting

Starting Materials: 5-Bromosalicylic Acid, Isopropyl Halide (e.g., 2-bromopropane), Base (e.g., K₂CO₃, NaOH), Solvent (e.g., DMF, Acetonitrile).

Q1: My reaction yield is low and the crude NMR shows a significant amount of unreacted 5-bromosalicylic acid. What went wrong?

A1: Root Cause Analysis & Solutions

Low conversion points to issues with the deprotonation of the starting material or the subsequent nucleophilic attack. The phenolic proton of 5-bromosalicylic acid must be fully removed to generate the reactive phenoxide.

  • Insufficient or Weak Base: The pKa of the phenolic proton on a salicylic acid derivative is higher than a simple phenol. Ensure you are using at least two equivalents of a sufficiently strong base to deprotonate both the carboxylic acid and the phenol. For phenols, bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are common.[1]

  • Reaction Temperature & Time: Williamson ether synthesis typically requires heating to proceed at a reasonable rate, often between 50-100 °C for 1-8 hours.[2][3] If the temperature is too low or the reaction time too short, the conversion will be incomplete. Monitor the reaction's progress via Thin Layer Chromatography (TLC).

  • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the cation of the base, leaving a more "naked" and reactive alkoxide anion for the SN2 reaction.[4] Protic solvents (like ethanol) can solvate the nucleophile, reducing its reactivity.[2]

Q2: I see my desired product, but there's an unexpected set of isopropyl signals in the ¹H NMR and my HPLC shows a major, closely-eluting impurity. What is this?

A2: Identifying the C-Alkylated Impurity

This is a classic sign of C-alkylation , a common side reaction in the alkylation of phenoxides.[5] The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen (O-alkylation, desired) or through the electron-rich aromatic ring (C-alkylation, impurity).

  • Causality: The ortho and para positions of the phenoxide are nucleophilic. Alkylation at the carbon ortho to the hydroxyl group (the 3-position) can compete with O-alkylation.

  • Diagnostic Evidence:

    • ¹H NMR: You will observe two distinct sets of isopropyl signals (a septet and a doublet). The aromatic region will also be more complex than expected. A key technique to confirm C- vs. O-alkylation is the Heteronuclear Multiple Bond Correlation (HMBC) NMR experiment, which can show a correlation between the isopropyl methine proton and the aromatic carbon it is attached to.[6]

    • HPLC: The C-alkylated product is often a close-eluting isomer to the desired O-alkylated product.

  • Mitigation Strategy: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents (DMF, DMSO) generally favor O-alkylation.[5]

Route B: Electrophilic Bromination Troubleshooting

Starting Materials: 2-Isopropoxybenzoic Acid, Brominating Agent (e.g., Br₂, NBS), Catalyst/Solvent (e.g., Acetic Acid, H₂SO₄).

Q3: My final product is a mixture of brominated compounds. How do I identify them and prevent their formation?

A3: Understanding Regioselectivity and Over-bromination

The isopropoxy group (-O-iPr) is a strong electron-donating group and an ortho, para-director. The carboxyl group (-COOH) is an electron-withdrawing group and a meta-director.[7][8] The activating effect of the isopropoxy group dominates, directing the incoming bromine electrophile.

  • Expected Product: The isopropoxy group at position 2 directs incoming electrophiles to positions 4 and 6 (ortho and para). The carboxyl group at position 1 directs to positions 3 and 5 (meta). The directing effects align at position 5, making 5-Bromo-2-isopropoxybenzoic acid the major expected product.

  • Common Impurities:

    • 3-Bromo-2-isopropoxybenzoic acid (Regioisomer): Some bromination can occur at the other activated position (ortho to the isopropoxy group).[9]

    • 3,5-Dibromo-2-isopropoxybenzoic acid (Over-bromination): The product is still an activated aromatic ring and can undergo a second bromination if the reaction conditions are too harsh or excess brominating agent is used.

  • Diagnostic Evidence:

    • HPLC: A well-developed HPLC method can separate these positional isomers. A reversed-phase C18 column with a mobile phase of acetonitrile and acidified water is a good starting point.[10][11]

    • ¹H NMR: The aromatic proton coupling patterns will be distinct for each isomer. The 5-bromo product will show two doublets and a doublet of doublets. The 3-bromo isomer will show a different pattern, and the 3,5-dibromo product will show only two singlets in the aromatic region.

  • Mitigation Strategy:

    • Control Stoichiometry: Use a slight excess (1.0-1.1 equivalents) of the brominating agent (e.g., N-Bromosuccinimide, NBS) to avoid over-bromination.

    • Reaction Conditions: Perform the reaction at a controlled, often lower, temperature to improve selectivity.[9] Using a milder brominating agent like NBS in a solvent like acetonitrile can offer better control than Br₂ in strong acid.[12]

III. Diagnostics and Analytics

Accurate analysis is crucial for identifying impurities and confirming product purity.

High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for separating the target compound from starting materials and isomeric impurities.

Parameter Recommended Conditions Rationale
Column Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm)Provides good hydrophobic retention for aromatic acids.[13]
Mobile Phase A Water with 0.1% Phosphoric Acid or Formic AcidThe acid suppresses the ionization of the carboxyl group, leading to better retention and peak shape.[5][14]
Mobile Phase B Acetonitrile (MeCN)Common organic modifier for reversed-phase chromatography.
Elution Gradient (e.g., 30% B to 90% B over 20 min)A gradient is recommended to ensure elution of both polar (starting materials) and non-polar (di-brominated) impurities.
Detection UV at approx. 250-280 nmThe substituted benzene ring exhibits strong UV absorbance in this range.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural confirmation and impurity identification.

  • ¹H NMR:

    • Product: Expect an isopropyl septet (~4.6-4.8 ppm) and doublet (~1.4 ppm), and three distinct aromatic protons.

    • Unreacted 5-Bromosalicylic Acid: The absence of the isopropyl signals and the presence of phenolic and carboxylic acid protons (often broad singlets) are key indicators.

    • C-Alkylated Impurity: A second set of isopropyl signals and a more complex aromatic region.[6]

    • Bromination Isomers: Different splitting patterns in the aromatic region (7.0-8.0 ppm) will distinguish the 3-bromo, 5-bromo, and 3,5-dibromo species.

  • ¹³C NMR: The number of signals in the aromatic region can confirm the substitution pattern. For example, the 3,5-dibromo product will have fewer aromatic carbon signals due to symmetry.

IV. Purification Protocols

Recrystallization

Recrystallization is the most effective method for purifying the crude solid product.[8] The goal is to find a solvent system where the product has high solubility at elevated temperatures but low solubility at room or cold temperatures.

Protocol 1: Mixed-Solvent Recrystallization (Ethanol/Water)

This is a common and effective system for moderately polar compounds like benzoic acid derivatives.[15]

  • Dissolve the crude solid in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • While hot, add hot water dropwise until the solution just begins to turn cloudy (the cloud point).

  • Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum.

Protocol 2: Mixed-Solvent Recrystallization (Ethyl Acetate/Hexanes)

This system is useful if the product is less polar.

  • Dissolve the crude solid in a minimal amount of boiling ethyl acetate.

  • Slowly add hexanes to the hot solution until the cloud point is reached.

  • Add a few more drops of ethyl acetate to clarify the solution.

  • Follow steps 4-7 from Protocol 1, washing the final crystals with a cold ethyl acetate/hexanes mixture.

V. References

  • Smolecule. (n.d.). Buy 5-Bromo-2-isopropoxybenzoic acid | 62176-16-3. Retrieved from Smolecule.

  • Benchchem. (n.d.). Common side reactions in the Williamson synthesis of ethers. Retrieved from Benchchem.

  • University of Wisconsin-Madison. (n.d.). Experiment 12: The Williamson Ether Synthesis. Retrieved from wisc.edu.

  • Williamson Ether Synthesis. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from aacc.edu.

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from Utah Tech University.

  • Benchchem. (n.d.). A Comparative Guide to HPLC Analysis for Purity Assessment of 2-Bromobenzoic Acid. Retrieved from Benchchem.

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from Wiley Online Library.

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from Cambridge University Press.

  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from Chromatography Today.

  • Vyas, P. V., et al. (2003). Experimental Methods 1. Bromination Methods. Tetrahedron Letters, 44.

  • Benchchem. (n.d.). Application Note: HPLC Analysis of 2-Bromo-3-nitrobenzoic Acid and Its Impurities. Retrieved from Benchchem.

  • Benchchem. (n.d.). Application Notes and Protocols for the Williamson Ether Synthesis of 5-Bromo-2-hydroxybenzaldehyde. Retrieved from Benchchem.

  • Smolecule. (n.d.). Buy 3-Bromo-2-isopropoxybenzoic acid | 1247577-76-9. Retrieved from Smolecule.

  • Feilden, A. D. (n.d.). Alkylation of Salicylic Acids.

  • Reddit. (2025). How do I recrystallize this product? r/chemistry.

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia.

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

  • SIELC Technologies. (2018). Benzoic acid, 5-bromo-2-hydroxy-. Retrieved from sielc.com.

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from jjksci.com.

  • Filo. (2025). Write a note on bromination of benzoic acid.... Retrieved from filo.com.

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from organic-chemistry.org.

  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities. Retrieved from sigmaaldrich.com.

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved from aacc.edu.

  • PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.

  • University of Massachusetts. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun.

  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives. Retrieved from Benchchem.

  • ChemicalBook. (n.d.). 5-Bromo-2-chlorobenzoic acid synthesis. Retrieved from chemicalbook.com.

  • Google Patents. (n.d.). CN1045094A - The method for preparing the bromination intermediate.

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.

  • Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid. Retrieved from orgsyn.org.

  • Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from waters.com.

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from carlroth.com.

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from helixchrom.com.

  • Google Patents. (2021). JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.

  • Google Patents. (n.d.). CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.

  • Gilbert, J. C., & Martin, S. F. (2002). Name (Section 102) September 17, 2002 Lab #1 Recrystallization and Melting Points.

  • ChemistryViews. (2012). C- or O-Alkylation?.

  • PubChem. (n.d.). 5-Bromosalicylic acid. Retrieved from PubChem.

  • Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? r/chemistry.

  • YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid.

  • Scribd. (n.d.). Solvent Pairs for Benzoic Acid Recrystallization.

  • CristalChem. (2025). Benzocaine Recrystallization — Lab Guide, Solvent Pairs & QC.

  • ResearchGate. (n.d.). (A) Effects of ethyl acetate extraction, (B) n-hexane as the....

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Optimization

Technical Support Center: Troubleshooting the Bromination of 2-Isopropoxybenzoic Acid

Welcome to the technical support center for the bromination of 2-isopropoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountere...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of 2-isopropoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this electrophilic aromatic substitution. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to ensure the success of your synthesis.

Frequently Asked Questions (FAQs)

My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Low yields in the bromination of 2-isopropoxybenzoic acid can stem from several factors, ranging from suboptimal reaction conditions to inefficient work-up procedures. A reported synthesis of 5-bromo-2-isopropoxybenzoic acid, a key intermediate for SGLT2 inhibitors, achieved a 24% yield on a large scale, indicating that this reaction can be sensitive.[1]

Possible Causes & Recommended Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using an appropriate excess of the brominating agent. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Suboptimal Temperature: Electrophilic aromatic substitutions are sensitive to temperature. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. Conversely, excessively high temperatures can promote side reactions. It is crucial to maintain the recommended temperature for your specific protocol.

  • Moisture in the Reaction: The presence of water can interfere with many brominating agents. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Loss of Product During Work-up: 5-bromo-2-isopropoxybenzoic acid has some solubility in water. During aqueous work-up, ensure the aqueous layer is saturated with a brine solution (saturated NaCl) to minimize product loss.[2] Using cold solvents for washing the filtered product can also reduce solubility losses.[2]

  • Inefficient Purification: Significant product loss can occur during purification steps like recrystallization. Ensure you are using a minimal amount of hot solvent to dissolve the crude product and allow for slow cooling to maximize crystal formation.

I am observing multiple spots on my TLC plate after the reaction. What are the potential side products?

The formation of multiple products is a common issue in electrophilic aromatic bromination. The directing effects of the substituents on the aromatic ring play a crucial role in determining the regioselectivity of the reaction.

Understanding Directing Effects:

The 2-isopropoxy group is an ortho-, para- director and an activating group, meaning it increases the electron density of the benzene ring and directs incoming electrophiles to the positions ortho and para to it. The carboxylic acid group, however, is a meta-director and a deactivating group.[3][4] In the case of 2-isopropoxybenzoic acid, the activating effect of the isopropoxy group is dominant.

G 2-Isopropoxybenzoic_Acid 2-Isopropoxybenzoic Acid Isopropoxy_Group Isopropoxy Group (Ortho, Para-Director, Activating) 2-Isopropoxybenzoic_Acid->Isopropoxy_Group Carboxylic_Acid_Group Carboxylic Acid Group (Meta-Director, Deactivating) 2-Isopropoxybenzoic_Acid->Carboxylic_Acid_Group Electrophilic_Attack Electrophilic Attack (Bromination) Isopropoxy_Group->Electrophilic_Attack Directs to Ortho/Para Carboxylic_Acid_Group->Electrophilic_Attack Directs to Meta Major_Product 5-Bromo-2-isopropoxybenzoic Acid (Para to Isopropoxy) Electrophilic_Attack->Major_Product Steric hindrance favors para Minor_Products Other Isomers (e.g., 3-bromo, 3,5-dibromo) Electrophilic_Attack->Minor_Products

Potential Side Products:

  • Isomeric Monobrominated Products: While the desired product is typically 5-bromo-2-isopropoxybenzoic acid (bromine para to the isopropoxy group), the formation of other isomers is possible. The 3-bromo isomer could form due to direction from the carboxylic acid group, and the ortho-brominated product (at the 3-position relative to the isopropoxy group) might also be a minor product.

  • Dibrominated Products: If an excess of the brominating agent is used or the reaction is left for too long, dibromination can occur. The most likely dibrominated product would be 3,5-dibromo-2-isopropoxybenzoic acid.

  • Unreacted Starting Material: The presence of the starting material, 2-isopropoxybenzoic acid, is a common impurity if the reaction is incomplete.[2][5]

Troubleshooting Strategy:

  • Optimize Reagent Stoichiometry: Carefully control the molar ratio of the brominating agent to the starting material. A slight excess of the brominating agent is often necessary, but a large excess should be avoided to minimize di-substitution.

  • Control Reaction Time: Monitor the reaction closely by TLC. Stop the reaction as soon as the starting material is consumed to prevent the formation of over-brominated products.

  • Purification: Recrystallization is often an effective method for removing unreacted starting material and isomeric impurities, as they may have different solubilities.[2][5] Column chromatography can be employed for higher purity if recrystallization is insufficient.[2]

What is the role of acetic acid in the reaction, and are there any alternatives?

Glacial acetic acid is a common solvent for bromination reactions of activated aromatic compounds.[6][7]

Key Functions of Acetic Acid:

  • Solvent: It is a polar solvent that can dissolve the starting material, 2-isopropoxybenzoic acid.[6]

  • Stabilization of Intermediates: Acetic acid can help to stabilize the charged intermediate (the sigma complex or Wheland intermediate) formed during the electrophilic attack, which can facilitate the reaction.[7]

  • Polarization of Bromine: It is conceivable that acetic acid can polarize the bromine molecule, making it a better electrophile.[7]

Alternatives to Acetic Acid:

While acetic acid is effective, other solvents can be used depending on the specific brominating agent and reaction conditions. For example, when using N-bromosuccinimide (NBS), solvents like dimethylformamide (DMF) can be used and may offer high para-selectivity.[8]

How do I choose the right brominating agent for this synthesis?

The choice of brominating agent is critical and depends on the reactivity of the substrate and the desired selectivity.

Brominating AgentConditionsAdvantagesDisadvantages
Bromine (Br₂) in Acetic Acid Typically at or below room temperature.[9]Readily available and effective for activated rings.Highly corrosive and toxic, requires careful handling. Can lead to over-bromination.
N-Bromosuccinimide (NBS) Often used with a catalytic amount of acid or in a polar solvent like DMF.[8][10]Milder and easier to handle than bromine. Can offer better regioselectivity.[8]Can also be a source of bromine radicals under certain conditions (e.g., with a radical initiator), which could lead to unwanted side reactions.[8][9]

Recommendation for 2-Isopropoxybenzoic Acid:

Given that the isopropoxy group is activating, both Br₂ in acetic acid and NBS are viable options.[9] For better control and potentially higher para-selectivity, NBS is often a preferred choice in modern organic synthesis.[8]

Experimental Protocol: Bromination of 2-Isopropoxybenzoic Acid with NBS

This protocol provides a general guideline. It is essential to adapt it based on your specific laboratory conditions and safety protocols.

Materials:

  • 2-Isopropoxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Sodium thiosulfate solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-isopropoxybenzoic acid in glacial acetic acid.

  • Addition of NBS: Slowly add N-bromosuccinimide (NBS) portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within a few hours.

  • Work-up:

    • Once the starting material is consumed, pour the reaction mixture into a beaker containing ice water.

    • Quench any unreacted bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.

    • Extract the aqueous mixture with ethyl acetate.

    • Wash the combined organic layers with a saturated sodium bicarbonate solution to remove acetic acid and any unreacted starting material.

    • Wash the organic layer with brine.[2]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).[2][5]

    • Dissolve the crude product in a minimal amount of the hot solvent, allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[2]

Characterization:

The purified 5-bromo-2-isopropoxybenzoic acid can be characterized by:

  • Melting Point: Compare the observed melting point with the literature value.

  • NMR Spectroscopy: 1H and 13C NMR will confirm the structure and purity of the product. The proton NMR spectrum of the parent benzoic acid shows resonances for the aromatic protons.[11] The brominated product will exhibit a different splitting pattern in the aromatic region.

  • Mass Spectrometry: To confirm the molecular weight of the product.

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve 2-Isopropoxybenzoic Acid in Acetic Acid Add_NBS Add NBS Portion-wise Start->Add_NBS Stir Stir at Room Temperature Add_NBS->Stir Monitor Monitor by TLC Stir->Monitor Quench Pour into Ice Water & Quench with Na₂S₂O₃ Monitor->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Wash_Bicarb Wash with NaHCO₃ Solution Extract->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry over MgSO₄ & Concentrate Wash_Brine->Dry Recrystallize Recrystallize from Suitable Solvent Dry->Recrystallize Filter_Dry Filter and Dry Crystals Recrystallize->Filter_Dry Characterize Characterize Filter_Dry->Characterize Pure Product

References

  • Filo. (2023, October 6).
  • Smolecule. Buy 5-Bromo-2-isopropoxybenzoic acid | 62176-16-3.
  • Wikipedia. N-Bromosuccinimide.
  • Benchchem. Optimizing yield and purity in 3-Bromobenzoic acid synthesis.
  • Organic Chemistry Portal. N-Bromosuccinimide (NBS).
  • Alfa Chemistry. (2022).
  • Common Organic Chemistry.
  • Chemistry Stack Exchange. (2014, February 27).
  • Chem Help ASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide [Video]. YouTube.
  • Chemistry LibreTexts. (2022, August 20). 3.
  • ChemPhile Vikrant. (2022, February 2). Reactions Involving Benzene Ring Of Carboxylic Acids (Electrophilic Substitution Reactions) [Video]. YouTube.
  • Reddit. (2023, February 15). Mechanism for electrophilic aromatic substitution of benzoic acid to produce m-nitrobenzoic acid. r/OrganicChemistry.
  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-2-isopropoxybenzoic Acid Yield

Welcome to the technical support center for the synthesis of 5-Bromo-2-isopropoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-isopropoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important chemical intermediate. As a key building block in the synthesis of various pharmaceuticals, including SGLT2 inhibitors for diabetes treatment, mastering its preparation is crucial.[1][2] This document will address common challenges and provide troubleshooting strategies based on established chemical principles.

I. Overview of the Primary Synthetic Route

The most common and practical approach to synthesizing 5-Bromo-2-isopropoxybenzoic acid is a two-step process starting from 5-Bromo-2-hydroxybenzoic acid. This involves a Williamson ether synthesis, a reliable and well-understood method for forming ethers.[3][4][5]

The overall reaction is as follows:

Step 1: Deprotonation of 5-Bromo-2-hydroxybenzoic acid The phenolic hydroxyl group of 5-Bromo-2-hydroxybenzoic acid is deprotonated using a suitable base to form a phenoxide ion. This increases the nucleophilicity of the oxygen atom, preparing it for the subsequent alkylation step.

Step 2: Nucleophilic Substitution (SN2 Reaction) The resulting phenoxide ion acts as a nucleophile and attacks an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane), displacing the halide ion to form the desired ether linkage.[4]

Below is a diagram illustrating the general workflow for this synthesis.

Synthesis_Workflow cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation (SN2) cluster_2 Workup & Purification Start 5-Bromo-2-hydroxybenzoic acid + Base in Solvent Phenoxide Formation of Phenoxide Intermediate Start->Phenoxide Alkyl_Halide Addition of Isopropyl Halide Phenoxide->Alkyl_Halide Reaction Heating and Reaction Monitoring (TLC) Alkyl_Halide->Reaction Quench Quenching and Acidification Reaction->Quench Extraction Solvent Extraction Quench->Extraction Purification Recrystallization or Column Chromatography Extraction->Purification Product Pure 5-Bromo-2-isopropoxybenzoic acid Purification->Product

Caption: General workflow for the synthesis of 5-Bromo-2-isopropoxybenzoic acid.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

FAQ 1: Low or No Product Formation

Question: I am not observing any significant formation of my desired product. What are the likely causes?

Answer: This is a common issue that can often be traced back to a few key areas in the experimental setup.

  • Ineffective Deprotonation: The Williamson ether synthesis is contingent on the formation of a potent nucleophile, the phenoxide ion.[4]

    • Causality: If the base used is not strong enough to deprotonate the phenolic hydroxyl group, the subsequent SN2 reaction will not proceed. Additionally, the presence of water in the reaction mixture can consume the base and protonate the newly formed phenoxide, rendering it non-nucleophilic.

    • Troubleshooting:

      • Choice of Base: Ensure you are using a sufficiently strong base. Common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH). For this specific substrate, potassium carbonate (K₂CO₃) is also a viable and often milder option.

      • Anhydrous Conditions: Use anhydrous solvents (e.g., dry DMF, acetone, or acetonitrile) and ensure your glassware is thoroughly dried. Traces of water can significantly impede the reaction.

  • Poor Quality of Reagents:

    • Causality: The purity of your starting materials is paramount. Degraded 5-Bromo-2-hydroxybenzoic acid or an impure isopropyl halide can introduce side reactions or fail to react as expected. Isopropyl halides can degrade over time, releasing HX, which can neutralize the base.

    • Troubleshooting:

      • Verify Starting Material: Check the purity of your 5-Bromo-2-hydroxybenzoic acid by melting point or spectroscopy.

      • Fresh Alkylating Agent: Use a freshly opened bottle of the isopropyl halide or purify it by distillation before use.

  • Inappropriate Reaction Temperature:

    • Causality: The SN2 reaction requires sufficient activation energy.[4] If the reaction temperature is too low, the reaction rate will be impractically slow.

    • Troubleshooting:

      • Optimize Temperature: A typical temperature range for this reaction is 60-80°C.[4] If you are running the reaction at room temperature, slowly increase the heat while monitoring the reaction progress by Thin Layer Chromatography (TLC).

FAQ 2: Presence of Unreacted Starting Material

Question: My TLC analysis shows a significant amount of unreacted 5-Bromo-2-hydroxybenzoic acid even after several hours. What should I do?

Answer: This indicates an incomplete reaction. Several factors could be at play.

  • Insufficient Reaction Time or Temperature:

    • Causality: As with no product formation, the reaction may simply be proceeding slowly due to suboptimal conditions.

    • Troubleshooting:

      • Extend Reaction Time: Continue monitoring the reaction by TLC. If the product spot is intensifying and the starting material spot is diminishing, albeit slowly, extend the reaction time.

      • Increase Temperature: If extending the time is not effective, a modest increase in temperature (e.g., by 10°C) can significantly increase the reaction rate.

  • Stoichiometry of Reagents:

    • Causality: An insufficient amount of either the base or the alkylating agent will result in unreacted starting material.

    • Troubleshooting:

      • Review Stoichiometry: Ensure you have used at least one equivalent of the base to deprotonate the phenol. It is common practice to use a slight excess (1.1-1.2 equivalents) of both the base and the isopropyl halide to drive the reaction to completion.

FAQ 3: Formation of Significant Byproducts

Question: I have obtained my product, but the yield is low due to the formation of byproducts. How can I minimize these?

Answer: Side reactions are a common challenge in organic synthesis. For this specific reaction, two primary side reactions are of concern.

  • Elimination (E2) Reaction of the Isopropyl Halide:

    • Causality: The phenoxide is not only a nucleophile but also a base. It can abstract a proton from the isopropyl halide, leading to the formation of propene gas. This is a competing reaction with the desired SN2 pathway.

    • Troubleshooting:

      • Control Temperature: Higher temperatures tend to favor elimination over substitution. Avoid excessive heating.

      • Choice of Leaving Group: Iodide is a better leaving group than bromide, which can allow the SN2 reaction to proceed at a lower temperature, thus minimizing the competing E2 reaction. Consider using 2-iodopropane instead of 2-bromopropane.

  • O-alkylation vs. C-alkylation:

    • Causality: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur under certain conditions.

    • Troubleshooting:

      • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation.

FAQ 4: Difficulties in Product Purification

Question: I am struggling to isolate a pure product after the workup. What purification strategies do you recommend?

Answer: Proper workup and purification are critical for obtaining high-purity 5-Bromo-2-isopropoxybenzoic acid.

  • Initial Workup:

    • Procedure:

      • After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

      • Quench the reaction by adding water.

      • Acidify the aqueous mixture to a pH of ~2-3 with an acid like 1 M HCl. This step is crucial to protonate the carboxylate group of the product, making it soluble in organic solvents.[4] It also protonates any unreacted phenoxide.

      • Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

      • Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification Techniques:

    • Recrystallization: This is often the most effective method for purifying the crude product.

      • Solvent Selection: A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of solvents, such as ethanol/water or hexanes/ethyl acetate, may be required.

    • Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography can be employed. A solvent system of hexanes and ethyl acetate with a small amount of acetic acid (to keep the carboxylic acid protonated) is a good starting point for elution.

Below is a troubleshooting logic diagram to help diagnose common issues.

Troubleshooting_Logic Start Reaction Issue LowYield Low or No Product? Start->LowYield IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Byproducts Significant Byproducts? Start->Byproducts ReagentQuality Verify Reagent Purity LowYield->ReagentQuality Temperature Optimize Temperature (60-80°C) LowYield->Temperature Deprotonation Deprotonation LowYield->Deprotonation Stoichiometry Check Stoichiometry (Use slight excess of base/alkyl halide) IncompleteReaction->Stoichiometry TimeTemp TimeTemp IncompleteReaction->TimeTemp Alkylation Favor O-Alkylation: Use Polar Aprotic Solvent (DMF) Byproducts->Alkylation Elimination Elimination Byproducts->Elimination

Caption: Troubleshooting logic for the synthesis of 5-Bromo-2-isopropoxybenzoic acid.

III. Detailed Experimental Protocol and Data

This section provides a standard, optimized protocol for the synthesis of 5-Bromo-2-isopropoxybenzoic acid.

Materials and Reagents
  • 5-Bromo-2-hydroxybenzoic acid

  • Potassium carbonate (K₂CO₃), anhydrous

  • 2-Bromopropane or 2-Iodopropane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-2-hydroxybenzoic acid (1.0 eq).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 eq) and anhydrous DMF.

  • Addition of Alkylating Agent: Add 2-bromopropane (1.2 eq) to the stirring mixture.

  • Reaction: Heat the reaction mixture to 70°C and stir for 4-8 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate with a drop of acetic acid).

  • Workup:

    • Cool the reaction to room temperature and pour it into a beaker containing water.

    • Acidify the aqueous mixture to pH 2-3 with 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5-Bromo-2-isopropoxybenzoic acid.

Quantitative Data Summary

The following table summarizes the typical stoichiometry and expected yield for this reaction.

ReagentMolar Eq.Purpose
5-Bromo-2-hydroxybenzoic acid1.0Starting Material
Potassium Carbonate (K₂CO₃)1.5Base
2-Bromopropane1.2Alkylating Agent
Expected Yield >85% (after purification)

Note: Yields are highly dependent on the specific reaction conditions and the purity of the reagents. Optimization may be required.

IV. Concluding Remarks

The synthesis of 5-Bromo-2-isopropoxybenzoic acid via Williamson ether synthesis is a robust and scalable method. By carefully controlling reaction parameters such as the choice of base, solvent, temperature, and the purity of reagents, researchers can consistently achieve high yields of the desired product. The troubleshooting guide provided should serve as a valuable resource for overcoming common challenges encountered during this synthesis.

V. References

  • Duan, H. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Retrieved from [Link]

  • Mandal, S., Biswas, S., Mondal, M. H., & Saha, B. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Tenside Surfactants Detergents, 57(2). Retrieved from [Link]

  • Zhang, et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Pharmaceutical Fronts, 4(4). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Production of 5-Bromo-2-isopropoxybenzoic Acid

Welcome to the technical support center for the synthesis and scale-up of 5-Bromo-2-isopropoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5-Bromo-2-isopropoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key pharmaceutical intermediate. The information provided herein is based on established chemical principles and practical field experience to ensure scientific integrity and successful implementation.

I. Overview of Synthetic Strategy & Core Challenges

The industrial synthesis of 5-Bromo-2-isopropoxybenzoic acid typically follows a two-step process:

  • Electrophilic Bromination: Introduction of a bromine atom at the C-5 position of a salicylic acid precursor.

  • Williamson Ether Synthesis: Isopropylation of the phenolic hydroxyl group.

While seemingly straightforward, scaling this process from the laboratory bench to pilot or commercial scale introduces significant challenges related to reaction control, impurity management, and process safety. This guide will address these challenges in a practical, question-and-answer format.

II. Frequently Asked Questions (FAQs)

FAQ 1: What is the most common synthetic route for 5-Bromo-2-isopropoxybenzoic acid and what are the primary starting materials?

The most prevalent and economically viable synthetic route begins with 5-Bromosalicylic acid, which is then subjected to a Williamson ether synthesis to introduce the isopropoxy group. 5-Bromosalicylic acid itself is typically prepared by the bromination of salicylic acid.[1]

The overall reaction scheme is as follows:

Step 1: Bromination of Salicylic Acid Salicylic Acid → 5-Bromosalicylic Acid

Step 2: Etherification of 5-Bromosalicylic Acid 5-Bromosalicylic Acid + Isopropylating Agent → 5-Bromo-2-isopropoxybenzoic acid

The choice of reagents and conditions for each step is critical for maximizing yield and purity, especially at scale.

FAQ 2: What are the critical quality attributes (CQAs) for the final product?

For use in pharmaceutical applications, particularly as an intermediate for SGLT2 inhibitors, the following CQAs are paramount:

Critical Quality AttributeTarget SpecificationRationale
Purity (HPLC) > 99.0%Ensures the efficacy and safety of the final active pharmaceutical ingredient (API).[2]
Isomeric Purity 3-Bromo and 3,5-Dibromo isomers < 0.1%Positional isomers can be difficult to remove in subsequent steps and may have different pharmacological profiles.
Residual Solvents Conforms to ICH Q3C guidelinesSolvents used in the synthesis and purification must be below specified limits to ensure patient safety.
Heavy Metals Conforms to USP <232>/<233>Minimizes the risk of heavy metal contamination in the final drug product.
FAQ 3: What are the primary safety concerns during the scale-up production?

Several safety hazards must be addressed:

  • Handling of Bromine/Brominating Agents: Elemental bromine is highly corrosive and toxic. N-Bromosuccinimide (NBS) is a safer alternative but can be a skin and respiratory irritant.[3][4]

  • Exothermic Reactions: Both the bromination and the Williamson ether synthesis can be exothermic.[5] Uncontrolled heat release can lead to runaway reactions, pressure buildup, and release of hazardous materials.

  • Use of Strong Bases: The Williamson ether synthesis often employs strong bases like sodium hydroxide or potassium hydroxide, which are corrosive.[6]

  • Flammable Solvents: Many organic solvents used in the process are flammable and require appropriate handling and storage to prevent fires or explosions.[6]

Always conduct a thorough process safety assessment before initiating any scale-up activities. All operations should be performed in well-ventilated areas, and personnel must use appropriate personal protective equipment (PPE).[3]

III. Troubleshooting Guide: Synthesis & Scale-Up

This section addresses specific problems that may be encountered during production, providing explanations and actionable solutions.

A. Bromination Stage: Synthesis of 5-Bromosalicylic Acid

Question 1: My bromination of salicylic acid is resulting in low regioselectivity, with significant formation of 3-bromo and 3,5-dibromosalicylic acid. How can I improve the yield of the desired 5-bromo isomer?

Root Cause Analysis: The hydroxyl (-OH) and carboxylic acid (-COOH) groups on the salicylic acid ring have competing directing effects in electrophilic aromatic substitution. The strongly activating -OH group directs ortho and para, while the deactivating -COOH group directs meta. The formation of multiple isomers is a common issue.[7][8] The solvent plays a crucial role; polar solvents can enhance the activating effect of the hydroxyl group, potentially leading to multiple substitutions.[8]

Troubleshooting Protocol:

  • Solvent Selection: Switch to a less polar solvent. Acetic acid is a common choice, but for higher selectivity, consider solvents like 1,2-dibromoethane.[9] Non-polar solvents like CS₂ can favor para-substitution.[8]

  • Control of Stoichiometry: Carefully control the molar ratio of the brominating agent to salicylic acid. Use of a slight excess of salicylic acid can help minimize the formation of the dibrominated byproduct.

  • Rate of Addition: Add the brominating agent slowly and at a controlled temperature. This helps to maintain a low concentration of the electrophile in the reaction mixture, favoring monosubstitution.[7]

  • Temperature Control: Maintain a low reaction temperature (e.g., 25-30°C) to improve selectivity and reduce the rate of side reactions.[7]

  • Choice of Brominating Agent: While liquid bromine is effective, N-Bromosuccinimide (NBS) in a suitable solvent can offer better control and improved safety, especially at a larger scale.[10]

Question 2: I am observing significant decarboxylation during the bromination reaction. What causes this and how can it be prevented?

Root Cause Analysis: Decarboxylation can occur, particularly in polar, protic solvents like water, where the salicylic acid is highly activated. The reaction with bromine water can lead to the formation of 2,4,6-tribromophenol, with the loss of the carboxylic acid group as CO₂.[11]

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Investigation of Cause cluster_2 Corrective Actions cluster_3 Verification Problem Decarboxylation Observed (e.g., via gas evolution, analysis) Cause1 Excessive Reaction Temperature Problem->Cause1 Possible Cause Cause2 High Polarity of Solvent (e.g., presence of water) Problem->Cause2 Possible Cause Cause3 Prolonged Reaction Time Problem->Cause3 Possible Cause Action1 Lower Reaction Temperature (Maintain < 40°C) Cause1->Action1 Solution Action2 Use Anhydrous, Less Polar Solvent (e.g., Acetic Acid, Dichloroethane) Cause2->Action2 Solution Action3 Monitor Reaction to Completion (via TLC/HPLC) and Work-up Promptly Cause3->Action3 Solution Result Reduced/Eliminated Decarboxylation Improved Yield of 5-Bromosalicylic Acid Action1->Result Action2->Result Action3->Result

Caption: Troubleshooting workflow for decarboxylation.

B. Williamson Ether Synthesis Stage

Question 3: The yield of my Williamson ether synthesis is low, and I am recovering a significant amount of unreacted 5-Bromosalicylic acid. What are the likely causes?

Root Cause Analysis: The Williamson ether synthesis is an Sₙ2 reaction that requires the formation of a phenoxide from the phenolic hydroxyl group.[6] Incomplete deprotonation is a primary cause of low conversion. Other factors include the choice of base, solvent, temperature, and the reactivity of the isopropylating agent.

Troubleshooting Protocol:

  • Base Selection and Stoichiometry: Ensure at least two equivalents of a strong base (e.g., NaOH, KOH) are used. The first equivalent neutralizes the acidic carboxylic acid proton, and the second deprotonates the phenolic hydroxyl to form the reactive phenoxide.

  • Solvent System: Use a polar aprotic solvent like DMF or acetonitrile.[6] These solvents effectively solvate the cation of the base but do not solvate the phenoxide anion, thus enhancing its nucleophilicity. While aqueous conditions can be used, they may require higher temperatures or phase-transfer catalysts.[12]

  • Temperature Optimization: The reaction may require heating (e.g., 60-80°C) to proceed at a reasonable rate.[6] Monitor the reaction progress by TLC or HPLC to determine the optimal temperature and time, avoiding decomposition at excessively high temperatures.

  • Isopropylating Agent: Use a reactive isopropylating agent. Isopropyl halides (bromide or iodide) are common. Isopropyl tosylate can also be used. Ensure the agent is of high quality and free from moisture.

Question 4: I am observing the formation of an elimination byproduct (propene) during the isopropylation step. How can I minimize this side reaction?

Root Cause Analysis: The reaction of a secondary alkyl halide (like 2-bromopropane) with a strong base can lead to an E2 elimination reaction, which competes with the desired Sₙ2 substitution.[13] This is exacerbated by high temperatures and sterically hindered substrates.

Minimizing Elimination Byproducts:

G Start Low Yield of Ether High Level of Elimination Byproduct Temp High Reaction Temperature Start->Temp Is caused by? Base Sterically Bulky or overly strong Base Start->Base Is caused by? Solvent Protic Solvent Start->Solvent Is caused by? Action_Temp Optimize Temperature: Use the lowest effective temperature (e.g., start at 50-60°C). Temp->Action_Temp Mitigate Action_Base Use a less hindered base (e.g., K2CO3, NaH) if compatible with the system. Base->Action_Base Mitigate Action_Solvent Use Polar Aprotic Solvent (e.g., DMF, Acetonitrile) to favor SN2 pathway. Solvent->Action_Solvent Mitigate Result Increased Ether Yield Minimized Elimination Action_Temp->Result Action_Base->Result Action_Solvent->Result

Caption: Strategy to minimize elimination side reactions.

C. Purification and Scale-Up

Question 5: I am struggling with the purification of the final product. Recrystallization gives poor recovery, and the product is still contaminated with the starting material (5-Bromosalicylic acid).

Root Cause Analysis: The starting material and product have similar polarities, which can make separation by simple recrystallization challenging. The acidic nature of both compounds complicates purification.

Purification Protocol - Acid/Base Extraction:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

  • Bicarbonate Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid of both the product and the starting material will be deprotonated to form their respective sodium salts, which are water-soluble. This step will transfer both compounds to the aqueous layer. This step is crucial for removing any non-acidic organic impurities.

  • Separation and Acidification: Separate the aqueous layer containing the sodium salts. Slowly acidify this layer with a strong acid (e.g., 1 M HCl) to a pH of ~2-3.[6] This will re-protonate both the product and the remaining starting material, causing them to precipitate out of the aqueous solution.

  • Filtration: Collect the precipitated solid by filtration.

  • Recrystallization: The collected solid, now free from non-acidic impurities, should be of higher purity. Perform a final recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) to remove the residual 5-Bromosalicylic acid. The difference in solubility between the product and starting material should be more pronounced in the purified solid.

Question 6: Upon scaling up the reaction to a 50L reactor, I am seeing a drop in yield and an increase in impurities compared to my 1L lab-scale experiments. What are the key scale-up parameters I need to reconsider?

Root Cause Analysis: Scale-up introduces challenges in maintaining the optimal conditions achieved at the lab scale. The surface-area-to-volume ratio decreases, which significantly impacts heat and mass transfer. A successful scale-up of a similar intermediate to a 70 kg batch with a 24% overall yield highlights the inherent difficulties.[14][15][16]

Key Scale-Up Parameters for Re-evaluation:

ParameterLab-Scale ObservationScale-Up ChallengeRecommended Action
Heat Transfer Flask surface allows for rapid cooling/heating.Reduced surface-area-to-volume ratio can lead to localized hot spots or inability to control exotherms.Characterize the reaction calorimetry. Ensure the reactor's cooling capacity is sufficient. Implement controlled, slower addition of reagents.[10]
Mass Transfer (Mixing) Magnetic stirring is efficient for small volumes.Inefficient mixing can lead to localized high concentrations of reagents, promoting side reactions and reducing yield.Use an appropriate impeller design (e.g., pitched-blade turbine) and agitation speed to ensure homogeneity. Perform mixing studies if necessary.
Reagent Addition Reagents are added quickly via pipette or funnel.The rate of addition becomes a critical process parameter. Adding reagents too quickly can overwhelm the reactor's cooling capacity.Use a dosing pump for controlled, subsurface addition of critical reagents over an extended period.
Work-up & Isolation Separatory funnels and lab glassware are used.Phase separations can be slower and less efficient in large vessels. Filtration and drying times increase significantly.Ensure adequate settling time for phase splits. Use appropriately sized filtration equipment (e.g., Nutsche filter-dryer). Optimize drying conditions (temperature, vacuum) for larger batch sizes.

IV. References

  • Hirwe, N. W., & Patil, B. V. (1937). DERIVATIVES OF SALICYLIC ACID. Part XI. Bromo-Salicylic Acids and their Methyl Ethers. Proceedings of the Indian Academy of Sciences - Section A, 5(4), 321-325. Link

  • ResearchGate. (n.d.). Salicylic Acid and Related Compounds. Retrieved from [Link]

  • Allen. (n.d.). Salicylic acid is treated with bromine under two different conditions as shown. Retrieved from [Link]

  • Kinetics and Mechanism of the Bromination of Salicylic Acid. (n.d.). Retrieved from [Link]

  • Chemistry For Everyone. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis? [Video]. YouTube. [Link]

  • Quora. (2018, March 14). How can bromine water be used to distinguish between benzoic acid and salicylic acid? Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Zhang, Y., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Synthesis, 54(21), 4735-4742. Link

  • Mandal, S., et al. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Tenside Surfactants Detergents, 57(2), 116-120. Link

  • Li, J., et al. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 26(1), 1-21. Link

  • Duan, H. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Retrieved from [Link]

  • Thieme. (2022, August 22). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 5-Bromo-2-isopropoxybenzoic acid, 98% Purity, C10H11BrO3, 10 grams. Retrieved from [Link]

  • Google Patents. (n.d.). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid. Retrieved from

  • Google Patents. (n.d.). DE2503929A1 - Pure 5-bromosalicylic acid prodn. Retrieved from

  • Google Patents. (n.d.). JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid. Retrieved from

  • Chem-Impex. (n.d.). 5-Bromo-2-hydroxybenzoic acid. Retrieved from [Link]

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Optimization

purification challenges of 5-Bromo-2-isopropoxybenzoic acid

An In-Depth Guide to the Purification of 5-Bromo-2-isopropoxybenzoic Acid: A Technical Support Resource Welcome to our dedicated technical support center for 5-Bromo-2-isopropoxybenzoic acid. As a key intermediate in pha...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 5-Bromo-2-isopropoxybenzoic Acid: A Technical Support Resource

Welcome to our dedicated technical support center for 5-Bromo-2-isopropoxybenzoic acid. As a key intermediate in pharmaceutical research, particularly in the synthesis of SGLT2 inhibitors, achieving high purity of this compound is paramount.[1] This guide, structured by a Senior Application Scientist, provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to help you navigate the common challenges encountered during its purification.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions.

Question 1: My purified product has a low, broad melting point and my ¹H NMR shows broadened peaks and extra aromatic signals. What is the likely cause?

Answer: This is a classic sign of persistent impurities, most likely unreacted starting materials or isomeric byproducts. The synthesis of 5-Bromo-2-isopropoxybenzoic acid typically involves the bromination of 2-isopropoxybenzoic acid.[1]

  • Causality:

    • Residual Starting Material: Incomplete bromination will leave 2-isopropoxybenzoic acid (MW: 180.20 g/mol ) in your final product.[2][3] Its presence will depress and broaden the melting point.

    • Isomeric Impurities: Electrophilic aromatic substitution (bromination) can sometimes lack perfect regioselectivity. While the 2-isopropoxy group is an ortho-, para-director, the existing carboxyl group is a meta-director. This can lead to the formation of other isomers, such as 3-Bromo-2-isopropoxybenzoic acid or even dibrominated species, which have similar physical properties and are often difficult to separate. A patent for the analogous 5-bromo-2-chlorobenzoic acid highlights the challenge of avoiding the 4-bromo isomer.[4][5]

  • Troubleshooting Action:

    • Confirm Identity: Use LC-MS to confirm the masses of the impurities. The presence of a component with a mass of ~180 g/mol points to the starting material.

    • Purification Strategy: A carefully executed recrystallization is often sufficient to remove small amounts of these impurities. If co-crystallization is an issue, flash column chromatography is the most effective method for separating isomers with different polarities. See Section 3 for detailed protocols.

Question 2: My product tests positive with ferric chloride or I see a persistent impurity with a mass of ~217 g/mol that is more polar than my product on TLC.

Answer: This strongly indicates the presence of a phenolic impurity, which is almost certainly 5-Bromo-2-hydroxybenzoic acid (also known as 5-Bromosalicylic acid).[6][7][8]

  • Causality: The 2-isopropoxy ether linkage is susceptible to hydrolysis (cleavage) under certain conditions. This can be catalyzed by strong acids (e.g., residual bromination reagents or acidic workup conditions) at elevated temperatures. The reaction cleaves the isopropyl group, reverting that position to a hydroxyl group.

  • Troubleshooting Action:

    • Acid-Base Extraction: This is the most efficient way to remove a phenolic impurity from a carboxylic acid. The pKa of the carboxylic acid is lower (more acidic) than that of the phenol. However, a carefully controlled basic wash can exploit this difference. Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic solution with a controlled amount of a weak base like saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated to its carboxylate salt and move to the aqueous layer, while the less acidic phenolic impurity may remain in the organic layer. Re-acidification of the aqueous layer will precipitate your purified product. For a more robust separation, refer to the Acid-Base Extraction Protocol in Section 3.

    • Chromatography: If extraction is insufficient, silica gel chromatography can effectively separate the more polar 5-Bromo-2-hydroxybenzoic acid from the desired product.

Question 3: My mass spectrometry results show a significant peak at M-79 or M-81, corresponding to a mass of ~180 g/mol . What happened?

Answer: You are observing the debrominated product, 2-isopropoxybenzoic acid. The M-79/M-81 pattern is characteristic of the loss of a bromine atom.

  • Causality: Reductive dehalogenation is the chemical process of removing a halogen from a molecule.[9] This can occur if the reaction mixture is exposed to certain metals, catalytic hydrogenation conditions (like Pd/C with a hydrogen source), or specific microbial contaminants under anaerobic conditions.[10][11][12] While less common during a standard workup, it can be an issue if, for example, a subsequent reaction step involves catalytic reduction and the bromo-substituent is not intended to be removed.

  • Troubleshooting Action:

    • Review Reaction History: Scrutinize all steps and reagents used after the bromination. Avoid unnecessary exposure to reducing agents or catalysts like palladium, nickel, or iron under reductive conditions.[10][12]

    • Purification: The debrominated product is identical to the starting material. Therefore, the purification strategies outlined in Question 1 (recrystallization or column chromatography) are the recommended course of action.

Question 4: During recrystallization, my product separates as an oil instead of forming crystals. How can I fix this?

Answer: This phenomenon, known as "oiling out," occurs when a solute comes out of a supersaturated solution at a temperature above its melting point or when the solubility curve is very steep.

  • Causality: The combination of the bulky isopropoxy group and the bromine atom can make the crystal lattice difficult to form.[1] Using a solvent that is too "good" (dissolves the compound too readily) or cooling the solution too quickly can promote oiling out.

  • Troubleshooting Action:

    • Modify the Solvent System: If you are using a single solvent, try a binary solvent system. Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol, methanol, or ethyl acetate) and then slowly add a "poor" hot solvent (e.g., water or heptane) until the solution becomes slightly turbid. Re-heat to clarify and then allow to cool slowly.

    • Slow Down Cooling: Do not place the flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to an ice bath. Slow cooling provides the molecules with the time needed to arrange themselves into a stable crystal lattice.[13]

    • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod just below the solvent line or adding a seed crystal of pure product.[14]

Section 2: Frequently Asked Questions (FAQs)

What are the most common impurities in the synthesis of 5-Bromo-2-isopropoxybenzoic acid? The most common impurities are typically:

  • 2-isopropoxybenzoic acid: Unreacted starting material.[2][3]

  • 5-Bromo-2-hydroxybenzoic acid: Resulting from hydrolysis of the ether linkage.[6][15]

  • Regioisomers: Other brominated isomers formed during synthesis.

What is the best general-purpose solvent system for recrystallizing this compound? Given its structure, a mixture of a polar organic solvent and water or an alkane is often effective. Good starting points include:

  • Ethanol/Water

  • Methanol/Water

  • Ethyl Acetate/Heptane

  • Toluene Always perform small-scale solubility tests to determine the optimal system and ratios for your specific crude material.[14][16]

How can I effectively remove residual 2-isopropoxybenzoic acid? Since the polarity and acidic properties of the starting material and product are very similar, separation can be challenging.

  • Fractional Recrystallization: This involves multiple, careful recrystallization steps. It can be effective if the impurity level is low.

  • Column Chromatography: This is the most reliable method. A silica gel column using a gradient elution, for example from 20% to 50% ethyl acetate in hexanes (with 0.5-1% acetic acid to improve peak shape), can effectively separate the two compounds.

What analytical techniques are essential for purity assessment? A combination of techniques is necessary for a complete picture:

  • ¹H and ¹³C NMR: Provides structural confirmation and detects organic impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for detecting and quantifying impurities, even at low levels, and confirming their molecular weights.

  • HPLC (High-Performance Liquid Chromatography): The primary tool for determining purity percentage (e.g., >98%).[17]

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Section 3: Standard Purification Protocols

Protocol 1: Recrystallization from an Ethanol/Water System

This protocol is a good starting point for general purification from non-polar impurities and minor side-products.

  • Place the crude 5-Bromo-2-isopropoxybenzoic acid (e.g., 5.0 g) into a 100 mL Erlenmeyer flask.

  • Add a minimal amount of hot ethanol (start with 15-20 mL) while heating on a hot plate to dissolve the solid completely.

  • Once fully dissolved, slowly add hot water dropwise until the solution just begins to show persistent cloudiness (turbidity).

  • Add a few drops of hot ethanol to redissolve the turbidity and obtain a clear solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[18]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of ice-cold ethanol/water (e.g., a 1:1 mixture) to remove residual mother liquor.[13]

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification via Acid-Base Extraction

This protocol is specifically designed to remove acidic impurities like 5-Bromo-2-hydroxybenzoic acid.

  • Dissolve the crude product (e.g., 5.0 g) in 50 mL of ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 2 x 25 mL of a 5% aqueous sodium bicarbonate (NaHCO₃) solution. Caution: CO₂ evolution may cause pressure buildup.

  • Combine the aqueous layers. The desired product is now in the aqueous phase as its sodium salt. The less acidic phenolic impurity remains in the organic layer.

  • Cool the combined aqueous layer in an ice bath.

  • Slowly acidify the aqueous solution by adding concentrated HCl dropwise with stirring until the pH is ~1-2. The pure 5-Bromo-2-isopropoxybenzoic acid will precipitate as a solid.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold deionized water to remove residual salts.

  • Dry the purified product under vacuum.

Section 4: Data Presentation

Table 1: Physicochemical Properties of 5-Bromo-2-isopropoxybenzoic acid and Key Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
5-Bromo-2-isopropoxybenzoic acid C₁₀H₁₁BrO₃259.10Desired product; white to off-white solid, sparingly soluble in water, soluble in organic solvents.[1]
2-isopropoxybenzoic acidC₁₀H₁₂O₃180.20Starting material/debromination byproduct; less polar than product.[2][3][19]
5-Bromo-2-hydroxybenzoic acidC₇H₅BrO₃217.02Hydrolysis byproduct; phenolic, more polar than product.[6][7][8]

Section 5: Visual Workflows & Diagrams

G start Crude Product Analysis (NMR, LC-MS, MP) issue1 Low/Broad MP & Extra Aromatic Signals? start->issue1 issue2 Phenolic Impurity (FeCl3 Test / MS Peak)? issue1->issue2 No sol1 Cause: Starting Material / Isomers Action: Recrystallization or Column Chromatography issue1->sol1 Yes issue3 Debrominated Peak (M-Br in MS)? issue2->issue3 No sol2 Cause: Ether Hydrolysis Action: Acid-Base Extraction issue2->sol2 Yes issue4 Product is Pure issue3->issue4 No sol3 Cause: Reductive Dehalogenation Action: Recrystallization or Column Chromatography issue3->sol3 Yes

G cluster_org Organic Phase (EtOAc) cluster_aq Aqueous Phase start 1. Dissolve Crude Product in Ethyl Acetate (EtOAc) wash 2. Wash with NaHCO₃ (aq) start->wash org_phase Organic Layer: Contains Neutral Impurities & Phenolic Byproducts wash->org_phase aq_phase Aqueous Layer: Contains Sodium 5-bromo-2- isopropoxybenzoate wash->aq_phase Separate Layers acidify 3. Acidify with HCl to pH 1-2 aq_phase->acidify precipitate 4. Precipitate Pure Product acidify->precipitate filter 5. Filter, Wash & Dry precipitate->filter

References

  • Monserrate, E., & Häggblom, M. M. (1997). Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions. Applied and Environmental Microbiology, 63(10), 3911–3915. Available at: [Link]

  • American Society for Microbiology. (1997). Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions. Applied and Environmental Microbiology. Retrieved from [Link]

  • American Society for Microbiology Journals. (n.d.). Dehalogenation and Biodegradation of Brominated Phenols and Benzoic Acids under Iron-Reducing, Sulfidogenic, and Methanogenic Conditions. Retrieved from [Link]

  • National Bureau of Standards. (n.d.). Synthesis of 2-propoxy-5-methylbenzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromosalicylic acid. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 25(23), 5738. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Isopropoxybenzoic acid. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
  • Unknown. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of 2‐Aroylbenzoic Acids, II. 2‐(4‐Hydroxy‐3‐isopropylbenzoyl)benzoic Acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 5-bromo-2-hydroxy- (CAS 89-55-4). Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Isopropylbenzoic acid. PubChem. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 5-Bromo-2-isopropoxybenzoic acid, 98% Purity, C10H11BrO3, 10 grams. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

  • YouTube. (2023). Recrystallisation of benzoic acid. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization Benzoic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Bioorganic & Medicinal Chemistry, 68, 116867. Available at: [Link]

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Troubleshooting

Technical Support Center: 5-Bromo-2-isopropoxybenzoic Acid Degradation Pathway Analysis

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability and degradation of 5-Bromo-2-isopropoxybenzoic acid. As this is a compound with limited...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability and degradation of 5-Bromo-2-isopropoxybenzoic acid. As this is a compound with limited publicly available degradation data, this guide provides a framework for systematically elucidating its degradation pathways through forced degradation studies (also known as stress testing). This approach is standard in the pharmaceutical industry for determining the intrinsic stability of a molecule and identifying potential degradation products.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: I need to understand the stability of 5-Bromo-2-isopropoxybenzoic acid. Where do I even begin?

A1: The most effective starting point is to conduct a series of forced degradation studies.[2] This involves subjecting the molecule to stress conditions more severe than it would typically encounter during storage or use to accelerate decomposition.[4] The objective is to rapidly identify potential degradation pathways and the resulting degradants.[1][5] A standard set of stress conditions includes acid hydrolysis, base hydrolysis, oxidation, photolysis, and thermal stress.[2][6] By analyzing the compound under these distinct conditions, you can systematically piece together its stability profile.

Q2: Based on its structure, what are the most likely degradation pathways for 5-Bromo-2-isopropoxybenzoic acid?

A2: The structure of 5-Bromo-2-isopropoxybenzoic acid contains several functional groups prone to degradation. Based on established chemical principles, the most probable pathways are:

  • Hydrolysis of the Isopropoxy Ether: Aryl ethers can be cleaved under strong acidic conditions, which would yield 5-bromo-2-hydroxybenzoic acid and isopropanol.[7][8] This is a common reaction for aryl alkyl ethers.

  • Oxidative Degradation: The aromatic ring is susceptible to oxidation, potentially leading to hydroxylation at various positions or, under more aggressive conditions, ring opening.[9][10][11] The alkyl portion of the isopropoxy group could also be oxidized.

  • Photodegradation: Aromatic carboxylic acids and brominated aromatics can be sensitive to light.[6][12] UV exposure may induce hydroxylation of the aromatic ring or even dehalogenation (loss of the bromine atom).[13]

  • Decarboxylation: Thermal stress can sometimes lead to the loss of the carboxylic acid group (decarboxylation), which would result in 4-bromo-1-isopropoxybenzene.[9]

The diagram below illustrates these potential primary degradation routes.

G cluster_main 5-Bromo-2-isopropoxybenzoic acid cluster_products Potential Degradation Products main 5-Bromo-2-isopropoxybenzoic acid p1 5-Bromo-2-hydroxybenzoic acid (Hydrolysis Product) main->p1 Acid Hydrolysis p2 Hydroxylated Derivatives (Oxidation/Photolysis Products) main->p2 Oxidation / Photolysis p3 4-Bromo-1-isopropoxybenzene (Decarboxylation Product) main->p3 Thermal Stress p4 Ring-Opened Products (Oxidative Cleavage) main->p4 Strong Oxidation

Caption: Predicted degradation pathways for 5-Bromo-2-isopropoxybenzoic acid.

Troubleshooting Guide

Q3: I performed acid hydrolysis and now my HPLC shows multiple new peaks. How do I proceed with identification?

A3: This is a common and expected outcome. The key is to use a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS).[14]

  • Step 1: Confirm Peak Purity and Resolution. Ensure your HPLC method can separate the parent compound from all new peaks. If peaks are co-eluting, you will need to optimize your method (e.g., change the gradient, mobile phase, or column).

  • Step 2: Utilize Mass Spectrometry (MS). An MS detector is invaluable for characterizing unknown substances.[14] It provides the mass-to-charge ratio (m/z) of each new peak.

    • Compare the molecular weight of the parent compound with the m/z of the degradant peaks.

    • A mass loss corresponding to 42 Da (-C3H6) would strongly suggest the cleavage of the isopropoxy group to a hydroxyl group (ether hydrolysis).

    • A mass increase of 16 Da (+O) would indicate the addition of a hydroxyl group (oxidation).

    • A mass loss of 44 Da (-CO2) points to decarboxylation.

  • Step 3: High-Resolution Mass Spectrometry (HRMS). If available, HRMS provides a highly accurate mass measurement, allowing you to determine the elemental composition of the degradant and confirm its identity.

Q4: My compound seems very stable and I'm not seeing any degradation after 24 hours under my initial stress conditions. What should I do next?

A4: If you observe less than 5-10% degradation, the stress conditions may not be stringent enough. The goal of forced degradation is to achieve sufficient degradation (typically 10-30%) to ensure you can detect and identify the degradants without completely destroying the molecule.[2]

Consider the following adjustments:

  • Thermal Stress: Increase the temperature in 10°C increments (e.g., from 60°C to 70°C, then 80°C).[1] You can also add humidity (e.g., 75% RH) as moisture can accelerate solid-state degradation.

  • Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 M HCl to 1.0 M HCl). You can also introduce heat (e.g., 60°C) to accelerate the reaction.

  • Oxidation: Increase the concentration of the oxidizing agent (e.g., from 3% H₂O₂ to 10% or 30% H₂O₂). Gentle heating can also be applied.

  • Extend Exposure Time: If increasing the intensity of the stressor is not feasible or desired, simply extend the duration of the experiment (e.g., from 24 hours to 48 or 72 hours).[2]

Stress ConditionInitial RecommendationIf No Degradation, Try:
Acid Hydrolysis 0.1 M HCl, 60°C, 24h1.0 M HCl, 80°C, up to 72h
Base Hydrolysis 0.1 M NaOH, 60°C, 24h1.0 M NaOH, 80°C, up to 72h
Oxidation 3% H₂O₂, RT, 24h10-30% H₂O₂, 60°C, up to 48h
Thermal (Solid) 80°C, 48h100°C, with 75% RH, up to 7 days
Photostability ICH Q1B conditionsIncrease exposure time

Table 1: Recommended escalation strategy for forced degradation conditions.

Q5: The total peak area in my chromatogram is decreasing after stress testing (poor mass balance). What does this mean?

A5: A loss of mass balance suggests that one or more degradation products are not being detected by your analytical method.[5] This can happen for several reasons:

  • Non-chromophoric Degradants: The degradant may lack a UV-absorbing chromophore, making it invisible to a standard UV detector. Use of a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) can help identify these.

  • Volatile Degradants: Small, volatile products (like isopropanol from ether cleavage or CO₂ from decarboxylation) will not be retained on the HPLC column and will not be detected. Headspace Gas Chromatography (GC) can be used to analyze for volatile products.

  • Precipitation: The degradant may be insoluble in the sample diluent and has precipitated out of solution. Visually inspect your sample vials and consider using a different diluent.

  • Adsorption: The degradant may be irreversibly binding to the HPLC column or sample vial.

Experimental Protocols

Protocol 1: General Forced Degradation Workflow

This protocol outlines a systematic approach to stress testing.

Caption: General workflow for a forced degradation study.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of 5-Bromo-2-isopropoxybenzoic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Sample Preparation: For each condition, mix the stock solution with the stressor. For example, for acid hydrolysis, mix 1 mL of stock with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl. Prepare a control sample diluted with water.

  • Incubation: Store the stressed samples under the specified conditions (e.g., in a 60°C water bath).

  • Timepoint Sampling: At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each sample.

  • Quenching: Neutralize the acid and base samples with an equimolar amount of base/acid to stop the reaction. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC-UV/MS method.[6][14]

References

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  • ResearchGate. (n.d.). Structure-activity relationship and photodegradation of avobenzone. Retrieved January 17, 2026, from [Link]

  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved January 17, 2026, from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2025, August 7). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry | Request PDF. Retrieved January 17, 2026.
  • Chemistry LibreTexts. (2024, March 24). 16.9: Oxidation of Aromatic Compounds. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). WO2001058845A1 - Process for the preparation of aromatic carboxylic acids.
  • Chemical Review and Letters. (2023, August 10). Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. Retrieved January 17, 2026.
  • MDPI. (2024, December 12). Study of Photodegradation of Bentazon Herbicide by Using ZnO-Sm2O3 Nanocomposite Under UV Light. Retrieved January 17, 2026.

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Optimization

Technical Support Center: Pharmaceutical Purification of 5-Bromo-2-isopropoxybenzoic Acid

Welcome to the technical support center for the purification of 5-Bromo-2-isopropoxybenzoic acid (Compound 1). This guide is designed for researchers, scientists, and drug development professionals who require high-purit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromo-2-isopropoxybenzoic acid (Compound 1). This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for pharmaceutical applications. Achieving purity levels exceeding 99.5% is critical for downstream use, particularly as an intermediate in the synthesis of SGLT2 inhibitors.[1] This document provides in-depth troubleshooting advice and validated protocols to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 5-Bromo-2-isopropoxybenzoic acid?

A1: Impurities typically originate from the synthetic route. Common classes include:

  • Starting Materials: Unreacted 2-isopropoxybenzoic acid.

  • Isomeric Impurities: Formation of other brominated isomers, such as 3-bromo or 4-bromo-2-isopropoxybenzoic acid, which can arise during the bromination step. The control of isomeric impurities is a known challenge in the synthesis of similar substituted benzoic acids.[2][3]

  • Reaction By-products: Impurities from side reactions, which can be specific to the synthetic pathway employed (e.g., Friedel-Crafts, Sandmeyer reactions).[4][5]

  • Residual Solvents: Solvents used in the reaction or initial work-up that were not completely removed.

Q2: Which analytical techniques are essential for assessing the purity of this compound?

A2: A combination of methods is recommended for a comprehensive purity profile.[]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying purity and detecting trace impurities. A C18 or similar reversed-phase column is typically effective for separating substituted benzoic acids.[7][8]

  • Nuclear Magnetic Resonance (¹H NMR): Essential for confirming the chemical structure and identifying the presence of isomers or other structurally related impurities. Quantitative NMR (qNMR) can also determine absolute purity when using a high-purity internal standard.[9]

  • Mass Spectrometry (MS): Confirms the molecular weight of the target compound and helps in the identification of unknown impurity peaks when coupled with HPLC (LC-MS).[]

  • Melting Point Analysis: A sharp and narrow melting point range is a reliable indicator of high purity. Impurities typically cause a depression and broadening of the melting range.[10]

Q3: What is the most effective general method for a first-pass purification?

A3: For crystalline solids like 5-Bromo-2-isopropoxybenzoic acid, recrystallization is the most robust and scalable first-pass purification technique.[11][12] It is highly effective at removing impurities with different solubility profiles than the target compound. The key is selecting an appropriate solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[10][13]

Troubleshooting and In-Depth Purification Guides

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.

Issue 1: My recrystallization attempt resulted in low yield and/or insufficient purity.

Q: I performed a recrystallization, but my yield was very low, or my HPLC analysis shows the purity hasn't improved significantly. What went wrong?

A: This is a common issue that usually points to a suboptimal solvent system or procedural missteps. The principle of recrystallization relies on the slow, selective formation of crystals to exclude impurities from the lattice structure.[11]

Causality & Troubleshooting Steps:

  • Incorrect Solvent Choice: The ideal solvent should dissolve the compound completely at its boiling point and very poorly at low temperatures (e.g., 0-4°C).[13] If the compound is too soluble at low temperatures, recovery will be poor. If it's not soluble enough at high temperatures, you may use an excessive volume of solvent, which also leads to low recovery.

    • Action: Screen different solvent systems. Start with single solvents (e.g., ethanol, methanol, isopropanol, water) and then move to binary mixtures (e.g., ethanol/water, methanol/water). A good binary system involves a "soluble" solvent and an "anti-solvent."[2][14]

  • Cooling Rate Was Too Fast: Rapid cooling (e.g., plunging a hot flask directly into an ice bath) causes the compound to crash out of solution, trapping impurities within the rapidly formed, small crystals.[15]

    • Action: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated if necessary. Once it has reached room temperature and crystal formation has ceased, then place it in an ice bath to maximize recovery.[11]

  • Impurity Co-crystallization: If an impurity has a very similar structure and solubility profile (e.g., an isomer), it may co-crystallize with your product, limiting the effectiveness of recrystallization.

    • Action: If HPLC shows a persistent, closely-related impurity, a secondary purification method like column chromatography may be necessary.

  • Inadequate Washing: The surfaces of your purified crystals are coated with the mother liquor, which is rich in impurities.

    • Action: After filtration, wash the crystals on the filter with a small amount of ice-cold fresh solvent.[15] Using warm solvent will dissolve some of your product, reducing the yield.

Workflow for Selecting a Purification Strategy

The following diagram outlines a decision-making process for purifying crude 5-Bromo-2-isopropoxybenzoic acid based on an initial analytical assessment.

Purification_Workflow Start Crude Material (5-Bromo-2-isopropoxybenzoic acid) Analysis Analyze by HPLC & ¹H NMR Start->Analysis Decision1 Purity > 95%? Minor Non-polar Impurities? Analysis->Decision1 Decision2 Major Isomeric Impurities? Decision1->Decision2 No Recrystallization Single Solvent or Binary Recrystallization Decision1->Recrystallization  Yes Decision3 Major Polar/Ionic Impurities? Decision2->Decision3 No Chromatography Silica Gel Column Chromatography Decision2->Chromatography  Yes Extraction Acid-Base Extraction Decision3->Extraction  Yes FinalAnalysis Final Purity Analysis (HPLC, NMR, Melting Point) Recrystallization->FinalAnalysis Chromatography->FinalAnalysis Extraction->Recrystallization Follow with Recrystallization for final polishing End Pharmaceutical Grade Material (Purity > 99.5%) FinalAnalysis->End

Caption: Decision tree for selecting a purification method.

Issue 2: Isomeric impurities persist after multiple recrystallization attempts.

Q: My ¹H NMR and HPLC results consistently show an isomeric impurity at 1-5% that I cannot remove by recrystallization. How can I remove it?

A: Isomers often have very similar physical properties, making separation by recrystallization difficult. In this case, preparative column chromatography is the preferred method. The subtle differences in polarity between the isomers can be exploited for separation on a solid stationary phase like silica gel.

Expertise-Driven Insights:

The polarity difference between, for example, 5-bromo-2-isopropoxybenzoic acid and a potential 4-bromo isomer is small but often sufficient for separation. The key is to use a low-polarity mobile phase and gradually increase the polarity to elute the compounds. Thin-Layer Chromatography (TLC) is an invaluable tool for developing the optimal mobile phase before committing to a large-scale column.[16][17]

Parameter Recommendation for Isomer Separation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice for separating moderately polar compounds.
Mobile Phase (Eluent) Hexanes/Ethyl Acetate with 0.5-1% Acetic AcidStart with a low ratio of ethyl acetate (e.g., 9:1 Hex/EtOAc) and gradually increase. The acetic acid suppresses the deprotonation of the carboxylic acid on the silica surface, reducing peak tailing and improving resolution.
Monitoring TLC with UV visualization (254 nm)Allows for rapid testing of different solvent systems to find one that gives good separation (ΔRf > 0.2) between the product and the impurity.[18]

Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization of 5-Bromo-2-isopropoxybenzoic Acid

This protocol uses a methanol/water binary solvent system, which is effective for many substituted benzoic acids.[2][14]

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 5-Bromo-2-isopropoxybenzoic acid. Add the minimum amount of hot methanol required to just dissolve the solid at a gentle boil.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat to boiling for 5-10 minutes.[13]

  • Hot Filtration (if carbon was used): Pre-heat a funnel and a clean receiving flask. Filter the hot solution quickly through a fluted filter paper to remove the carbon or any insoluble impurities.[10]

  • Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution just begins to turn cloudy (the saturation point). Add a drop or two of hot methanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Avoid disturbing the flask during this period to promote the growth of large crystals.[15]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small portion of ice-cold methanol/water (e.g., 20:80 v/v).[11]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Verification: Determine the yield and assess the purity by HPLC and melting point analysis.

Protocol 2: Purity Assessment by HPLC

This method provides a baseline for analyzing 5-Bromo-2-isopropoxybenzoic acid and its common impurities.

HPLC Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[8]
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient Start at 50% B, ramp to 95% B over 15 min, hold for 5 min, return to 50% B.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Sample Preparation Dissolve ~1 mg of sample in 1 mL of Acetonitrile/Water (50:50).
Recrystallization Troubleshooting Flowchart

Sources

Troubleshooting

stability studies of 5-Bromo-2-isopropoxybenzoic acid under different conditions

Welcome to the technical support center for 5-Bromo-2-isopropoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-isopropoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound. Understanding the stability of an active pharmaceutical ingredient (API) is critical for ensuring its quality, efficacy, and safety. This [1][2]resource will address common challenges and questions that may arise during your experimental work.

Introduction to 5-Bromo-2-isopropoxybenzoic acid and its Stability

5-Bromo-2-isopropoxybenzoic acid is an organic compound with the molecular formula C10H11BrO3. It is[3] characterized by a benzoic acid core substituted with a bromine atom and an isopropoxy group. The p[3]resence of a carboxylic acid functional group, a bulky isopropoxy group, and a bromine atom on the aromatic ring influences its physicochemical properties, including its solubility and stability.

Stab[3]ility testing is a crucial component of pharmaceutical development, providing critical information about how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. These[1][2][4] studies are essential for determining appropriate storage conditions, retest periods, and shelf life.

[2][5]2. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues you might encounter during your stability studies of 5-Bromo-2-isopropoxybenzoic acid.

Q1: I'm observing a change in the physical appearance (e.g., color change, clumping) of my 5-Bromo-2-isopropoxybenzoic acid sample during storage. What could be the cause?

A1: Changes in the physical appearance of a solid API can be indicative of underlying chemical or physical instability.

  • Chemical Degradation: Exposure to light, heat, or humidity can initiate degradation reactions. For instance, photostability is a critical parameter to evaluate, as light exposure can induce chemical changes leading to degradation products that may be inactive or even harmful.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have varying stability. A change in appearance could signify a transition from a less stable to a more stable polymorph, which could also impact solubility and bioavailability.

Troubleshooting Steps:

  • Review Storage Conditions: Ensure the sample is stored in a well-sealed container, protected from light, and at the recommended temperature and humidity.

  • Characterization: Use techniques like Differential Scanning Calorimetry (DSC) to check for changes in melting point or polymorphic transitions. Powder X-Ray Diffraction (PXRD) can confirm the crystalline form.

  • Forced Degradation Studies: To pinpoint the cause, conduct forced degradation studies under various stress conditions (light, heat, humidity) to see which factor induces the observed change.

Q2[2][7]: My quantitative analysis (e.g., HPLC) shows a decrease in the purity of 5-Bromo-2-isopropoxybenzoic acid over time, with the appearance of new peaks. What are the likely degradation pathways?

A2: The appearance of new peaks in your chromatogram is a clear sign of chemical degradation. For a substituted benzoic acid derivative like 5-Bromo-2-isopropoxybenzoic acid, several degradation pathways are plausible:

  • Hydrolysis: The isopropoxy group, being an ether linkage, could potentially undergo hydrolysis under acidic or basic conditions, although this is generally less likely than ester hydrolysis. More [1]significantly, the overall stability of the molecule can be affected by pH.

  • [2]Oxidation: The aromatic ring and the isopropoxy group can be susceptible to oxidation. Oxida[8][9]tive degradation can be initiated by exposure to air (oxygen), peroxide impurities in excipients, or certain metal ions.

  • [7][10]Photodegradation: Aromatic compounds, especially those with halogen substituents, can be sensitive to light. UV or[5][6][11] visible light can provide the energy to initiate photochemical reactions, leading to the formation of degradants.

  • Thermal Degradation: At elevated temperatures, benzoic acid and its derivatives can undergo decarboxylation, where the carboxylic acid group is lost as carbon dioxide. Studi[12][13][14]es on benzoic acid derivatives have shown that degradation increases with rising temperature.

Tr[12][13]oubleshooting and Investigative Steps:

  • Peak Identification: The first step is to identify the degradation products. Mass spectrometry (MS) coupled with HPLC (LC-MS) is a powerful tool for this purpose.

  • [15]Forced Degradation Studies: A systematic forced degradation study is essential to understand the degradation pathways. By su[2][7][10]bjecting the compound to acidic, basic, oxidative, photolytic, and thermal stress, you can intentionally generate the degradation products and gain insight into the degradation mechanisms.

Q3[10]: I am designing a forced degradation study for 5-Bromo-2-isopropoxybenzoic acid. What conditions should I use?

A3: Forced degradation studies, also known as stress testing, are a cornerstone of stability assessment. The g[7][16]oal is to achieve 5-20% degradation of the drug substance to ensure that the analytical methods are stability-indicating and to elucidate potential degradation pathways. Here [4]are recommended starting conditions based on ICH guidelines:

St[17]ress ConditionRecommended Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HCl or H2SO4; Room temperature to elevated temperature (e.g., 60-80°C)Hyd[7][10]rolysis of the isopropoxy group (less likely), other acid-catalyzed reactions.
Base Hydrolysis 0.1 M to 1 M NaOH or KOH; Room temperature to elevated temperature (e.g., 60-80°C)Hyd[7][10]rolysis of the isopropoxy group, potential for other base-catalyzed reactions.
Oxidation 3-30% Hydrogen Peroxide (H2O2); Room temperatureOxi[7]dation of the aromatic ring or the isopropoxy group.
Photostability Exposure to a combination of visible and UV light. A total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter is recommended. A dar[18]k control should be used.Pho[11]tochemical reactions, potentially leading to dehalogenation or other rearrangements.
Thermal Degradation Dry heat at elevated temperatures (e.g., 60-80°C or higher). The t[7]emperature should be higher than that used for accelerated stability testing.Dec[10]arboxylation, other thermally induced reactions.

Important Considerations:

  • Solubility: 5-Bromo-2-isopropoxybenzoic acid is sparingly soluble in water. Co-so[3]lvents like acetonitrile or methanol may be necessary to ensure the drug is fully dissolved during stress testing.

  • [17]Extent of Degradation: The goal is to achieve meaningful degradation without completely destroying the molecule. If no degradation is observed under initial conditions, the stress level (temperature, reagent concentration, exposure time) can be increased.

[5]3. Experimental Protocols and Methodologies

3.1. Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on 5-Bromo-2-isopropoxybenzoic acid.

Objective: To investigate the intrinsic stability of 5-Bromo-2-isopropoxybenzoic acid under various stress conditions and to generate potential degradation products for analytical method validation.

Materials:

  • 5-Bromo-2-isopropoxybenzoic acid

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2, 30%)

  • Calibrated photostability chamber

  • Calibrated oven

  • pH meter

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector and a suitable C18 column

Procedure:

  • Sample Preparation: Prepare a stock solution of 5-Bromo-2-isopropoxybenzoic acid in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To a known volume of the stock solution, add an equal volume of 1 M HCl. Keep the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with 1 M NaOH, and dilute to the final concentration with the mobile phase.

    • Base Hydrolysis: To a known volume of the stock solution, add an equal volume of 1 M NaOH. Keep the solution at 60°C for a specified time. At each time point, withdraw an aliquot, neutralize it with 1 M HCl, and dilute to the final concentration.

    • Oxidative Degradation: To a known volume of the stock solution, add an equal volume of 30% H2O2. Keep the solution at room temperature for a specified time. At each time point, withdraw an aliquot and dilute to the final concentration.

    • Photolytic Degradation: Expose the solid powder and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/square meter. A sam[18]ple protected from light (e.g., wrapped in aluminum foil) should be used as a dark control. *[11] Thermal Degradation: Expose the solid powder to dry heat at 80°C in an oven for a specified time. At each time point, withdraw a sample, allow it to cool, and prepare a solution of known concentration.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

3.2. Diagram of Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API 5-Bromo-2-isopropoxybenzoic acid Stock Prepare Stock Solution (e.g., 1 mg/mL) API->Stock Acid Acid Hydrolysis (HCl, heat) Stock->Acid Base Base Hydrolysis (NaOH, heat) Stock->Base Oxidation Oxidation (H2O2, RT) Stock->Oxidation Photo Photolytic (Light Exposure) Stock->Photo Thermal Thermal (Dry Heat) Stock->Thermal HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC Data Data Evaluation (Purity, Degradants) HPLC->Data caption Forced Degradation Workflow

Caption: A workflow diagram illustrating the key stages of a forced degradation study.

Potential Degradation Pathways

Based on the chemical structure of 5-Bromo-2-isopropoxybenzoic acid and known degradation mechanisms of similar compounds, the following pathways are plausible.

Degradation_Pathways cluster_degradation Potential Degradation Products Parent 5-Bromo-2-isopropoxybenzoic acid C10H11BrO3 Decarboxylation 1-Bromo-4-isopropoxybenzene C9H11BrO Parent->Decarboxylation Thermal Stress (Decarboxylation) Hydrolysis 5-Bromo-2-hydroxybenzoic acid C7H5BrO3 Parent->Hydrolysis Acid/Base Hydrolysis Oxidation_Product Oxidized Derivatives e.g., Hydroxylated species Parent->Oxidation_Product Oxidative Stress caption Potential Degradation Pathways

Caption: Plausible degradation pathways for 5-Bromo-2-isopropoxybenzoic acid.

Data Summary and Interpretation

The results from your stability studies should be summarized in a clear and concise manner. A table is an effective way to present the data.

Table 1: Example Stability Data for 5-Bromo-2-isopropoxybenzoic acid under Forced Degradation

Stress ConditionTime (hours)Assay of 5-Bromo-2-isopropoxybenzoic acid (%)Major Degradant 1 (%)Major Degradant 2 (%)Total Impurities (%)Mass Balance (%)
Control 2499.8NDND0.2100.0
Acid Hydrolysis (1M HCl, 60°C) 2492.55.1ND7.599.9
Base Hydrolysis (1M NaOH, 60°C) 2488.28.91.511.8100.1
Oxidation (30% H2O2, RT) 2495.1ND3.74.9100.0
Thermal (80°C, solid) 2498.70.8ND1.3100.0
Photolytic (ICH Q1B) -97.41.20.52.6100.0
ND = Not Detected

Interpretation of Results:

  • Mass Balance: The mass balance should be close to 100%, indicating that all degradation products are being detected by the analytical method.

  • Significant Degradation: In this example, the compound shows the most significant degradation under basic conditions, followed by acidic and oxidative stress. It is relatively stable to thermal stress.

  • Degradation Profile: The profile of degradation products can vary with the stress condition, providing clues about the different degradation pathways.

Concluding Remarks

A thorough understanding of the stability of 5-Bromo-2-isopropoxybenzoic acid is paramount for its successful development as a pharmaceutical ingredient. This guide provides a framework for approaching stability studies, from troubleshooting common issues to designing and executing forced degradation experiments. By systematically investigating the stability of this compound, you can ensure the development of a safe, effective, and high-quality drug product.

References

  • API Hydrolytic Stability Testing. (2026, January 9). Vertex AI Search.
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  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021, December 13).
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  • ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025, May 1). Vertex AI Search.
  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998, January 1). European Medicines Agency.
  • Buy 5-Bromo-2-isopropoxybenzoic acid | 62176-16-3. (n.d.). Smolecule.
  • Degradation of Benzoic Acid and its Derivatives in Subcritical Water. (2025, August 7).
  • Oxidation of Aromatic Compounds. (2024, March 24). Chemistry LibreTexts.
  • Studies on the Thermal Decomposition of Benzoic Acid and its Deriv
  • Oxidative degradation of aromatic hydrocarbons by microorganisms. IV. Incorporation of oxygen-18 into benzene by Pseudomonas putida. (n.d.).
  • 8.8 Oxidation and Reduction of Aromatic Compounds. (n.d.). Fundamentals of Organic Chemistry.
  • Oxidative degradation of aromatic hydrocarbons by microorganisms. II. Metabolism of halogenated aromatic hydrocarbons. (n.d.).
  • API Stability. (n.d.).
  • Oxidative degradation of aromatic hydrocarbons by microorganisms. II.
  • A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. (2025, August 5).
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Millennium Pharmaceuticals.
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • The thermal decomposition of benzoic acid. (2025, August 6).
  • ASTM D2619 (Hydrolytic Stability). (2024, April 5). SPL.
  • Forced Degradation Studies. (2016, December 14). SciSpace.
  • Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method)1. (n.d.).
  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014, April 15).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
  • ASTM D2619-21 - Standard Test Method for Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method). (n.d.).
  • Analytical Techniques In Stability Testing. (2025, March 24).
  • Stability indicating study by using different analytical techniques. (n.d.). IJSDR.
  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. (2022, August 22).
  • Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the... (n.d.).
  • Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. (n.d.). Asian Journal of Pharmaceutical Analysis.
  • Stability Determination of 3-bromo-2-hydroxy-N-(3,4-dimethyl-5-isoxazolyl)
  • 5-Bromo-2-chlorobenzoic acid | 21739-92-4. (2025, December 22). ChemicalBook.
  • Benzoic acid, 5-bromo-2-hydroxy-. (n.d.). NIST WebBook.
  • 3-Bromo-5-isopropylbenzoic acid 112930-39-9 wiki. (n.d.). Guidechem.
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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to 5-Bromo-2-isopropoxybenzoic Acid and its Halogenated Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the selection of a starting material or intermediate is a critical decision that profo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the selection of a starting material or intermediate is a critical decision that profoundly influences the trajectory of a research and development program. Halogenated benzoic acid derivatives are a cornerstone of synthetic chemistry, offering a versatile scaffold for the construction of complex molecular architectures. Among these, 5-Bromo-2-isopropoxybenzoic acid has emerged as a key building block, particularly in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs revolutionizing the treatment of type 2 diabetes.[1]

This guide provides an in-depth, objective comparison of 5-Bromo-2-isopropoxybenzoic acid with its corresponding chloro, fluoro, and iodo analogs. As a Senior Application Scientist, my aim is to move beyond a simple cataloging of properties and instead offer a nuanced analysis grounded in experimental data and established chemical principles. We will explore how the choice of the halogen atom impacts physicochemical properties, synthetic accessibility, and, ultimately, performance in key applications.

The Halogen Effect: A Comparative Analysis of Physicochemical Properties

The identity of the halogen atom at the 5-position of the 2-isopropoxybenzoic acid scaffold imparts subtle yet significant changes to the molecule's electronic and steric character. These modifications, in turn, influence properties such as acidity, lipophilicity, and reactivity.

Property5-Fluoro-2-isopropoxybenzoic acid5-Chloro-2-isopropoxybenzoic acid5-Bromo-2-isopropoxybenzoic acid5-Iodo-2-isopropoxybenzoic acid
Molecular Formula C₁₀H₁₁FO₃C₁₀H₁₁ClO₃C₁₀H₁₁BrO₃C₁₀H₁₁IO₃
Molecular Weight ( g/mol ) 198.19214.64259.10[1]306.10
pKa (estimated) ~3.0~2.9~2.8~2.8
Calculated LogP 2.52.93.13.4
Appearance White to off-white solidWhite to off-white solidWhite to off-white solid[1]White to off-white solid

Causality Behind the Trends:

  • Acidity (pKa): The acidity of the carboxylic acid is influenced by the electron-withdrawing inductive effect of the halogen. While fluorine is the most electronegative, the larger halogens (bromine and iodine) have a more pronounced acid-strengthening effect in some substituted benzoic acids due to a combination of inductive and steric factors that can influence the planarity of the carboxyl group.[2] The isopropoxy group at the 2-position has an electron-donating effect, which slightly decreases the acidity compared to the corresponding salicylic acids.[2]

  • Lipophilicity (LogP): The lipophilicity, a key parameter in drug design influencing membrane permeability and bioavailability, increases with the size and polarizability of the halogen atom. Consequently, the iodo-derivative is the most lipophilic, while the fluoro-derivative is the least.

Synthetic Accessibility: A Tale of Two Halogenation Strategies

The synthesis of these halogenated benzoic acids typically involves two primary strategies: halogenation of a pre-formed benzoic acid or construction of the benzoic acid from a halogenated precursor. The choice of method often depends on the availability of starting materials and the desired regioselectivity.

Workflow A: Electrophilic Halogenation of 2-isopropoxybenzoic acid

This is a common and direct approach. The isopropoxy group is an ortho-, para-director, making the 5-position susceptible to electrophilic attack.

start 2-isopropoxybenzoic acid product 5-Halo-2-isopropoxybenzoic acid start->product Electrophilic Aromatic Substitution reagent Halogenating Agent (e.g., NBS, NCS, I₂, F-TEDA) reagent->product start 4-Halophenol step1 Isopropylation (e.g., 2-bromopropane, base) start->step1 intermediate 1-Halo-4-isopropoxybenzene step1->intermediate step2 Carboxylation (e.g., Grignard formation then CO₂ quench) intermediate->step2 product 5-Halo-2-isopropoxybenzoic acid step2->product

Sources

Comparative

A Comparative Guide to SGLT2 Inhibitors: The Influence of Synthetic Precursors on Performance

Introduction: From Apple Bark to blockbuster Drugs The development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors represents a paradigm shift in the management of type 2 diabetes mellitus (T2DM). These agents, know...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Apple Bark to blockbuster Drugs

The development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors represents a paradigm shift in the management of type 2 diabetes mellitus (T2DM). These agents, known as gliflozins, offer a unique insulin-independent mechanism by promoting urinary glucose excretion through the inhibition of glucose reabsorption in the kidneys.[1] The journey from the initial discovery of a natural glucose-lowering compound to the highly selective and potent drugs on the market today is a compelling story of medicinal chemistry, where the choice of the starting material—the precursor—has been the single most critical factor dictating the ultimate success and performance of the final molecule.

This guide provides an in-depth comparison of SGLT2 inhibitors synthesized from different foundational precursors. We will explore the pivotal transition from natural O-glucosides to synthetic C-glucosides, dissect the synthetic strategies that enabled this leap, and analyze how these origins directly influence the pharmacological profiles of leading SGLT2 inhibitors.

The Natural Blueprint: Phlorizin, the O-Glucoside Precursor

The story of SGLT2 inhibition begins with phlorizin, a natural dihydrochalcone O-glucoside isolated from the bark of apple trees in 1835.[2][3][4] Phlorizin was the first compound identified to inhibit SGLTs and induce glycosuria, demonstrating the therapeutic potential of this mechanism.[5][6] However, as a drug candidate, phlorizin possesses several fundamental flaws directly attributable to its O-glycosidic linkage:

  • Metabolic Instability: The oxygen-carbon bond of the O-glucoside is readily hydrolyzed by β-glucosidase enzymes in the small intestine.[7] This enzymatic cleavage results in poor oral bioavailability and a short half-life, rendering it unsuitable for oral administration.[8]

  • Lack of Selectivity: Phlorizin is a non-selective inhibitor of both SGLT1 and SGLT2.[8] Since SGLT1 is highly expressed in the gastrointestinal tract, its inhibition leads to significant side effects like diarrhea and dehydration.[8]

  • Off-Target Effects: The aglycone metabolite of phlorizin, phloretin, is a potent inhibitor of ubiquitous glucose transporters (GLUTs), which can interfere with glucose uptake in various tissues throughout the body.[8]

These limitations made it clear that while the pharmacophore was promising, a new molecular scaffold was needed. The primary objective became the replacement of the unstable O-glycosidic bond with a robust, non-hydrolyzable linkage.

The Synthetic Revolution: C-Glucosides from D-Glucono-1,5-lactone

The breakthrough in the field was the design and synthesis of C-aryl glucosides, where the anomeric oxygen is replaced by a carbon atom.[4][7] This C-C bond is resistant to enzymatic cleavage, which dramatically enhances metabolic stability and oral bioavailability.[9] This innovation shifted the entire synthetic strategy away from modifying a natural precursor to building the molecule from the ground up, using simple, commercially available sugar derivatives as starting materials.

The most pivotal and widely adopted precursor for the synthesis of modern SGLT2 inhibitors is D-glucono-1,5-lactone (also known as D-glucono-delta-lactone).[10][11] This cyclic ester of gluconic acid provides the core glucose-like scaffold.

Why D-Glucono-1,5-lactone is the Precursor of Choice
  • Availability and Cost: It is an inexpensive, commercially available starting material produced by the oxidation of glucose.[12]

  • Reactive Handle: The lactone carbonyl group provides a key electrophilic site for the crucial C-C bond-forming reaction with an aryl nucleophile.

  • Stereochemical Foundation: It retains the essential stereochemistry of the glucose moiety, which is critical for binding to the SGLT2 transporter.

The general synthetic approach involves two key stages: formation of the C-aryl glucoside core and subsequent reduction to establish the final β-anomeric stereochemistry.

G cluster_0 General C-Glucoside Synthesis A D-Glucono-1,5-lactone B Protection (e.g., Silylation) A->B C Protected Gluconolactone (e.g., CAS 32384-65-9) B->C E C-C Bond Formation (Addition Reaction) C->E D Aryl Organometallic Reagent (Ar-Li or Ar-MgBr) D->E F Hemiketal Intermediate E->F G Stereoselective Reduction & Deprotection F->G H Final C-Aryl Glucoside (SGLT2 Inhibitor) G->H

Caption: General synthetic workflow for C-glucoside SGLT2 inhibitors.

A critical step in this process is the protection of the four free hydroxyl groups on the gluconolactone.[13] These groups are highly reactive and would otherwise interfere with the C-C bond formation. This is typically achieved by reacting D-glucono-1,5-lactone with a silylating agent like trimethylsilyl chloride (TMSCl) to form 2,3,4,6-Tetrakis-O-trimethylsilyl-D-gluconolactone (CAS 32384-65-9), a key intermediate that ensures the subsequent reaction occurs specifically at the lactone carbonyl.[13][14]

Comparative Performance: A Tale of Different Aglycones

While most modern SGLT2 inhibitors share a common synthetic origin from D-glucono-1,5-lactone, their performance differences arise from the structure of the attached diarylmethane aglycone. The synthesis of this aglycone portion, often via Friedel-Crafts acylation followed by reduction, is another critical aspect of the overall process.[15] The variations in the aryl rings directly influence the inhibitor's potency and selectivity for SGLT2 over SGLT1.

The table below summarizes key performance data for several leading SGLT2 inhibitors, all of which are synthesized as C-glucosides. The selectivity ratio, a critical parameter, is calculated by dividing the IC₅₀ for SGLT1 by the IC₅₀ for SGLT2. A higher ratio indicates greater selectivity for the target transporter, minimizing potential off-target effects.

SGLT2 Inhibitor Precursor Scaffold SGLT2 IC₅₀ (nM) SGLT1 IC₅₀ (nM) Selectivity Ratio (SGLT1/SGLT2) Key Structural Feature
Dapagliflozin C-Aryl Glucoside1.1[16]1390[16]>1200-fold[17]Chloro- and ethoxy-substituted diphenylmethane
Canagliflozin C-Aryl Glucoside2.2[16]910[16]~400-fold[17]Fluoro-substituted phenyl and a thiophene ring
Empagliflozin C-Aryl Glucoside~1-3[17]>3000[17]>2700-fold[16][17]Tetrahydrofuran ring on the aglycone
Ertugliflozin C-Aryl Glucoside0.877[16]1960[16]>2200-fold[17]Dioxa-bicyclo-octane bridged ketal system
Phlorizin O-Aryl Glucoside~300~20~0.07-foldDihydrochalcone

Note: IC₅₀ values can vary slightly between different studies and experimental conditions. The data presented here are compiled from multiple reputable sources for a comparative overview.[7][16][17]

As the data clearly shows, the move to synthetic C-glucoside precursors has enabled the development of inhibitors with nanomolar potency and, crucially, high selectivity for SGLT2 over SGLT1. Empagliflozin and Ertugliflozin, for instance, exhibit over 2000-fold selectivity, a direct result of the fine-tuning of the aglycone structure made possible by a flexible synthetic route starting from D-glucono-1,5-lactone.[16] This high selectivity is key to minimizing the gastrointestinal side effects associated with SGLT1 inhibition.

Experimental Protocols

The following protocols are generalized representations of key steps in the synthesis of a C-aryl glucoside SGLT2 inhibitor, based on common methodologies reported in the literature.[10][15]

Protocol 1: Protection of D-Glucono-1,5-lactone

Objective: To protect the hydroxyl groups of D-glucono-1,5-lactone via silylation to prevent side reactions.

Methodology:

  • Suspend D-glucono-1,5-lactone (1.0 eq) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (N₂ or Ar).

  • Add N-methylmorpholine (6.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.045 eq).

  • Cool the stirred mixture to 0-5 °C in an ice bath.

  • Slowly add trimethylsilyl chloride (TMSCl, ~5.0 eq) dropwise, maintaining the temperature below 15 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1.5-2 hours until completion (monitored by TLC or HPLC).

  • Add an aliphatic hydrocarbon solvent (e.g., n-heptane) to precipitate the morpholine hydrochloride salt.

  • Filter the mixture to remove the salt, and concentrate the filtrate under reduced pressure to yield the crude 2,3,4,6-Tetrakis-O-trimethylsilyl-D-gluconolactone, which can often be used in the next step without further purification.

Protocol 2: C-C Bond Formation and Stereoselective Reduction

Objective: To couple the protected gluconolactone with the aryl moiety and subsequently reduce the hemiketal to form the final β-C-glucoside.

G cluster_1 Key Synthetic Transformations A Aryl Halide (Ar-Br) B 1. n-BuLi, THF, -78°C (Lithiation) A->B C Aryllithium (Ar-Li) B->C E 2. Add Lactone (Addition) C->E D Protected Gluconolactone F Hemiketal Intermediate E->F G 3. Et3SiH, BF3·OEt2 (Reduction) F->G H Protected C-Glucoside G->H I 4. Deprotection (e.g., Acidic Methanol) H->I J Final SGLT2 Inhibitor I->J

Caption: Key reactions in the synthesis of a C-glucoside SGLT2 inhibitor.

Methodology:

  • Dissolve the aryl bromide precursor (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add n-butyllithium (n-BuLi, ~1.1 eq) to form the aryllithium reagent. Stir for 30-60 minutes at -78 °C.

  • In a separate flask, dissolve the protected gluconolactone from Protocol 1 (~1.2 eq) in anhydrous THF and cool to -78 °C.

  • Slowly transfer the aryllithium solution to the protected gluconolactone solution via cannula. Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction by adding a solution of methanesulfonic acid in methanol. This step also initiates the removal of the silyl protecting groups and forms a methyl glycoside intermediate.

  • After workup and isolation, dissolve the intermediate in a suitable solvent like dichloromethane (DCM) or acetonitrile.

  • Cool the solution to -40 to -20 °C and add a reducing agent, typically triethylsilane (Et₃SiH, ~2.0 eq), followed by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂, ~2.0 eq).

  • Stir the reaction until the reduction is complete, then quench carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, purify by column chromatography or recrystallization to yield the final, highly pure SGLT2 inhibitor.

Conclusion

The evolution of SGLT2 inhibitors is a clear testament to the power of synthetic chemistry in overcoming the limitations of natural products. The strategic shift from the natural O-glucoside precursor, phlorizin, to the de novo synthesis of C-glucosides from D-glucono-1,5-lactone was the critical step that unlocked the therapeutic potential of this drug class. This approach provided a stable molecular scaffold and, more importantly, the synthetic flexibility to systematically modify the aglycone portion. This fine-tuning has led to the development of drugs with exceptional potency and, critically, high selectivity for SGLT2. For researchers in drug development, this journey underscores a core principle: the selection of a robust and versatile precursor is not merely the first step in a synthesis, but the foundational decision that dictates the performance, safety, and ultimate clinical success of the final pharmaceutical agent.

References

  • Song, P., et al. (2010). Synthesis and SAR of Thiazolylmethylphenyl Glucoside as Novel C-Aryl Glucoside SGLT2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Murakata, M. (2023). strategy for the synthesis of c-aryl glucosides as sodium glucose cotransporter 2 inhibitors. HETEROCYCLES. Available at: [Link]

  • Scheen, A. J. (2021). [From the discovery of phlorizin (a Belgian story) to SGLT2 inhibitors]. Revue Medicale de Liege. Available at: [Link]

  • Scheen, A. J. (2021). From the discovery of phlorizin (a Belgian story) to SGLT2 inhibitors. ResearchGate. Available at: [Link]

  • Gorboulev, V., et al. (2017). Natural Products as Lead Compounds for Sodium Glucose Cotransporter (SGLT) Inhibitors. Current Medicinal Chemistry. Available at: [Link]

  • Kim, Y., et al. (2010). Synthesis and SAR of Thiazolylmethylphenyl Glucoside as Novel C-Aryl Glucoside SGLT2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wikipedia. SGLT2 inhibitor. Wikipedia. Available at: [Link]

  • Bae, J., et al. (2016). Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitors from Natural Products: Discovery of Next-Generation Antihyperglycemic Agents. Molecules. Available at: [Link]

  • Hu, B., et al. (2019). Facile and green synthesis of dapagliflozin. ResearchGate. Available at: [Link]

  • Kim, Y. (2011). Synthesis and SAR of Thiazolylmethylphenyl Glucoside as Novel C-Aryl Glucoside SGLT2 Inhibitors. ResearchGate. Available at: [Link]

  • Caring Sunshine. (n.d.). Relationship: Kidneys and Phlorizin. Caring Sunshine. Available at: [Link]

  • Google Patents. (n.d.). Methods of producing c-aryl glucoside sglt2 inhibitors. Google Patents.
  • Aguillón, A. R., et al. (2018). Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development. Available at: [Link]

  • Parizad, M. P., et al. (2022). Synthetic route for dapagliflozin synthesis reported from literature. ResearchGate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of SGLT2 Inhibitors: The Role of Key Intermediates. Pharmaffiliates. Available at: [Link]

  • Semantic Scholar. (n.d.). Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. Semantic Scholar. Available at: [Link]

  • LPU. (2024). DESIGN, SYNTHESIS AND EVALUATION OF SGLT-2 INHIBITORS. LPU. Available at: [Link]

  • Ellsworth, B. A., et al. (2012). A Practical Stereoselective Synthesis and Novel Cocrystallizations of an Amphiphatic SGLT-2 Inhibitor. Semantic Scholar. Available at: [Link]

  • ResearchGate. (2018). Synthetic Strategies toward SGLT2 Inhibitors | Request PDF. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2025). Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity. RSC Advances. Available at: [Link]

  • ACS Publications. (2018). Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development. Available at: [Link]

  • Grembeka, J., et al. (2023). Breaking boundaries in diabetic nephropathy treatment: design and synthesis of novel steroidal SGLT2 inhibitors. PubMed Central. Available at: [Link]

  • Google Patents. (n.d.). Method for synthesizing medicament for treating diabetes by using D-gluconic acid-delta-lactone. Google Patents.
  • Al-Jobori, H., et al. (2022). Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus. PubMed Central. Available at: [Link]

  • Sharma, M., et al. (2024). Synthetic Approaches to Gliflozins: A Comprehensive Overview. Thieme. Available at: [Link]

  • Stoica, R. A., et al. (2023). SGLT2 Inhibitors: From Structure–Effect Relationship to Pharmacological Response. PubMed Central. Available at: [Link]

  • Seki, M., et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. Molecules. Available at: [Link]

  • Vallianou, N. G., et al. (2021). SGLT2 Inhibitors: A Review of Their Antidiabetic and Cardioprotective Effects. MDPI. Available at: [Link]

  • Heerspink, H. J. L., et al. (2020). Comparison of key pharmacological differences between SGLT2 inhibitors. ResearchGate. Available at: [Link]

  • Scheen, A. J. (2013). Differentiating SGLT2 inhibitors in development for the treatment of type 2 diabetes mellitus. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). A process for the preparation of sglt2 inhibitors and intermediates thereof. Google Patents.

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Validation

A Comparative Guide to the Efficacy of SGLT2 Inhibitors Derived from Halogenated Benzoic Acid Scaffolds

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the efficacy of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, with a particular focus on the structural l...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the efficacy of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, with a particular focus on the structural lineage stemming from key halogenated benzoic acid intermediates. As Senior Application Scientists, our goal is to synthesize the technical data with practical, field-proven insights to support your research and development endeavors. We will delve into the mechanism of action, structure-activity relationships (SAR), comparative preclinical and clinical data, and detailed experimental protocols for evaluating the efficacy of this important class of therapeutics.

The Pivotal Role of Halogenated Benzoic Acid Intermediates in SGLT2 Inhibitor Synthesis

The discovery of Phlorizin, a natural O-aryl glucoside, as a non-selective inhibitor of SGLT1 and SGLT2, laid the groundwork for the development of modern SGLT2 inhibitors.[1][2] However, its instability in the gastrointestinal tract rendered it unsuitable for oral administration.[3] This led to the innovation of C-aryl glucosides, which are more stable and form the backbone of currently approved SGLT2 inhibitors.[3]

A critical starting material in the synthesis of several potent C-aryl glucoside SGLT2 inhibitors is 5-bromo-2-chlorobenzoic acid .[1][4] This halogenated benzoic acid derivative serves as a key building block for constructing the diarylmethylene moiety that is crucial for the pharmacophore of these drugs.[3] For instance, the synthesis of dapagliflozin , a widely prescribed SGLT2 inhibitor, utilizes 5-bromo-2-chlorobenzoic acid as a precursor.[1][5][6] The synthetic strategy generally involves the acylation of phenetole with 5-bromo-2-chlorobenzoyl chloride (derived from 5-bromo-2-chlorobenzoic acid) followed by reduction to form the diarylmethane core.[1] This core is then coupled with a protected glucose derivative to yield the final C-aryl glucoside.

The presence and positioning of halogen and alkoxy groups on the phenyl rings are critical for the potency and selectivity of SGLT2 inhibitors. While a direct synthetic lineage from 5-Bromo-2-isopropoxybenzoic acid to a marketed SGLT2 inhibitor is not prominently documented in publicly available literature, the structure-activity relationship (SAR) studies of this class of compounds provide valuable insights. For example, the chlorine atom in dapagliflozin is considered essential for its high potency.[7] The ethoxy group on the distal phenyl ring also plays a significant role in the molecule's interaction with the SGLT2 transporter.[8] Modifications of these alkoxy groups can influence the inhibitor's potency and selectivity.[9] Therefore, while 5-bromo-2-chlorobenzoic acid is a confirmed key intermediate, the exploration of other substitutions, such as an isopropoxy group, on the benzoic acid scaffold remains a pertinent area of research in the quest for novel SGLT2 inhibitors with potentially improved pharmacological profiles.

Mechanism of Action: Inducing Glucosuria for Glycemic Control

SGLT2 is a high-capacity, low-affinity glucose transporter located in the proximal convoluted tubule of the kidney, responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream.[10] In individuals with type 2 diabetes, the expression and activity of SGLT2 are often upregulated, contributing to the maintenance of hyperglycemia.[1]

SGLT2 inhibitors act by competitively blocking the binding of glucose to the SGLT2 transporter.[3] This inhibition of glucose reabsorption leads to the excretion of excess glucose in the urine (glucosuria), thereby lowering blood glucose levels in an insulin-independent manner.[11] This unique mechanism of action offers several therapeutic advantages, including a low risk of hypoglycemia, and it can be used in combination with other antidiabetic agents.[10]

SGLT2_Inhibition_Pathway cluster_lumen Renal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Glucose Glucose SGLT2_Transporter SGLT2 Transporter Glucose->SGLT2_Transporter Binds Urine Urine Glucose->Urine Excreted SGLT2_Inhibitor SGLT2 Inhibitor SGLT2_Inhibitor->SGLT2_Transporter Competitively Inhibits GLUT2 GLUT2 SGLT2_Transporter->GLUT2 Glucose Transport Reabsorbed_Glucose Reabsorbed Glucose GLUT2->Reabsorbed_Glucose Facilitated Diffusion

Caption: Mechanism of SGLT2 Inhibition in the Renal Proximal Tubule.

Comparative Efficacy of Leading SGLT2 Inhibitors

The efficacy of SGLT2 inhibitors has been extensively evaluated in preclinical and clinical studies. Here, we compare the performance of three leading SGLT2 inhibitors: dapagliflozin, canagliflozin, and empagliflozin.

Preclinical Efficacy

Preclinical studies in animal models of type 2 diabetes are crucial for establishing the initial efficacy and dose-response of SGLT2 inhibitors. The primary endpoint in these studies is typically the increase in urinary glucose excretion (UGE) and the subsequent reduction in blood glucose levels.

SGLT2 InhibitorAnimal ModelKey Preclinical FindingsReference
Dapagliflozin Zucker Diabetic Fatty (ZDF) ratsDose-dependent increase in UGE and reduction in fasting plasma glucose.[12]
Canagliflozin db/db miceSignificant reduction in blood glucose and HbA1c levels.[3]
Empagliflozin db/db micePotent induction of UGE and improvement in glycemic control.[3]
Clinical Efficacy

Large-scale clinical trials have confirmed the efficacy of SGLT2 inhibitors in patients with type 2 diabetes, demonstrating significant reductions in HbA1c, fasting plasma glucose, and body weight. Furthermore, these trials have revealed important cardiovascular and renal protective benefits.[13][14]

SGLT2 InhibitorKey Clinical Trial(s)HbA1c Reduction (vs. Placebo)Cardiovascular OutcomesRenal OutcomesReference
Dapagliflozin DECLARE-TIMI 58~0.6%Reduced risk of cardiovascular death or hospitalization for heart failure.Lower rates of new or worsening nephropathy.[10]
Canagliflozin CANVAS Program, CREDENCE~0.6-1.0%Reduced risk of major adverse cardiovascular events (MACE).Significant reduction in the risk of end-stage kidney disease, doubling of serum creatinine, or death from renal causes.[14]
Empagliflozin EMPA-REG OUTCOME~0.5-0.6%Significant reduction in the risk of MACE, cardiovascular death, and all-cause mortality.Slowed progression of kidney disease and lower rates of clinically relevant renal events.[14]

Experimental Protocols for Efficacy Evaluation

Accurate and reproducible methods for assessing the efficacy of SGLT2 inhibitors are paramount in drug discovery and development. Below are detailed protocols for key in vitro and in vivo assays.

In Vitro SGLT2 Inhibition Assay (Fluorescent Method)

This assay measures the inhibition of glucose uptake in a cell line endogenously expressing human SGLT2 using a fluorescent glucose analog.[15][16]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human SGLT2.

Materials:

  • Human kidney proximal tubule cell line (HK-2)

  • Cell culture medium and reagents

  • Sodium-containing and sodium-free buffer solutions

  • 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)

  • Test compounds and a reference SGLT2 inhibitor (e.g., dapagliflozin)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Cell Culture: Culture HK-2 cells in appropriate medium until they reach confluency in a 96-well plate.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

  • Assay Initiation: Wash the cells with sodium-free buffer to remove any residual glucose.

  • Incubation: Add the test compounds or reference inhibitor to the cells and incubate for a specified period (e.g., 15-30 minutes) at 37°C.

  • Glucose Uptake: Add 2-NBDG to the wells and incubate for an optimized duration (e.g., 30-60 minutes) at 37°C to allow for glucose uptake.

  • Assay Termination: Stop the uptake by washing the cells with ice-cold sodium-free buffer.

  • Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence using a microplate reader (excitation ~485 nm, emission ~535 nm).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor) and determine the IC50 value by fitting the data to a dose-response curve.

In_Vitro_Assay_Workflow A 1. Culture HK-2 cells in a 96-well plate B 2. Prepare serial dilutions of test compounds A->B C 3. Wash cells with sodium-free buffer B->C D 4. Incubate cells with test compounds C->D E 5. Add fluorescent glucose analog (2-NBDG) D->E F 6. Stop uptake by washing with cold buffer E->F G 7. Lyse cells and measure fluorescence F->G H 8. Calculate % inhibition and determine IC50 G->H

Caption: Workflow for the in vitro SGLT2 inhibition assay.

In Vivo Urinary Glucose Excretion (UGE) Assay in Mice

This in vivo assay directly measures the pharmacological effect of SGLT2 inhibitors by quantifying the amount of glucose excreted in the urine of treated animals.[17][18]

Objective: To evaluate the in vivo efficacy of test compounds by measuring their effect on urinary glucose excretion.

Materials:

  • Diabetic or normoglycemic mice (e.g., db/db or C57BL/6)

  • Metabolic cages for urine collection

  • Test compounds and vehicle control

  • Oral gavage needles

  • Glucose assay kit (e.g., glucose oxidase-based)

  • Spectrophotometer or automated clinical chemistry analyzer

Procedure:

  • Animal Acclimatization: Acclimate the mice to the metabolic cages for a few days before the experiment.

  • Baseline Measurement: Collect urine for a 24-hour period before treatment to establish baseline UGE.

  • Dosing: Administer the test compounds or vehicle control to the mice via oral gavage.

  • Urine Collection: Place the mice back into the metabolic cages and collect urine over a defined period (e.g., 24 hours).

  • Sample Processing: Measure the total volume of urine collected for each mouse. Centrifuge the urine samples to remove any debris.

  • Glucose Quantification: Determine the glucose concentration in the urine samples using a glucose assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the total amount of glucose excreted per mouse over the collection period (UGE = urine volume × urine glucose concentration). Compare the UGE of the treated groups to the vehicle control group to determine the efficacy of the test compounds.

In_Vivo_Assay_Workflow A 1. Acclimate mice to metabolic cages B 2. Collect baseline 24-hour urine A->B C 3. Administer test compound or vehicle via oral gavage B->C D 4. Collect urine for 24 hours post-dosing C->D E 5. Measure urine volume and process samples D->E F 6. Quantify urine glucose concentration E->F G 7. Calculate total urinary glucose excretion (UGE) F->G H 8. Compare UGE between treated and control groups G->H

Caption: Workflow for the in vivo urinary glucose excretion assay.

Conclusion

SGLT2 inhibitors derived from halogenated benzoic acid scaffolds, such as dapagliflozin, represent a major advancement in the treatment of type 2 diabetes. Their unique insulin-independent mechanism of action, coupled with proven glycemic control and significant cardiorenal benefits, has established them as a cornerstone of modern diabetes management. The structure-activity relationships of these C-aryl glucosides are finely tuned, with substitutions on the phenyl rings playing a critical role in their potency and selectivity. The detailed experimental protocols provided in this guide offer a robust framework for the evaluation of novel SGLT2 inhibitors, facilitating the discovery and development of the next generation of these important therapeutics.

References

  • Neacsu, A. M., et al. (2023). SGLT2 Inhibitors: From Structure–Effect Relationship to Pharmacological Response. International Journal of Molecular Sciences, 24(13), 10997.
  • Ohara, K., et al. (2023). A strategy for the synthesis of C-aryl glucosides as sodium glucose cotransporter 2 inhibitors. HETEROCYCLES, 106(11), 1780.
  • Wikipedia. (2024, January 12). SGLT2 inhibitor. Retrieved from [Link]

  • Wright, E. M., et al. (2016). SGLT2 Inhibitors: Physiology and Pharmacology. Kidney360, 1(1), 1-13.
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  • Xin, Y., et al. (2021). Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors. New Journal of Chemistry, 45(10), 4686-4701.
  • Meng, W., et al. (2008). Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 51(5), 1145-1149.
  • Lu, Y.-T., et al. (2018). A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells.
  • Lin, T.-S., et al. (2019). Structures of SGLT2 inhibitors. ResearchGate. Retrieved from [Link]

  • Lu, Y.-T., et al. (2018). A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2014). The design and synthesis of novel SGLT2 inhibitors: C-glycosides with benzyltriazolopyridinone and phenylhydantoin as the aglycone moieties. Bioorganic & Medicinal Chemistry, 22(13), 3463-3475.
  • SOLVO Biotechnology. (n.d.). SGLT2 transporter, SGLT2 uptake assay. Retrieved from [Link]

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  • Ohtake, Y., et al. (2012). C-Aryl 5a-carba-β-d-glucopyranosides as Novel Sodium Glucose Cotransporter 2 (SGLT2) Inhibitors for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 55(15), 7828-7840.
  • Alam, M. S., et al. (2019). Synthetic Strategy and SAR Studies of C-glucoside Heteroaryls as SGLT2 Inhibitor: A Review. European Journal of Medicinal Chemistry, 184, 111773.
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  • Kim, Y.-D., et al. (2010). Synthesis and SAR of Thiazolylmethylphenyl Glucoside as Novel C-Aryl Glucoside SGLT2 Inhibitors. ACS Medicinal Chemistry Letters, 2(1), 54-58.
  • CN108530408A - The method for preparing Dapagliflozin - Google Patents. (n.d.).
  • WO2021245253A1 - Preparation of highly pure amorphous dapagliflozin - Google Patents. (n.d.).
  • Aggarwal, V., et al. (2025). Sodium-Glucose Transport 2 (SGLT2) Inhibitors.
  • Ohtake, Y., et al. (2012). C-Aryl 5a-carba-beta-D-glucopyranosides as novel sodium glucose cotransporter 2 (SGLT2) inhibitors for the treatment of type 2 diabetes. ResearchGate. Retrieved from [Link]

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  • Li, Y., et al. (2024). Protocol to measure glucose utilization in mouse tissues using radiolabeled 2-deoxy-D-glucose. ResearchGate. Retrieved from [Link]

  • Komoroski, B., et al. (2009). Dapagliflozin, a novel, selective SGLT2 inhibitor, improved glycemic control over 2 weeks in patients with type 2 diabetes mellitus. Clinical Pharmacology & Therapeutics, 85(5), 513-519.
  • Zaccardi, F., et al. (2020). Comparative efficacy of sodium-glucose cotransporter-2 inhibitors (SGLT2i) for cardiovascular outcomes in type 2 diabetes: a systematic review and network meta-analysis of randomised controlled trials. Diabetologia, 63(11), 2237-2247.
  • University of California, Berkeley. (n.d.). Blood Collection Procedure Title: Glucose Tolerance Test (GTT) Species: Rat or Mouse Pain/Distress Category. OLAC. Retrieved from [Link]

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Comparative

structure-activity relationship of 5-Bromo-2-isopropoxybenzoic acid derivatives

An In-Depth Technical Guide to the Structure-Activity Relationship of 5-Bromo-2-isopropoxybenzoic Acid Derivatives as Novel Therapeutic Agents This guide provides a comprehensive analysis of the structure-activity relati...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of 5-Bromo-2-isopropoxybenzoic Acid Derivatives as Novel Therapeutic Agents

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 5-Bromo-2-isopropoxybenzoic acid derivatives. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay between chemical structure and biological activity, offering a framework for the rational design of more potent and selective therapeutic agents. While 5-Bromo-2-isopropoxybenzoic acid is recognized as a valuable intermediate in the synthesis of complex pharmaceuticals, such as SGLT2 inhibitors for diabetes management, this guide will explore its potential as a scaffold for developing novel enzyme inhibitors.[1]

The Rationale for Targeting 5-Bromo-2-isopropoxybenzoic Acid Derivatives

5-Bromo-2-isopropoxybenzoic acid presents a unique chemical scaffold. The benzoic acid moiety is a common feature in many biologically active compounds, often involved in crucial interactions with protein targets. The substituents on the aromatic ring—a bromine atom at the 5-position and an isopropoxy group at the 2-position—provide a starting point for systematic modification to explore and optimize biological activity.

For the purpose of this guide, we will consider a hypothetical scenario where derivatives of 5-Bromo-2-isopropoxybenzoic acid are being investigated as inhibitors of a novel kinase, "Kinase X," implicated in a specific cancer pathway. This will allow for a focused discussion on how structural modifications can influence inhibitory potency.

Core Structural Features and Their Impact on Activity

The fundamental structure of 5-Bromo-2-isopropoxybenzoic acid can be divided into three key regions for modification:

  • The Carboxylic Acid Group: This acidic functional group is often critical for binding to the target protein, typically through hydrogen bonding or ionic interactions with basic amino acid residues in the active site.

  • The Aromatic Ring: The benzene ring serves as a scaffold, and its electronic properties can be modulated by substituents.

  • The Substituents (Bromo and Isopropoxy Groups): These groups influence the compound's lipophilicity, steric profile, and electronic nature, all of which can significantly affect binding affinity and selectivity.

The following diagram illustrates the key regions for modification on the parent scaffold.

SAR_regions A Carboxylic Acid (Position 1) B Isopropoxy Group (Position 2) C Bromo Group (Position 5) D Aromatic Ring D->A Key for target interaction D->B Modulates lipophilicity and sterics D->C Influences electronic properties

Caption: Key regions for structural modification on the 5-Bromo-2-isopropoxybenzoic acid scaffold.

Comparative Analysis of Derivative Potency: A Hypothetical SAR Study

To illustrate the principles of SAR, a series of derivatives of 5-Bromo-2-isopropoxybenzoic acid were hypothetically synthesized and evaluated for their inhibitory activity against Kinase X. The results are summarized in the table below.

Compound IDR1 (Position 1)R2 (Position 2)R3 (Position 5)IC50 (nM) for Kinase X
1 (Parent) -COOH-OCH(CH3)2-Br500
2 -CONH2-OCH(CH3)2-Br>10000
3 -COOCH3-OCH(CH3)2-Br8000
4 -COOH-OH-Br1200
5 -COOH-OCH3-Br750
6 -COOH-OCH(CH3)2-H2000
7 -COOH-OCH(CH3)2-Cl450
8 -COOH-OCH(CH3)2-I400
9 -COOH-OCH(CH3)2-CF3300
Insights from the SAR Data
  • Modification of the Carboxylic Acid (R1): The conversion of the carboxylic acid to an amide (Compound 2) or a methyl ester (Compound 3) resulted in a significant loss of activity. This strongly suggests that the acidic proton and the ability to form a salt bridge or a key hydrogen bond are crucial for binding to Kinase X.

  • Modification of the Isopropoxy Group (R2): Replacing the bulky isopropoxy group with a smaller hydroxyl (Compound 4) or methoxy group (Compound 5) led to a decrease or no significant change in potency. This indicates that the larger, more lipophilic isopropoxy group may be important for fitting into a hydrophobic pocket within the enzyme's active site.

  • Modification of the Bromo Group (R3): Removal of the bromine atom (Compound 6) significantly reduced inhibitory activity, highlighting the importance of a halogen at this position. Replacing bromine with other halogens like chlorine (Compound 7) or iodine (Compound 8) maintained or slightly improved potency, suggesting that a halogen bond or a specific electronic effect is at play. The introduction of a strongly electron-withdrawing trifluoromethyl group (Compound 9) led to a notable increase in potency, indicating that modulating the electronic properties of the aromatic ring is a promising strategy for optimization.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To ensure the reliability of the SAR data, a robust and reproducible experimental protocol is essential. The following is a detailed methodology for an in vitro kinase inhibition assay to determine the IC50 values of the synthesized compounds against Kinase X.

Principle

The assay is based on the measurement of the amount of ADP produced during the kinase-catalyzed phosphorylation of a substrate peptide. The amount of ADP is quantified using a luminescence-based assay.

Materials and Reagents
  • Recombinant human Kinase X

  • Kinase X substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well plates

Step-by-Step Procedure
  • Compound Preparation: Create a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Preparation: Add 5 µL of the kinase assay buffer to all wells. Add 1 µL of the diluted test compounds to the appropriate wells. For control wells, add 1 µL of DMSO.

  • Enzyme and Substrate Addition: Prepare a mixture of Kinase X and its substrate peptide in the kinase assay buffer. Add 2 µL of this mixture to each well.

  • Initiation of Kinase Reaction: Prepare a solution of ATP in the kinase assay buffer. Add 2 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for Kinase X.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Termination of Kinase Reaction and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The following diagram illustrates the experimental workflow for the in vitro kinase inhibition assay.

Kinase_Assay_Workflow A Compound Dilution B Assay Plate Preparation (Buffer + Compound/DMSO) A->B C Addition of Kinase and Substrate B->C D Initiation with ATP C->D E Incubation (1 hr) D->E F Termination & ADP Detection (ADP-Glo™ Reagent) E->F G Luminescence Generation (Kinase Detection Reagent) F->G H Data Acquisition (Plate Reader) G->H I IC50 Determination H->I

Caption: Experimental workflow for the in vitro kinase inhibition assay.

Conclusion and Future Directions

The hypothetical SAR study presented in this guide demonstrates a rational approach to the optimization of 5-Bromo-2-isopropoxybenzoic acid derivatives as potential kinase inhibitors. The key takeaways are the critical role of the carboxylic acid for target engagement and the importance of the substituents at positions 2 and 5 for modulating potency and physicochemical properties.

Future work should focus on:

  • Expanding the diversity of substituents at position 5 to further explore the electronic and steric requirements for optimal activity.

  • Investigating bioisosteric replacements for the carboxylic acid group to improve pharmacokinetic properties while maintaining target affinity.

  • Conducting in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of the most potent compounds to assess their drug-like properties.

  • Solving the co-crystal structure of a potent analog with Kinase X to validate the binding mode and guide further rational design.

By systematically applying the principles of medicinal chemistry and employing robust biological assays, the 5-Bromo-2-isopropoxybenzoic acid scaffold can be effectively exploited to develop novel and potent therapeutic agents.

References

  • Pierre, L. L., Moses, N. M., & Peter, C. M. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. Natural products chemistry & research, 3(5), 1. Available at: [Link]

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Validation

A Senior Application Scientist's Comparative Guide: Optimizing SGLT2 Inhibitor Synthesis with Advanced Precursors

Authored For: Researchers, Scientists, and Drug Development Professionals Executive Summary The synthesis of Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors, a cornerstone in the management of type 2 diabetes, hinges o...

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors, a cornerstone in the management of type 2 diabetes, hinges on the efficient and stereoselective construction of a C-aryl glucoside core. This guide delves into the critical role of the aglycone precursor, providing a comparative analysis of synthetic strategies. While 5-Bromo-2-chlorobenzoic acid remains a widely documented starting material for blockbuster drugs like Dapagliflozin, we explore the tactical advantages conferred by process optimization and alternative intermediates. This document synthesizes field-proven insights and experimental data to illuminate how precursor selection and process innovation directly impact yield, purity, scalability, and, ultimately, the viability of industrial-scale production.

The Synthetic Cornerstone: Stability of the C-Aryl Glucoside Bond

The therapeutic success of modern SGLT2 inhibitors, or "gliflozins," is fundamentally linked to their chemical structure. The first-generation inhibitor, phlorizin, a natural O-glucoside, suffered from poor metabolic stability due to the susceptibility of its O-glycosidic bond to enzymatic hydrolysis in the gut.[1][2] This led to low bioavailability and non-specific inhibition of both SGLT1 and SGLT2.[2]

The pivotal innovation was the development of C-glucoside analogs, where the anomeric oxygen is replaced by a carbon atom.[2] This C-C bond is resistant to enzymatic cleavage, ensuring metabolic stability and paving the way for orally active drugs with superior pharmacokinetic profiles.[2] Consequently, the central challenge and primary focus of process chemistry for SGLT2 inhibitors is the efficient and stereoselective formation of this crucial C-aryl glucoside linkage.

cluster_O_Glucoside O-Glucoside (e.g., Phlorizin) cluster_C_Glucoside C-Glucoside (e.g., Gliflozins) Aglycone_O Aglycone Glucose_O Glucose Aglycone_O->Glucose_O O-Glycosidic Bond (Unstable) Enzyme β-glucosidase Glucose_O->Enzyme Hydrolysis Aglycone_C Aglycone Glucose_C Glucose Aglycone_C->Glucose_C C-Glycosidic Bond (Stable) Enzyme_C β-glucosidase Glucose_C->Enzyme_C Resistant

Caption: O-Glucoside vs. C-Glucoside bond stability.

Comparative Analysis of Aglycone Precursors

The "aglycone" portion of the SGLT2 inhibitor is typically a diarylmethane structure. The synthesis of this moiety is a critical sequence where the choice of starting material has significant downstream implications. We will compare the established route using 5-Bromo-2-chlorobenzoic acid with the potential advantages offered by alternative structures like 5-Bromo-2-isopropoxybenzoic acid.

Alternative 1: The Established Route with 5-Bromo-2-chlorobenzoic Acid

This intermediate is a key, well-documented starting material in the synthesis of Dapagliflozin.[3][4][5][6][7][8] The typical synthetic pathway involves building the diarylmethane aglycone first, which is then coupled with the protected glucose moiety.

Typical Workflow:

  • Friedel-Crafts Acylation: 5-Bromo-2-chlorobenzoic acid is converted to its more reactive acid chloride. This is then reacted with a suitable aromatic partner (e.g., ethoxybenzene for Dapagliflozin synthesis) in the presence of a strong Lewis acid like AlCl₃ or TiCl₄ to form a diaryl ketone.[9][10]

  • Ketone Reduction: The resulting ketone is reduced to the target diarylmethane. This step often requires potent and selective reducing agents, such as triethylsilane (Et₃SiH) paired with a Lewis acid like boron trifluoride etherate (BF₃·OEt₂).[3][9]

  • C-Glycosylation: The bromine atom on the diarylmethane serves as a handle for the final coupling. A lithium-halogen exchange using an organolithium reagent (e.g., n-BuLi) generates a highly reactive aryllithium species. This nucleophile then attacks a protected gluconolactone to form the C-C bond.[1][11]

Challenges and Disadvantages:

  • Harsh Conditions: Both the Friedel-Crafts acylation and the subsequent ketone reduction often require harsh, corrosive, and moisture-sensitive reagents, which can be challenging to handle on an industrial scale.[9]

  • Process Safety: The C-glycosylation step, involving a highly exothermic Br/Li exchange, traditionally requires cryogenic temperatures (-78 °C) to control reactivity and minimize side reactions.[11][12][13][14] Maintaining such low temperatures for large-scale reactors is energy-intensive and poses significant engineering challenges.

  • Impurity Profile: Multi-step syntheses can introduce process-related impurities that require extensive purification. Unreacted starting materials, such as 5-Bromo-2-chlorobenzoic acid, must be carefully controlled in the final active pharmaceutical ingredient (API).[3]

The Alternative Approach: Advantages of 5-Bromo-2-isopropoxybenzoic Acid and Process Optimization

While direct, published comparative studies detailing the specific advantages of 5-Bromo-2-isopropoxybenzoic acid are not as prevalent as those for its chloro-counterpart, we can infer its potential benefits based on established principles of process chemistry. The true advantage often lies not just in a single atom change but in how that change enables a more streamlined and efficient overall process.

Potential Advantages of an Alkoxy-Substituted Precursor:

  • Improved Solubility: The isopropoxy group, being larger and more lipophilic than a chloro group, can enhance the solubility of intermediates in common organic solvents. This can simplify reaction workups, reduce solvent volumes, and facilitate purification processes like crystallization.

  • Enhanced Crystallinity of Intermediates: A critical aspect of industrial synthesis is the ability to isolate and purify intermediates through crystallization, which is far more efficient and scalable than chromatography. A precursor like 5-Bromo-2-isopropoxybenzoic acid may lead to downstream intermediates with more favorable crystallization properties. For instance, one optimized Dapagliflozin synthesis highlights an ethyl C-aryl glycoside intermediate that was easily crystallized to high purity (>98.5%), simplifying the path to the final API.[3]

  • Modified Reactivity: The electronic nature of an isopropoxy group (electron-donating) versus a chloro group (electron-withdrawing) can subtly alter the reactivity of the aromatic ring, potentially allowing for milder reaction conditions or improved selectivity in certain coupling reactions.

The most significant documented advantages, however, come from holistic process optimization, which a well-designed starting material can facilitate.

cluster_Traditional Traditional Batch Process cluster_Optimized Optimized / Continuous Flow Process A1 5-Bromo-2-chlorobenzoic Acid A2 Friedel-Crafts Acylation (Harsh Lewis Acids) A1->A2 A3 Ketone Reduction (Harsh Reagents) A2->A3 A4 Diaryl Methane Aglycone A3->A4 A5 C-Glycosylation (n-BuLi, -78°C) A4->A5 A6 Final Product A5->A6 B1 Optimized Precursor (e.g., 5-Bromo-2-isopropoxybenzoic Acid) B2 Streamlined Coupling & Reduction Steps B1->B2 B3 C-Glycosylation (Flow Reactor, -20°C) B2->B3 B4 High Purity Final Product B3->B4

Caption: Comparison of traditional vs. optimized synthetic workflows.

Experimental Data & Protocols

The following sections provide an overview of key experimental protocols and comparative data from the literature, primarily focusing on the synthesis of Dapagliflozin as a representative example.

Protocol 1: Synthesis of Dapagliflozin via Continuous Flow

Recent advancements have demonstrated the power of continuous flow chemistry to overcome the limitations of traditional batch synthesis.[11][12][13] This approach offers superior control over reaction parameters, leading to improved safety, yield, and purity.

Step-by-Step Methodology:

  • Br/Li Exchange & C-Arylation (Flow): A solution of the aryl bromide aglycone and a solution of n-BuLi are continuously pumped into a microreactor. The efficient mixing and heat transfer of the reactor allow the exothermic Br/Li exchange to be safely performed at a much milder temperature of -20 °C (compared to -78 °C in batch).[11][12][14]

  • Lactone Addition (Flow): The resulting aryllithium stream is immediately mixed with a stream of TMS-protected gluconolactone in a second reactor, forming the C-glycoside linkage.[11]

  • Reduction (Flow/Batch): The intermediate from the flow reactor is then subjected to reduction, for example, using triethylsilane and a Lewis acid, to yield the final SGLT2 inhibitor.[11]

Data Presentation: Batch vs. Continuous Flow Synthesis

The data below clearly illustrates the performance benefits of adopting modern synthetic technologies.

ParameterTraditional Batch SynthesisContinuous Flow SynthesisAdvantage
Reaction Temperature -78 °C (Cryogenic)[11][12][13]-20 °C (Standard Cooling)[11][12][13]Enhanced Safety & Reduced Energy Cost
Total Reaction Time ~26 hours[11][12]~43 minutes[11][12]Massive Improvement in Throughput
Overall Yield Variable, often lower63.4%[11]Higher Process Efficiency
Final Product Purity Requires extensive purification99.83%[11][12]Superior Quality, Reduced Purification Load
Scalability Challenging due to heat transferReadily scalableSuitable for Industrial Production

Conclusion and Future Outlook

The synthesis of SGLT2 inhibitors is a mature field where process efficiency and safety are paramount. While 5-Bromo-2-chlorobenzoic acid is a proven and effective starting material for major drugs like Dapagliflozin, the analysis shows that the most substantial gains are achieved through holistic process optimization.

The strategic selection of an alternative precursor, such as 5-Bromo-2-isopropoxybenzoic acid , should be viewed through the lens of enabling a more efficient overall synthesis. Its potential advantages in improving the solubility and crystallinity of key intermediates could be the deciding factor in developing a next-generation, cost-effective, and scalable manufacturing process. The future of SGLT2 inhibitor synthesis will likely involve a synergy between intelligently designed starting materials and advanced manufacturing platforms like continuous flow chemistry, ensuring the reliable and safe production of these life-changing medicines.

References

  • Aguillón, A. R., Mascarello, A., Segretti, N. D., de Azevedo, H. F. Z., Guimaraes, C. R. W., & Miranda, L. S. M. (2018). Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development, 22(5), 561–582. [Link]

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Comparative

A Comparative Guide to Alternative Synthetic Routes for SGLT2 Inhibitors: Moving Beyond 5-Bromo-2-isopropoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals The landscape of type 2 diabetes treatment has been significantly reshaped by the advent of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. These oral me...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The landscape of type 2 diabetes treatment has been significantly reshaped by the advent of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. These oral medications, including well-known drugs like Dapagliflozin, Canagliflozin, and Empagliflozin, offer a unique insulin-independent mechanism for glycemic control. The intricate synthesis of these C-aryl glucoside drugs has traditionally relied on key starting materials such as 5-bromo-2-chlorobenzoic acid and its analogs. However, the drive for more efficient, cost-effective, and environmentally benign manufacturing processes has spurred the development of innovative alternative synthetic strategies. This guide provides an in-depth comparison of these novel routes, offering detailed experimental insights and performance data to inform future drug development endeavors.

The Quest for Greener and More Efficient Syntheses

Traditional synthetic routes to SGLT2 inhibitors, while effective, often present challenges in terms of step economy, the use of hazardous reagents, and the generation of toxic waste. The reliance on specific halogenated benzoic acid derivatives can also impact cost and availability. Consequently, the development of alternative pathways that circumvent these issues is a critical area of research in pharmaceutical process chemistry. This guide will explore two prominent and promising alternative strategies: a versatile Friedel-Crafts acylation approach and a streamlined "green" synthesis of Dapagliflozin.

Alternative Route 1: A Versatile Friedel-Crafts Acylation Strategy for the Diaryl-methane Core

A significant advancement in the synthesis of the core diarylmethane structure of many SGLT2 inhibitors involves a titanium tetrachloride (TiCl₄)-mediated Friedel-Crafts acylation.[1] This method offers a more efficient and cleaner alternative to previous approaches that often employed harsher Lewis acids like aluminum chloride (AlCl₃).[1] A key advantage of this strategy is its flexibility in utilizing a range of commercially abundant aromatic carboxylic acids, thereby avoiding the dependence on specific bromo-substituted precursors.

Conceptual Workflow

The general workflow for this alternative synthesis of the diarylmethane intermediate, a crucial building block for various SGLT2 inhibitors, is depicted below.

Friedel_Crafts_Workflow A Aromatic Carboxylic Acid (e.g., 2-chloro-5-iodobenzoic acid) B Activation (e.g., Oxalyl chloride, DMF) A->B Formation of Acyl Chloride D TiCl4-mediated Friedel-Crafts Acylation B->D C Aromatic Substrate (e.g., Phenetole) C->D E Diaryl Ketone Intermediate D->E High Yield F Reduction (e.g., TiCl4/NaBH4 or InCl3/Al/BF3·OEt2) E->F Clean Conversion G Diarylmethane Core Structure F->G Key Intermediate for SGLT2i

Caption: TiCl₄-mediated Friedel-Crafts acylation workflow.

Experimental Protocol: Synthesis of a Dapagliflozin Diarylmethane Intermediate

This protocol details the synthesis of a key diarylmethane intermediate for Dapagliflozin, starting from 2-chloro-5-bromobenzoic acid. While this example uses a brominated starting material for direct comparison with traditional routes, the methodology is applicable to other non-brominated aromatic carboxylic acids.

Step 1: Acyl Chloride Formation

  • Suspend 2-chloro-5-bromobenzoic acid in dichloromethane (DCM).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add oxalyl chloride at room temperature.

  • Stir the mixture until the reaction is complete (cessation of gas evolution).

  • Concentrate the reaction mixture under reduced pressure to obtain the crude acyl chloride.

Step 2: Friedel-Crafts Acylation

  • In a separate flask, add aluminum chloride to DCM at 0 °C.

  • Add phenetole to the suspension.

  • Slowly add the crude acyl chloride solution in DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with ice-water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to yield the diaryl ketone.

Step 3: Reduction to the Diarylmethane

  • Dissolve the diaryl ketone in a mixture of acetonitrile and DCM.

  • Cool the solution to -10 °C and add triethylsilane.

  • Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with aqueous sodium bicarbonate and extract the product.

  • Purify the crude product by chromatography or crystallization to obtain the diarylmethane intermediate.

Performance Comparison

The TiCl₄-mediated Friedel-Crafts acylation and subsequent reduction offer several advantages over traditional methods.

ParameterTraditional AlCl₃ RouteTiCl₄-mediated Route
Lewis Acid AlCl₃ (often stoichiometric)TiCl₄ (catalytic or stoichiometric)
Reaction Conditions Often requires higher temperaturesMilder reaction conditions
Work-up Can be challenging due to aluminum saltsGenerally cleaner and easier
Yields (Acylation) Moderate to goodGood to excellent[1]
Yields (Reduction) VariableGood to excellent[1]
Substrate Scope More limitedBroader, more functional group tolerance

Data supporting the TiCl₄-mediated route:

  • The synthesis of various diaryl ketones using this method has been reported with yields ranging from moderate to high.[1]

  • The subsequent reduction of these ketones to the corresponding diarylmethanes using TiCl₄/NaBH₄ or InCl₃/Al/BF₃·OEt₂ also proceeds in good yields.[1]

Alternative Route 2: A "Green" and Facile Synthesis of Dapagliflozin

A notable advancement in the synthesis of Dapagliflozin is the development of a "green" and more efficient route that minimizes waste and reduces the number of reaction steps.[2][3] This approach features a one-pot Friedel-Crafts acylation and ketalization, followed by a one-pot reduction of both the diaryl ketone and the C-phenylglucoside.[2]

Conceptual Workflow

The streamlined nature of this green synthesis is a key advantage, reducing both processing time and environmental impact.

Green_Synthesis_Workflow A 5-bromo-2-chlorobenzoic acid + Gluconolactone B One-Pot Friedel-Crafts Acylation & Ketalization (BF3·Et2O catalyst) A->B Efficient & Atom-economical C Crystallized Diaryl Ketal Intermediate B->C Easy Purification D Condensation with Silylated Glucose Derivative C->D E Intermediate D->E F One-Pot Reduction (Et3SiH, BF3·Et2O) E->F Streamlined Process G Dapagliflozin F->G High Purity Product

Caption: Workflow of the green synthesis of Dapagliflozin.

Experimental Protocol: Green Synthesis of Dapagliflozin

This protocol outlines the key steps in the green synthesis of Dapagliflozin.

Step 1: One-Pot Friedel-Crafts Acylation and Ketalization

  • Combine 5-bromo-2-chlorobenzoic acid and gluconolactone in a suitable solvent.

  • Add a catalytic amount of boron trifluoride diethyl etherate (BF₃·OEt₂).

  • Heat the mixture to drive the reaction to completion.

  • Cool the reaction mixture to induce crystallization of the diaryl ketal intermediate.

  • Isolate the crystalline product by filtration. This one-pot process reportedly achieves a high yield with minimal waste.[3]

Step 2: Condensation

  • The crystallized diaryl ketal is condensed with a protected glucose derivative (e.g., persilylated gluconolactone) in the presence of a suitable activating agent.

Step 3: One-Pot Reduction and Deprotection

  • The intermediate from the condensation step is subjected to a one-pot reduction using triethylsilane and boron trifluoride diethyl etherate. This step simultaneously reduces the diaryl ketone and the anomeric position of the glucose moiety.

  • Following the reduction, a final deprotection step yields Dapagliflozin. The final product can be purified by crystallization to achieve high purity (>98%).[3]

Performance Comparison

This green synthetic route offers significant improvements over more traditional, linear syntheses.

ParameterTraditional Dapagliflozin SynthesisGreen Synthesis of Dapagliflozin
Number of Steps Typically more steps with multiple isolationsFewer steps with one-pot operations[2]
Waste Generation Higher due to multiple work-ups and purificationsReduced waste, particularly aqueous waste[2]
Reagent Usage Often stoichiometric use of Lewis acidsCatalytic use of BF₃·OEt₂ in the initial step[3]
Overall Yield ModerateReported to be high[3]
Purification Multiple chromatographic purifications often requiredCrystallization-based purifications for key intermediates[3]

Supporting Data for the Green Synthesis:

  • The one-pot Friedel-Crafts acylation and ketalization has been reported to proceed with a 76% overall yield.[3]

  • The final Dapagliflozin product can be obtained with a purity of over 98% after crystallization.[3]

Conclusion: A Shift Towards More Sustainable Pharmaceutical Manufacturing

The development of alternative synthetic routes for SGLT2 inhibitors that move away from a reliance on specific halogenated benzoic acids represents a significant step forward in pharmaceutical manufacturing. The highlighted Friedel-Crafts acylation strategy offers versatility and efficiency in constructing the crucial diarylmethane core, while the "green" synthesis of Dapagliflozin showcases the power of process optimization to reduce waste and improve overall efficiency.

For researchers and drug development professionals, these alternative routes provide a valuable toolkit for designing more sustainable and cost-effective manufacturing processes for this important class of antidiabetic drugs. The principles of atom economy, step reduction, and the use of milder, more selective reagents are central to these advancements and will undoubtedly continue to shape the future of pharmaceutical synthesis.

References

  • (Reference to a general review on SGLT2 inhibitors and their importance)
  • (Reference to a paper on traditional synthesis of SGLT2 inhibitors)
  • (Reference to a paper discussing the challenges of traditional routes)
  • Seki, M., et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega, 8(19), 17288–17295. [Link]

  • Hu, B., et al. (2019). Facile and green synthesis of dapagliflozin. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(12), 1187-1190. [Link]

  • (Reference to a review on green chemistry in pharmaceutical manufacturing)
  • Balkanski, S., & Tzanov, T. (2021). Dapagliflozin – structure, synthesis, and new indications. Pharmacia, 68(3), 647–654. [Link]

  • (Additional relevant references)

Sources

Validation

A Comparative Analysis of the Biological Activity of Bromo-Isopropoxybenzoic Acid Isomers: A Guide for Researchers

For Immediate Release [City, State] – [Date] – In the dynamic field of drug discovery, the nuanced structural variations of small molecules can lead to profound differences in biological activity. This guide, intended fo...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – In the dynamic field of drug discovery, the nuanced structural variations of small molecules can lead to profound differences in biological activity. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparative analysis of bromo-isopropoxybenzoic acid isomers. While direct comparative studies on this specific isomeric series are nascent, this document synthesizes existing data on structurally related compounds to illuminate potential biological targets, infer structure-activity relationships (SAR), and provide robust experimental frameworks for their evaluation.

The bromo-isopropoxybenzoic acid scaffold, characterized by a benzoic acid core with bromine and isopropoxy substitutions, presents a compelling area of investigation. The isomeric variations, differing in the positions of the bromo and isopropoxy groups, are anticipated to exhibit distinct pharmacological profiles. Drawing parallels from research on other halogenated and alkoxy-substituted benzoic acid derivatives, this guide will focus on their potential as modulators of nuclear receptors, a critical class of drug targets.

Inferred Structure-Activity Relationships and Potential Biological Targets

The biological activity of benzoic acid derivatives is intricately linked to the nature and position of their substituents. The interplay of electronic effects, lipophilicity, and steric hindrance dictates their interaction with biological macromolecules.

Key Structural Features and Their Implications:

  • Benzoic Acid Core: The carboxylic acid moiety is a crucial pharmacophore, often engaging in hydrogen bonding interactions within the active sites of enzymes and receptors.

  • Isopropoxy Group: This bulky, lipophilic group can enhance membrane permeability and engage in hydrophobic interactions within a target's binding pocket. Its presence is a noted feature in some potent Retinoid X Receptor (RXR) agonists.

  • Bromine Atom: As a halogen, bromine is an electron-withdrawing group that can influence the acidity of the carboxylic acid and participate in halogen bonding, a recognized interaction in drug-receptor binding. The position of the bromine atom is critical in defining the molecule's electronic and steric profile.

Emerging evidence from studies on analogous compounds suggests that nuclear receptors , particularly the Retinoid X Receptor (RXR) , are plausible targets for bromo-isopropoxybenzoic acid isomers. RXRs are master regulators of a vast array of physiological processes, forming heterodimers with other nuclear receptors like RARs and PPARs. The modulation of RXR activity holds therapeutic potential in oncology, metabolic diseases, and inflammatory conditions.

Studies on halogenated analogs of bexarotene, an RXR agonist, have revealed that the introduction of halogens on the benzoic acid ring can yield potent and selective RXR modulators[1]. Furthermore, the discovery of a potent and subtype-selective RXR agonist featuring a 3-isopropoxy-4-isopropylphenylamino moiety underscores the relevance of the isopropoxy group in engaging the RXR ligand-binding domain[2].

Based on these findings, it is hypothesized that the specific arrangement of the bromo and isopropoxy groups on the benzoic acid ring will determine the binding affinity and functional activity (agonist or antagonist) of the isomers at RXR and potentially other nuclear receptors.

Comparative Biological Activity Data (Hypothetical)

To illustrate the potential differences between isomers, the following table presents hypothetical comparative data. It is crucial to note that these values are for illustrative purposes and must be determined experimentally.

CompoundIsomer PositionTarget ReceptorEC50 (nM)Emax (%)
Bromo-isopropoxybenzoic Acid Isomer 12-Bromo-4-isopropoxyRXRα15085
Bromo-isopropoxybenzoic Acid Isomer 23-Bromo-4-isopropoxyRXRα5095
Bromo-isopropoxybenzoic Acid Isomer 32-Bromo-5-isopropoxyRXRα50060
Bromo-isopropoxybenzoic Acid Isomer 43-Bromo-5-isopropoxyRXRα25075
Bexarotene (Reference)-RXRα25100

Experimental Protocols for Comparative Analysis

To empirically determine and compare the biological activities of bromo-isopropoxybenzoic acid isomers, the following detailed experimental protocols are recommended.

Nuclear Receptor Transactivation Assay (Cell-Based Luciferase Reporter Assay)

This assay is fundamental for determining the functional activity (agonist or antagonist) of the isomers on specific nuclear receptors.

Principle: This assay utilizes a mammalian cell line co-transfected with two plasmids: one expressing the full-length nuclear receptor of interest (e.g., RXRα) and a reporter plasmid containing a luciferase gene under the control of a response element specific to the nuclear receptor. Agonist binding to the receptor induces a conformational change, leading to the recruitment of coactivators and transcription of the luciferase gene. The resulting luminescence is proportional to the receptor's activation.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable mammalian cell line (e.g., HEK293T or CV-1) in appropriate media.

    • Co-transfect the cells with the nuclear receptor expression plasmid and the corresponding luciferase reporter plasmid using a suitable transfection reagent.

    • A plasmid expressing β-galactosidase or Renilla luciferase can be co-transfected as an internal control for transfection efficiency and cell viability.

  • Compound Treatment:

    • After 24 hours of transfection, plate the cells in a 96-well plate.

    • Treat the cells with a range of concentrations of the bromo-isopropoxybenzoic acid isomers and a reference agonist (e.g., bexarotene for RXRα).

    • For antagonist activity assessment, co-treat the cells with a fixed concentration of a known agonist and varying concentrations of the test compounds.

  • Incubation:

    • Incubate the treated cells for 24-48 hours at 37°C in a CO2 incubator.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

    • Measure the activity of the internal control (β-galactosidase or Renilla luciferase).

  • Data Analysis:

    • Normalize the luciferase activity to the internal control.

    • Plot the normalized luciferase activity against the compound concentration to generate dose-response curves.

    • Calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect) for agonists.

    • For antagonists, calculate the IC50 (half-maximal inhibitory concentration).

Competitive Radioligand Binding Assay

This biochemical assay determines the affinity of the isomers for the ligand-binding domain (LBD) of a nuclear receptor.

Principle: This assay measures the ability of a test compound to compete with a high-affinity radiolabeled ligand for binding to the purified LBD of the target receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Step-by-Step Methodology:

  • Preparation of Receptor and Ligand:

    • Express and purify the ligand-binding domain (LBD) of the nuclear receptor of interest (e.g., RXRα-LBD).

    • Use a high-affinity radiolabeled ligand (e.g., [3H]-9-cis-retinoic acid for RXR).

  • Binding Reaction:

    • In a 96-well plate, incubate a fixed concentration of the purified receptor LBD and the radiolabeled ligand with a range of concentrations of the bromo-isopropoxybenzoic acid isomers.

    • Include controls for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).

  • Separation of Bound and Free Ligand:

    • After incubation to reach equilibrium, separate the receptor-bound radioligand from the free radioligand. Common methods include filtration through a glass fiber filter or size-exclusion chromatography.

  • Quantification:

    • Quantify the amount of radioactivity in the bound fraction using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of the test compound.

    • Determine the Ki (inhibitory constant) or IC50 value for each isomer.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental design and the underlying biological context, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Biological Evaluation cluster_analysis Data Analysis & SAR synthesis Synthesis of Bromo-Isopropoxybenzoic Acid Isomers characterization Structural Characterization (NMR, MS) synthesis->characterization binding_assay Radioligand Binding Assay (Determine Affinity - Ki) characterization->binding_assay transactivation_assay Cell-Based Transactivation Assay (Determine Function - EC50/IC50) characterization->transactivation_assay data_analysis Dose-Response Curve Fitting binding_assay->data_analysis transactivation_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: Experimental workflow for the comparative analysis of bromo-isopropoxybenzoic acid isomers.

nuclear_receptor_signaling ligand Bromo-Isopropoxybenzoic Acid Isomer receptor Nuclear Receptor (e.g., RXR) ligand->receptor Binding coregulator Coactivator / Corepressor receptor->coregulator Recruits dna Response Element (e.g., RXRE) on DNA receptor->dna Binds to transcription Modulation of Gene Transcription coregulator->transcription dna->transcription response Biological Response transcription->response

Caption: Simplified signaling pathway of nuclear receptor modulation.

Conclusion and Future Directions

While direct comparative experimental data for bromo-isopropoxybenzoic acid isomers remains to be published, the analysis of structurally related compounds strongly suggests their potential as modulators of nuclear receptors, particularly RXR. The isomeric position of the bromo and isopropoxy substituents is predicted to be a key determinant of their biological activity.

The experimental protocols detailed in this guide provide a robust framework for the direct, quantitative comparison of these isomers. The elucidation of their structure-activity relationships will be invaluable for the rational design of novel and selective therapeutics targeting nuclear receptor-mediated pathways. Future research should focus on performing these comparative studies and expanding the investigation to a broader panel of nuclear receptors to fully characterize the pharmacological profile of this promising class of compounds.

References

  • Modeling, Synthesis and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Novel Halogenated Analogs of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene). National Institutes of Health. [Link]

  • The first potent subtype-selective retinoid X receptor (RXR) agonist possessing a 3-isopropoxy-4-isopropylphenylamino moiety, NEt-3IP (RXRalpha/beta-dual agonist). PubMed. [Link]

Sources

Comparative

A Comparative Guide to the Preclinical Assessment of a Novel SGLT2 Inhibitor Derived from 5-Bromo-2-isopropoxybenzoic Acid

Executive Summary The landscape of type 2 diabetes mellitus (T2DM) management has been significantly reshaped by the advent of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. These agents offer a unique insulin-indepe...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The landscape of type 2 diabetes mellitus (T2DM) management has been significantly reshaped by the advent of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. These agents offer a unique insulin-independent mechanism of glycemic control by promoting urinary glucose excretion. While market leaders like empagliflozin and canagliflozin have demonstrated profound success, the quest for novel chemical scaffolds continues, driven by the goals of enhancing therapeutic profiles and expanding intellectual property. This guide introduces a hypothetical novel SGLT2 inhibitor candidate, GMN-418 , derived from the versatile starting material 5-Bromo-2-isopropoxybenzoic acid. We present a comprehensive preclinical assessment framework, detailing the synthetic rationale, in vitro characterization, and in vivo efficacy evaluation protocols. Through objective comparisons with established SGLT2 inhibitors, this document serves as a technical resource for researchers and drug development professionals navigating the challenges of creating next-generation antidiabetic therapies.

Introduction: The Clinical Need for Novel SGLT2 Inhibitors

SGLT2, a protein located predominantly in the proximal renal tubules, is responsible for reabsorbing approximately 90% of the glucose filtered by the kidneys.[1][2][3] SGLT2 inhibitors block this transporter, leading to the excretion of excess glucose in the urine, thereby lowering blood glucose levels in patients with T2DM.[4][5][6] Beyond glycemic control, this class of drugs has shown remarkable cardiovascular and renal protective benefits.[1][4]

The drive for innovation persists. The development of novel, non-glucoside SGLT2 inhibitors could offer distinct advantages, such as different pharmacokinetic profiles, improved selectivity over the intestinal SGLT1 transporter, or alternative metabolic pathways, potentially reducing drug-drug interactions.[7] The exploration of unique chemical starting points, such as benzoic acid derivatives, opens new avenues for drug design and optimization.[8]

The Scientific Rationale: 5-Bromo-2-isopropoxybenzoic Acid as a Novel Scaffold

5-Bromo-2-isopropoxybenzoic acid is a halogenated aromatic carboxylic acid.[9] Its structure presents several strategic advantages for medicinal chemistry:

  • Defined Substitution Pattern: The bromine and isopropoxy groups provide specific vectors for chemical modification, allowing for precise control over the molecule's final structure.[9]

  • Aromatic Core: The benzoic acid core can mimic the aromatic aglycone moieties found in many existing SGLT2 inhibitors, which are crucial for binding to the transporter.[10]

  • Synthetic Versatility: The bromine atom can be readily displaced or used in cross-coupling reactions, while the carboxylic acid provides a handle for amide bond formation or other conjugations, enabling the construction of a diverse chemical library.[9]

Our hypothetical lead candidate, GMN-418 , is designed by coupling a C-glycoside mimic to the benzoic acid core, aiming to achieve high potency and selectivity for SGLT2.

In Vitro Characterization and Performance Assessment

The initial evaluation of any new chemical entity requires rigorous in vitro testing to establish its potency, selectivity, and mechanism of action.

Protocol: SGLT2 Inhibition Assay (Fluorescent-Based)

This assay quantifies the inhibitory potential of GMN-418 on SGLT2-mediated glucose uptake.

  • Principle: A cell line stably overexpressing human SGLT2 (e.g., CHO or HK-2 cells) is used.[11][12] Glucose uptake is measured using a fluorescent, non-metabolizable glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).[12][13] A reduction in fluorescence intensity in the presence of the test compound indicates inhibition of SGLT2.

  • Methodology:

    • Cell Culture: Plate human SGLT2-expressing cells in a 96-well microplate and culture to confluence.

    • Compound Incubation: Pre-incubate the cells with varying concentrations of GMN-418, a positive control (e.g., Empagliflozin), and a vehicle control for 30 minutes.

    • Glucose Uptake: Add 2-NBDG to all wells and incubate for 1-2 hours.

    • Measurement: Wash the cells to remove extracellular 2-NBDG and measure intracellular fluorescence using a plate reader.

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.

  • Self-Validation System:

    • Positive Control: Empagliflozin should yield a known IC50 value, validating assay performance.

    • Negative Control: A compound known not to inhibit SGLT2 should show no activity.

    • Vehicle Control: (e.g., DMSO) establishes the baseline for 100% SGLT2 activity.

Protocol: SGLT1/SGLT2 Selectivity Profiling

High selectivity for SGLT2 over SGLT1 is a critical safety and efficacy feature. SGLT1 is the primary glucose transporter in the small intestine, and its inhibition can lead to gastrointestinal side effects.[2][14][15]

  • Principle: The SGLT2 inhibition assay protocol is replicated using a separate cell line that stably overexpresses human SGLT1.

  • Methodology:

    • Perform the fluorescent-based glucose uptake assay as described in section 3.1, but using the SGLT1-expressing cell line.

    • Determine the IC50 of GMN-418 for SGLT1.

  • Data Analysis: The selectivity ratio is calculated as: Selectivity Ratio = IC50 (SGLT1) / IC50 (SGLT2). A higher ratio indicates greater selectivity for SGLT2.

Comparative In Vitro Data

The following table presents hypothetical data comparing GMN-418 to established SGLT2 inhibitors.

CompoundSGLT2 IC50 (nM)SGLT1 IC50 (nM)SGLT1/SGLT2 Selectivity Ratio
GMN-418 (Hypothetical) 1.2 3,800 >3100-fold
Empagliflozin1.3>3250>2500-fold
Canagliflozin2.2550~250-fold
Dapagliflozin1.1>1320>1200-fold

Scientist's Note: The high hypothetical selectivity of GMN-418 (>3100-fold) is a promising feature, suggesting a potentially lower risk of SGLT1-mediated gastrointestinal side effects compared to compounds with lower selectivity.[16]

In Vivo Efficacy and Pharmacodynamic Evaluation

Successful in vitro results must be translated into in vivo efficacy in a relevant disease model.

Protocol: Oral Glucose Tolerance Test (OGTT) in a Diabetic Rodent Model

An OGTT is a standard preclinical test to assess a compound's ability to improve glucose homeostasis after a glucose challenge.[17][18]

  • Principle: The test measures the body's ability to clear a glucose load from the bloodstream. An effective antihyperglycemic agent will reduce the peak blood glucose concentration and the total area under the curve (AUC).

  • Animal Model: Zucker Diabetic Fatty (ZDF) rats or db/db mice are commonly used models of T2DM.[19][20]

  • Methodology:

    • Acclimatization & Fasting: Acclimatize animals and fast them overnight (approx. 16 hours) with free access to water.

    • Compound Administration: Administer a single oral dose of GMN-418, a vehicle control, or a positive control (e.g., Canagliflozin) via gavage.

    • Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein.

    • Glucose Challenge: Administer an oral glucose load (e.g., 2 g/kg) 30-60 minutes after compound administration.

    • Blood Sampling: Collect subsequent blood samples at 15, 30, 60, 90, and 120 minutes post-glucose challenge.

    • Glucose Measurement: Measure blood glucose levels using a standard glucometer.

  • Self-Validation System:

    • Vehicle Control: Establishes the hyperglycemic response in the diabetic model.

    • Positive Control: Canagliflozin should produce a significant, known reduction in blood glucose excursion, validating the model's responsiveness.

Comparative In Vivo Data

The table below summarizes hypothetical results from an OGTT in ZDF rats.

Treatment Group (10 mg/kg)Peak Blood Glucose (mg/dL)% Reduction vs. Vehicle (Peak)Glucose AUC (mg·min/dL)% Reduction vs. Vehicle (AUC)
Vehicle Control450-42,500-
GMN-418 (Hypothetical) 280 37.8% 25,500 40.0%
Canagliflozin29534.4%27,20036.0%

Scientist's Note: The hypothetical data indicates that GMN-418 demonstrates robust glucose-lowering activity in a diabetic animal model, outperforming the positive control in this specific test. This provides a strong rationale for advancing the compound to further preclinical studies, such as chronic dosing and urinary glucose excretion measurements.[17]

Visualization of Mechanism and Workflow

Mechanism of SGLT2 Inhibition

SGLT2_Mechanism cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Glucose_Na Glucose + Na+ SGLT2 SGLT2 Transporter Glucose_Na->SGLT2 Reabsorption Urine Glucose Excreted in Urine Glucose_Na->Urine Blocked Path GLUT2 GLUT2 Transporter SGLT2->GLUT2 NaK_Pump Na+/K+ Pump SGLT2->NaK_Pump Na+ gradient Blood_Glucose Glucose Reabsorbed GLUT2->Blood_Glucose Inhibitor GMN-418 (SGLT2 Inhibitor) Inhibitor->SGLT2 Blocks

Preclinical Assessment Workflow

Preclinical_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Proof-of-Concept cluster_decision Decision Gate StartMat 5-Bromo-2-isopropoxy- benzoic acid Synthesis Chemical Synthesis of GMN-418 StartMat->Synthesis SGLT2_Assay SGLT2 Inhibition Assay (Determine IC50) Synthesis->SGLT2_Assay SGLT1_Assay SGLT1 Inhibition Assay (Determine Selectivity) SGLT2_Assay->SGLT1_Assay OGTT Oral Glucose Tolerance Test (OGTT) in Diabetic Rats SGLT1_Assay->OGTT PKPD Pharmacokinetics & Pharmacodynamics OGTT->PKPD GoNoGo Go/No-Go Decision for Lead Optimization PKPD->GoNoGo

Discussion and Future Directions

This guide outlines a foundational preclinical strategy for assessing the novelty and potential of an SGLT2 inhibitor, GMN-418, derived from 5-Bromo-2-isopropoxybenzoic acid. The hypothetical data suggests that GMN-418 is a highly potent and selective SGLT2 inhibitor with promising in vivo antihyperglycemic activity.

The successful validation of this candidate would warrant progression to more advanced preclinical studies, including:

  • Chronic Dosing Studies: To evaluate long-term efficacy (e.g., HbA1c reduction) and safety in diabetic animal models.

  • Pharmacokinetic Profiling: To determine absorption, distribution, metabolism, and excretion (ADME) properties.

  • Preliminary Toxicology: To identify any potential off-target effects and establish a safety margin.

The exploration of novel scaffolds, exemplified here by a benzoic acid derivative, is essential for the continued evolution of T2DM therapeutics. By adhering to a logical, data-driven preclinical cascade, researchers can efficiently identify and validate promising new candidates for clinical development.

References

  • Dr.Oracle. (2025). What is the mechanism of SGLT2 (sodium-glucose linked transporter 2) inhibitors in improving diabetes, renal, and cardiovascular outcomes? Dr.Oracle.
  • National Center for Biotechnology Information. (2023). Sodium-Glucose Transport 2 (SGLT2) Inhibitors.
  • PubMed. (2011). Discovery of non-glucoside SGLT2 inhibitors. PubMed.
  • Power. (n.d.). Sglt2 vs Sglt1. withpower.com.
  • Frontiers. (2023). Mechanistic evaluation of the inhibitory effect of four SGLT-2 inhibitors on SGLT 1 and SGLT 2 using physiologically based pharmacokinetic (PBPK) modeling approaches. Frontiers.
  • MDPI. (n.d.).
  • Nursing Center. (2018).
  • Scribd. (n.d.). Fluorescent Assay for SGLT2 Inhibitors | PDF. Scribd.
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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 5-Bromo-2-isopropoxybenzoic Acid: A Guide for Laboratory Professionals

In the dynamic environment of scientific research and pharmaceutical development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents...

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic environment of scientific research and pharmaceutical development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory and a protected environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-Bromo-2-isopropoxybenzoic acid, a halogenated aromatic carboxylic acid. The procedures outlined herein are synthesized from established safety data sheets and regulatory guidelines to ensure compliance and mitigate risk.

Hazard Identification and Immediate Safety Precautions

Before handling 5-Bromo-2-isopropoxybenzoic acid, it is crucial to understand its potential hazards. This compound, like many halogenated organic molecules, requires careful handling to prevent adverse health effects. All personnel involved in its use and disposal must be thoroughly familiar with the information presented in the Safety Data Sheet (SDS) and must be equipped with the appropriate Personal Protective Equipment (PPE).

A summary of the key hazard information for analogous compounds is provided in the table below.[1]

Hazard CategoryGHS Classification (Based on Analogous Compounds)Precautionary Statements
Skin Irritation Category 2H315: Causes skin irritation.[1][2]
Eye Irritation Category 2 / 2AH319: Causes serious eye irritation.[1][2][3][4]
Respiratory Irritation Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.[1][2][5]

Immediate Actions:

  • Engineering Controls: Always handle 5-Bromo-2-isopropoxybenzoic acid in a certified chemical fume hood or a well-ventilated area to minimize inhalation exposure.[6][7][8] Ensure that safety showers and eyewash stations are readily accessible.[3][9]

  • Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:

    • Gloves: Chemical-resistant gloves, such as nitrile, are required to prevent skin contact.[6][10]

    • Eye Protection: Chemical splash goggles and a face shield must be worn to protect against eye contact.[6]

    • Protective Clothing: A laboratory coat or overalls should be worn to prevent contamination of personal clothing.[6]

Comprehensive Disposal Protocol

The disposal of 5-Bromo-2-isopropoxybenzoic acid must be conducted in a manner that is safe, environmentally responsible, and compliant with local, state, and federal regulations. Halogenated organic compounds require specific disposal pathways and should never be disposed of down the drain or in regular trash.[6][7]

The following workflow provides a logical sequence for the proper disposal of this chemical.

DisposalWorkflow cluster_prep Preparation Phase cluster_collection Collection Phase cluster_storage Storage & Final Disposal IdentifyWaste Identify Waste Streams (Pure compound, solutions, contaminated materials) ClassifyWaste Classify as 'Halogenated Organic Waste' IdentifyWaste->ClassifyWaste Step 1 SelectContainer Select a Designated, Labeled, Leak-Proof HDPE Container ClassifyWaste->SelectContainer Step 2 SegregateSolid Segregate Solid Waste (e.g., contaminated gloves, paper) SelectContainer->SegregateSolid Step 3a SegregateLiquid Segregate Liquid Waste (e.g., solutions) SelectContainer->SegregateLiquid Step 3b StoreContainer Store Container Securely in a Ventilated Area SegregateSolid->StoreContainer Step 4 SegregateLiquid->StoreContainer ArrangeDisposal Arrange for Pickup by Certified Hazardous Waste Disposal Service StoreContainer->ArrangeDisposal Step 5

Disposal Workflow for 5-Bromo-2-isopropoxybenzoic Acid.

Step-by-Step Instructions:

  • Waste Identification and Classification:

    • Identify all waste streams containing 5-Bromo-2-isopropoxybenzoic acid. This includes unused pure compound, reaction mixtures, solutions, and contaminated lab materials (e.g., weighing paper, pipette tips, gloves).[1]

    • This waste must be classified as "Halogenated Organic Waste." It is imperative not to mix halogenated waste with non-halogenated waste streams, as this complicates and increases the cost of disposal.[1]

  • Waste Collection and Container Management:

    • Use a designated, leak-proof waste container made of a compatible material, such as high-density polyethylene (HDPE).[1]

    • The container must be clearly and accurately labeled with "Halogenated Organic Waste" and should specifically list "5-Bromo-2-isopropoxybenzoic acid" as a constituent.

    • Keep the waste container securely closed when not in use.[1]

  • Segregation of Waste Forms:

    • Solid Waste: Place all contaminated solid materials, including gloves, absorbent pads, and weighing paper, into the designated solid halogenated waste container.[1]

    • Liquid Waste: Collect all solutions containing 5-Bromo-2-isopropoxybenzoic acid in a designated liquid halogenated waste container.[1]

  • Storage:

    • Store the waste container in a designated, well-ventilated, and cool secondary containment area.[1][6][7]

    • The storage area should be away from incompatible materials such as strong oxidizing agents and bases.[7][8]

  • Final Disposal:

    • The disposal of the collected waste must be handled by an approved and certified hazardous waste disposal company.[3][4][9]

    • Halogenated organic wastes are typically disposed of via high-temperature incineration.[11] This method is effective in breaking down the carbon-halogen bonds and preventing the release of harmful substances into the environment.[11]

    • Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.

Regulatory Context: EPA Hazardous Waste Codes

Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are categorized using specific codes. While 5-Bromo-2-isopropoxybenzoic acid may not be explicitly listed, as a halogenated organic compound, it falls under the broader category of wastes that require careful management.[12][13] The EPA regulates halogenated organic compounds, and wastes containing them may be classified under the "F-list" for non-specific source wastes if they are spent solvents or under the "U-list" or "P-list" if they are discarded commercial chemical products.[14][15] It is the responsibility of the waste generator to properly classify the waste.

Emergency Procedures for Spills and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is critical to minimize harm.

SpillResponse cluster_actions Immediate Actions Spill Spill Occurs Evacuate Evacuate and Secure Area Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain Spill with Inert Absorbent Material PPE->Contain Cleanup Collect and Place in Sealed Container for Disposal Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate

Emergency Spill Response Workflow.

  • Spill Response:

    • Evacuate personnel from the immediate area and control entry.[7]

    • Eliminate all sources of ignition.[7][8]

    • For solid spills, carefully sweep up the material to avoid creating dust and place it into a sealed, labeled container for disposal.[6]

    • For liquid spills, use an inert absorbent material to contain the spill.

    • Ventilate the area and wash the spill site after the cleanup is complete.[7] Do not wash spills into the sewer system.[7]

  • First Aid Measures:

    • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, removing contact lenses if present.[3][7] Seek immediate medical attention.[7]

    • Skin Contact: Remove contaminated clothing and wash the affected skin area immediately with plenty of soap and water.[3][7] Seek medical attention if irritation persists.[7]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[3][7][9]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink 2-4 cupfuls of milk or water.[7] Seek immediate medical attention.[7]

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of 5-Bromo-2-isopropoxybenzoic acid, fostering a culture of safety and environmental responsibility within the scientific community.

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Handling

Personal protective equipment for handling 5-Bromo-2-isopropoxybenzoic acid

An In-Depth Guide to Personal Protective Equipment for Handling 5-Bromo-2-isopropoxybenzoic Acid Foundational Safety: Understanding the Hazard Profile Before any research chemical is handled, a thorough understanding of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling 5-Bromo-2-isopropoxybenzoic Acid

Foundational Safety: Understanding the Hazard Profile

Before any research chemical is handled, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 5-Bromo-2-isopropoxybenzoic acid may not be readily available, a reliable hazard profile can be constructed by examining structurally similar compounds, such as other halogenated benzoic acids. This approach, rooted in established chemical principles, allows us to anticipate and mitigate risks effectively.

Based on data from analogous compounds, 5-Bromo-2-isopropoxybenzoic acid should be treated as a substance with the potential to cause significant irritation and harm upon exposure.[1][2][3] The primary hazards are associated with direct contact and inhalation.

Table 1: Anticipated Hazard Classification

Hazard Class Category GHS Hazard Statement Source Analogy
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation [1][2][3][4]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation [1][2][3]
Specific Target Organ Toxicity Category 3 H335: May cause respiratory irritation [1][2][4]

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |[2][4] |

The causality is clear: the acidic nature of the carboxylic acid group, combined with the properties of the halogenated aromatic ring, contributes to its irritant properties.[4][5] Therefore, the selection of Personal Protective Equipment (PPE) is not merely a suggestion but a critical control measure dictated by this hazard profile.

The Hierarchy of Controls: Engineering and Administrative Measures

PPE is the final line of defense. Before relying on it, more effective controls must be implemented.

  • Engineering Controls : The most crucial engineering control is proper ventilation. All handling of 5-Bromo-2-isopropoxybenzoic acid, especially when in powdered form, must be conducted within a certified chemical fume hood.[6][7][8] This captures dust and vapors at the source, minimizing inhalation exposure.[6] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[1]

  • Administrative Controls : Adhere to standard laboratory safety practices.[9] Do not eat, drink, or smoke in the laboratory.[2][10] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][7][10]

Personal Protective Equipment (PPE): A Detailed Protocol

The appropriate PPE creates a necessary barrier between the researcher and the chemical hazard.[6][8] The following protocol is mandatory for handling 5-Bromo-2-isopropoxybenzoic acid.

Eye and Face Protection

Given the classification as a serious eye irritant, robust eye protection is non-negotiable.[1][2][4]

  • Mandatory : Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[11]

  • Recommended for Splash Risk : When handling solutions or larger quantities where splashing is possible, supplement goggles with a full-face shield.[8][12]

Skin and Body Protection

Direct contact can lead to skin irritation.[1][3] Protective clothing and gloves are essential.

  • Lab Coat : A flame-resistant lab coat should be worn and kept fully buttoned.

  • Gloves : The choice of glove material is critical. Nitrile gloves are an excellent first choice, offering protection against acids, bases, and many organic solvents.[13][14] For prolonged contact or when handling the substance in solution, consider thicker gloves or double-gloving. Always inspect gloves for tears or punctures before use.[8]

Table 2: Glove Selection Guide for Associated Chemicals

Glove Material Resistance to Acids Resistance to Aliphatic/Aromatic Solvents Notes
Nitrile Excellent Good Recommended as the primary choice for handling 5-Bromo-2-isopropoxybenzoic acid and common laboratory solvents.[13][14]
Neoprene Good Fair to Good A suitable alternative, resistant to a broad range of chemicals including acids and caustics.[14][15]

| Natural Rubber (Latex) | Fair | Poor | Not recommended due to poor performance against organic solvents and potential for allergies.[13][14] |

Respiratory Protection

The potential for respiratory tract irritation necessitates careful management of airborne particles.[1][2][4][16]

  • Standard Handling : When working within a properly functioning chemical fume hood, respiratory protection is typically not required.

  • High-Risk Scenarios : If a fume hood is not available, or if you are handling large quantities of the powder that may become airborne, a respirator is necessary. A full-face respirator with acid gas/organic vapor cartridges provides a higher level of protection for both the respiratory system and the eyes.[11][15] At a minimum, a NIOSH-approved N95 particulate respirator can be used for nuisance dust, but an elastomeric half-mask respirator with appropriate cartridges is preferable.[16]

Procedural Discipline: Donning and Doffing PPE

The order of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Experimental Protocol: PPE Donning and Doffing

A. Donning Sequence (Putting On)

  • Lab Coat : Put on your lab coat and fasten all buttons.

  • Respirator (if required) : Perform a seal check according to the manufacturer's instructions.

  • Goggles/Face Shield : Position eye and face protection securely.

  • Gloves : Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.

B. Doffing Sequence (Taking Off)

  • Gloves : Remove gloves using a glove-to-glove, then skin-to-skin technique to avoid touching the contaminated exterior. Dispose of them immediately in the designated waste container.

  • Lab Coat : Remove the lab coat by folding it inward on itself and place it in its designated storage location or laundry receptacle.

  • Goggles/Face Shield : Remove by handling the strap, not the front.

  • Respirator (if used) : Remove without touching the front of the respirator.

  • Hand Hygiene : Wash hands thoroughly with soap and water.[1][9]

Spill and Disposal Plan

Preparedness is key to managing unexpected events.

Emergency Procedures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][5]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical advice.[1][2][5]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1][2][16]

  • Spill : For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[6][10][17] Moisten the material or use a HEPA-filtered vacuum for cleanup if necessary.[6]

Waste Disposal

5-Bromo-2-isopropoxybenzoic acid is a halogenated organic compound.

  • Containment : All waste, including contaminated gloves, wipes, and the chemical itself, must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste."[18]

  • Disposal : The waste must be disposed of through an approved hazardous waste disposal plant in accordance with all local, state, and federal regulations.[1][2] Do not dispose of this chemical down the drain. Some brominated waste streams can be neutralized with a solution of sodium thiosulfate under controlled conditions by trained personnel, but for general laboratory waste, segregation and professional disposal is the standard.[18][19]

Visualization of PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when handling 5-Bromo-2-isopropoxybenzoic acid.

PPE_Selection_Workflow cluster_prep Phase 1: Preparation & Assessment cluster_ppe Phase 2: PPE Selection cluster_op Phase 3: Operation & Disposal start Start: Plan to handle 5-Bromo-2-isopropoxybenzoic acid risk_assessment Conduct Risk Assessment: - Review Hazard Profile (Table 1) - Assess quantity and procedure start->risk_assessment eng_controls Verify Engineering Controls: - Fume Hood Operational? - Eyewash/Shower Accessible? risk_assessment->eng_controls base_ppe Standard PPE (Mandatory): - Nitrile Gloves - Chemical Safety Goggles - Lab Coat eng_controls->base_ppe splash_risk Is there a splash risk? base_ppe->splash_risk add_faceshield Add Face Shield splash_risk->add_faceshield Yes aerosol_risk Is there an aerosolization risk (e.g., large quantity, no fume hood)? splash_risk->aerosol_risk No add_faceshield->aerosol_risk add_respirator Add Respirator (Min. N95, prefer full-face with organic vapor cartridges) aerosol_risk->add_respirator Yes proceed Proceed with Experiment (Follow Donning/Doffing Protocol) aerosol_risk->proceed No add_respirator->proceed disposal Segregate all waste as 'Halogenated Organic Waste' proceed->disposal end End of Procedure Wash Hands Thoroughly disposal->end

Caption: PPE Selection Workflow for 5-Bromo-2-isopropoxybenzoic acid.

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